GBT1118
Beschreibung
Eigenschaften
Molekularformel |
C19H20N2O4 |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
2-hydroxy-6-[[(2S)-1-(pyridine-3-carbonyl)piperidin-2-yl]methoxy]benzaldehyde |
InChI |
InChI=1S/C19H20N2O4/c22-12-16-17(23)7-3-8-18(16)25-13-15-6-1-2-10-21(15)19(24)14-5-4-9-20-11-14/h3-5,7-9,11-12,15,23H,1-2,6,10,13H2/t15-/m0/s1 |
InChI-Schlüssel |
DIXJEEIWNGTEBR-HNNXBMFYSA-N |
Isomerische SMILES |
C1CCN([C@@H](C1)COC2=CC=CC(=C2C=O)O)C(=O)C3=CN=CC=C3 |
Kanonische SMILES |
C1CCN(C(C1)COC2=CC=CC(=C2C=O)O)C(=O)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
GBT1118: A Technical Overview of a Novel Hemoglobin Oxygen Affinity Modifier
For Researchers, Scientists, and Drug Development Professionals
Introduction
GBT1118 is a potent and orally bioavailable small molecule that acts as an allosteric modifier of hemoglobin's affinity for oxygen.[1][2] It is a structural analog of voxelotor (B611706) and has been investigated for its therapeutic potential in conditions characterized by hypoxia and red blood cell sickling.[3][4] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data of this compound, with a focus on quantitative data and detailed experimental methodologies.
Chemical Structure and Properties
This compound is chemically identified as 2-hydroxy-6-[[(2S)-1-(3-pyridinylcarbonyl)-2-piperidinyl]methoxy]-benzaldehyde.[5]
-
IUPAC Name: 2-hydroxy-6-[[(2S)-1-(3-pyridinylcarbonyl)-2-piperidinyl]methoxy]-benzaldehyde
-
CAS Number: 1628799-51-8[2]
-
Molecular Formula: C₁₉H₂₀N₂O₄[2]
-
Molecular Weight: 340.379 g/mol [2]
-
SMILES: O=C(C1=CN=CC=C1)N2--INVALID-LINK--COC3=C(C(O)=CC=C3)C=O[1]
Mechanism of Action
This compound increases hemoglobin's affinity for oxygen through a specific and reversible mechanism. It covalently binds to the N-terminal valine of the α-chain of hemoglobin, forming an imine intermediate.[1][2][5] This binding event allosterically stabilizes the high-oxygen-affinity R-state conformation of hemoglobin, leading to a leftward shift in the oxygen-hemoglobin dissociation curve.[1][6] By increasing the proportion of oxygenated hemoglobin, even at lower oxygen tensions, this compound can mitigate the effects of hypoxia and inhibit the polymerization of sickle hemoglobin (HbS) in sickle cell disease.[3][7]
Mechanism of action of this compound.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies of this compound in murine models.
Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (10 mg/kg) | Oral (100 mg/kg) |
| Clearance (Blood) | 0.057 mL/min/kg | - |
| Clearance (Plasma) | 3.21 mL/min/kg | - |
| Volume of Distribution (Blood) | 0.072 L/kg | - |
| Volume of Distribution (Plasma) | 2.95 L/kg | - |
| Terminal Half-life (Blood) | 13.9 h | - |
| Terminal Half-life (Plasma) | 11.3 h | - |
| Absolute Bioavailability (Blood) | - | 45.8% |
| Absolute Bioavailability (Plasma) | - | 33.5% |
| RBC-to-Plasma Ratio | 51:1 | 34:1 |
| Data from Dufu et al., 2017.[5] |
Pharmacodynamic Effects of this compound on Hemoglobin Oxygen Affinity (P₅₀) in Mice
| Treatment Group | P₅₀ (mmHg) |
| Vehicle | 43 ± 1.1 |
| This compound (70 mg/kg, oral) | 18.3 ± 0.9 |
| This compound (140 mg/kg, oral) | 7.7 ± 0.2 |
| Data from Dufu et al., 2017.[6] |
Hematological Effects of Chronic this compound Treatment in Sickle Cell Disease Mice
| Parameter | Vehicle-Treated SCD Mice | This compound-Treated SCD Mice |
| Hemoglobin (g/dL) | 7.5 ± 0.5 | 9.9 ± 0.6 |
| Hematocrit (%) | 24 ± 2 | 32 ± 2 |
| Red Blood Cell Count (10¹²/L) | 5.4 ± 0.4 | 7.1 ± 0.5 |
| Reticulocyte Count (%) | 35 ± 5 | 20 ± 4 |
| Red Blood Cell Half-life (days) | 1.9 | 3.9 |
| P₅₀ (mmHg) | 31 | 18 |
| Hb Occupancy (%) | N/A | 43 ± 6.5 |
| Data from a study in Townes transgenic sickle cell disease (SCD) mice with chronic oral treatment for 24 days.[3] |
Key Experimental Protocols
In Vivo Hypoxia Tolerance Study in Mice
This protocol is based on the methodology described by Dufu et al. (2017).[6]
1. Animal Model:
-
Male C57BL/6J mice.
2. This compound Formulation and Administration:
-
This compound is formulated in a vehicle of dimethylacetamide, polyethylene (B3416737) glycol 400 (PEG400), and 40% Cavitron at a ratio of 1:5:4.[5]
-
Administer this compound via oral gavage at doses of 70 mg/kg or 140 mg/kg.[6] The control group receives the vehicle only.
3. Hypoxic Challenge:
-
Two hours after oral administration, place conscious animals in a restraining tube.
-
Ventilate with room air (21% O₂) for a 20-minute acclimatization period.
-
Induce hypoxia by stepwise decreases in the fraction of inspired oxygen (FiO₂) to 15%, 10%, and finally 5%.
-
Maintain each hypoxic level for 30 minutes.
-
To assess tolerance to severe hypoxia, maintain the 5% O₂ level for an additional 90 minutes.[6]
4. Physiological Monitoring:
-
Continuously monitor systemic and microcirculatory hemodynamics.
-
Measure arterial blood gases and interstitial tissue PO₂ at each oxygen level.
Chronic Treatment in a Sickle Cell Disease Mouse Model
This protocol is based on studies investigating the effects of this compound in Townes transgenic sickle cell disease (SCD) mice.[3]
1. Animal Model:
-
Homozygous Townes SCD mice (8-12 weeks old).[3]
2. This compound Formulation and Administration:
-
This compound is formulated in a 0.5% methylcellulose/phosphate buffer (pH 7.4) with 0.01% Tween-80.
-
Alternatively, this compound can be incorporated into laboratory chow.[8][9]
-
For oral gavage, administer this compound at a dose of 100 mg/kg twice daily for 14 to 24 days.[3]
3. Hematological Analysis:
-
Collect blood samples at baseline and at the end of the treatment period.
-
Measure complete blood counts, including hemoglobin, hematocrit, and red blood cell counts.
-
Determine reticulocyte counts to assess erythropoietic activity.
-
Measure red blood cell half-life to evaluate hemolysis.[3]
4. Pharmacodynamic Assessment:
-
Measure the P₅₀ of blood samples using a hemoximeter to determine the effect on hemoglobin oxygen affinity.[3]
-
Quantify this compound concentrations in blood to determine hemoglobin occupancy.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Hemoglobin modifier | Probechem Biochemicals [probechem.com]
- 3. Increased hemoglobin affinity for oxygen with this compound improves hypoxia tolerance in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of the antisickling compound this compound on the permeability of red blood cells from patients with sickle cell anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. This compound, a potent allosteric modifier of hemoglobin O2 affinity, increases tolerance to severe hypoxia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Rheological Impact of this compound Cessation in a Sickle Mouse Model [frontiersin.org]
GBT1118 as a Voxelotor Analog: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GBT1118, a potent Voxelotor (B611706) analog, for its application in sickle cell disease (SCD) research. This document details the core mechanism of action, comparative efficacy data, and comprehensive experimental protocols relevant to the study of these hemoglobin-oxygen affinity modulators.
Introduction: this compound as a Research Analog to Voxelotor
Voxelotor (Oxbryta®), a first-in-class sickle hemoglobin (HbS) polymerization inhibitor, has been approved for the treatment of SCD. It acts by increasing the affinity of hemoglobin for oxygen, thereby stabilizing the oxygenated state of hemoglobin and delaying the polymerization of deoxygenated HbS.[1][2] this compound is a structural and functional analog of Voxelotor, developed for preclinical research to investigate the therapeutic potential and mechanisms of this class of compounds.[2][3][4] Due to its optimized pharmacokinetic properties in murine models, this compound allows for the achievement of target hemoglobin occupancy levels comparable to those observed in clinical trials with Voxelotor, making it an invaluable tool for in vivo and in vitro studies.[3]
Mechanism of Action: Allosteric Modification of Hemoglobin
Both this compound and Voxelotor are allosteric modifiers of hemoglobin. They bind reversibly to the N-terminal valine of the α-globin chain of hemoglobin, forming a Schiff base. This covalent modification stabilizes the high-oxygen-affinity R-state of hemoglobin, leading to a leftward shift in the hemoglobin-oxygen dissociation curve. By increasing the proportion of oxygenated hemoglobin, even at lower oxygen tensions, these compounds directly inhibit the primary pathogenic event in SCD: the polymerization of deoxygenated HbS. This, in turn, is expected to reduce red blood cell (RBC) sickling, improve RBC deformability, decrease hemolysis, and ultimately alleviate the downstream clinical manifestations of SCD.[2][4]
Comparative Quantitative Data
The following tables summarize key quantitative data from preclinical studies of this compound and clinical trials of Voxelotor, providing a basis for comparing their efficacy.
Table 1: Effect on Hemoglobin Oxygen Affinity (P50)
| Compound | Model/Study Population | Dose/Concentration | Baseline P50 (mmHg) | Post-treatment P50 (mmHg) | Citation(s) |
| This compound | Wild-type Mice | 70 mg/kg (oral) | 43 ± 1.1 | 18.3 ± 0.9 | [5][6] |
| This compound | Wild-type Mice | 140 mg/kg (oral) | 43 ± 1.1 | 7.7 ± 0.2 | [5][6] |
| This compound | SCD Mice | 100 mg/kg (oral, twice daily for 24 days) | 31 | 18 | [6] |
| Voxelotor | SCD Patients (HOPE Trial) | 1500 mg (oral, once daily for 24 weeks) | Not explicitly stated in provided abstracts | Statistically significant decrease | [7] |
P50 is the partial pressure of oxygen at which hemoglobin is 50% saturated.
Table 2: Hematological and Rheological Effects
| Parameter | Compound | Model/Study Population | Treatment Details | Key Findings | Citation(s) |
| Hemolysis | This compound | SCD Mice | 100 mg/kg (oral, twice daily for 24 days) | Reduced markers of hemolysis (increased total Hb, RBC count, and Hct; reduced reticulocytes) | [6] |
| Voxelotor | SCD Patients (HOPE Trial) | 1500 mg (oral, once daily for 24 weeks) | Significantly reduced indirect bilirubin (B190676) and reticulocyte percentage | [7] | |
| RBC Deformability | This compound | SCD Mice | 4 g/kg in chow for 7 days | Improved EImax and EImin | [3] |
| Voxelotor | SCD Patients | In vitro | Improved RBC deformability | [2] | |
| RBC Sickling | This compound | SCD Mice | 100 mg/kg (oral, twice daily for 24 days) | Reduced ex vivo sickling under hypoxic conditions | [6] |
| Voxelotor | SCD Patients | In vitro | Prevents in vitro sickling | [8] |
EImax and EImin refer to the maximum and minimum elongation index, respectively, which are measures of red blood cell deformability.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of this compound and Voxelotor.
Measurement of Hemoglobin-Oxygen Affinity (P50)
This protocol describes the determination of the hemoglobin-oxygen dissociation curve and the P50 value using a Hemox Analyzer.
Materials:
-
Whole blood or red blood cell suspension
-
Hemox Analyzer (TCS Scientific)
-
Hemox solution (pH 7.4)
-
Compressed air (21% O2)
-
Pure nitrogen gas (0% O2)
-
Anticoagulant (e.g., EDTA)
Procedure:
-
Sample Preparation: Collect whole blood in tubes containing an anticoagulant. Dilute the blood sample (typically 1:100 to 1:200) in Hemox solution to a final hemoglobin concentration of approximately 3-5 g/dL.
-
Instrument Setup: Calibrate the Hemox Analyzer according to the manufacturer's instructions.
-
Oxygenation: Introduce the diluted blood sample into the measurement cuvette of the Hemox Analyzer. Equilibrate the sample with compressed air to achieve 100% oxygen saturation.
-
Deoxygenation: Initiate the deoxygenation process by introducing a continuous flow of pure nitrogen gas into the sample. The instrument will continuously monitor the partial pressure of oxygen (PO2) using a Clark-type electrode and the corresponding hemoglobin oxygen saturation (SO2) via dual-wavelength spectrophotometry.
-
Data Acquisition: The Hemox Analyzer will automatically record the PO2 and SO2 values throughout the deoxygenation process, generating a hemoglobin-oxygen dissociation curve.
-
P50 Determination: The P50 value, the PO2 at which hemoglobin is 50% saturated with oxygen, is automatically calculated by the instrument's software from the generated curve.
Red Blood Cell (RBC) Sickling Assay
This protocol describes a high-throughput imaging-based assay to quantify RBC sickling under hypoxic conditions.[9][10][11]
Materials:
-
Whole blood from SCD patients
-
Modified HEMOX solution (pH 7.4)
-
384-well plates
-
Hypoxia chamber or glove box
-
High-content imaging system (e.g., Opera Phenix)
-
2% glutaraldehyde (B144438) in phosphate (B84403) buffer
-
Test compounds (e.g., this compound, Voxelotor) and DMSO (vehicle control)
Procedure:
-
Sample Preparation: Dilute whole blood 1:1,000 in modified HEMOX solution.
-
Plate Seeding: Aliquot 20 µL of the diluted blood suspension into each well of a 384-well plate.
-
Compound Addition: Add the desired concentration of the test compound or DMSO to the appropriate wells.
-
Induction of Sickling: Place the plate in a hypoxia chamber at 37°C with a controlled atmosphere of 4% oxygen in nitrogen for 1 hour to induce sickling.[9]
-
Cell Fixation: After incubation, add 20 µL of 2% glutaraldehyde solution to each well to fix the cells in their current morphological state.
-
Imaging: Acquire images of the RBCs in each well using a high-content imaging system in brightfield and/or fluorescence channels.
-
Image Analysis: Utilize image analysis software to automatically quantify the morphology of thousands of RBCs per well. Classify cells as "sickled" or "normal" based on parameters such as shape, area, and aspect ratio.
-
Data Analysis: Calculate the percentage of sickled cells for each condition and determine the inhibitory effect of the test compounds.
In Vitro Hemolysis Assay
This protocol describes a method to assess the hemolytic potential of a compound on RBCs.[12][13][14][15][16]
Materials:
-
Whole blood
-
Phosphate-buffered saline (PBS)
-
Test compound solutions at various concentrations
-
Triton X-100 (positive control for 100% hemolysis)
-
DMSO (vehicle control)
-
Microcentrifuge tubes or 96-well plates
-
Spectrophotometer or plate reader
Procedure:
-
RBC Preparation: Centrifuge whole blood to pellet the RBCs. Wash the RBCs three times with PBS to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a desired hematocrit (e.g., 2%).
-
Incubation: In microcentrifuge tubes or a 96-well plate, mix the RBC suspension with the test compound solutions, vehicle control, positive control (Triton X-100), and a negative control (PBS alone).
-
Incubation: Incubate the samples at 37°C for a specified period (e.g., 1-3 hours), with gentle mixing every 30 minutes.[16]
-
Centrifugation: After incubation, centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully transfer the supernatant to a new plate or cuvette. Measure the absorbance of the supernatant at a wavelength specific for hemoglobin (e.g., 540 nm).
-
Calculation of Percent Hemolysis: Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Visualizations
Signaling Pathway of this compound/Voxelotor
Caption: Mechanism of action of this compound and Voxelotor in preventing HbS polymerization.
Experimental Workflow for In Vivo Hemodynamic Assessment in Mice
Caption: Workflow for assessing the in vivo effects of this compound on hemodynamics in a mouse model of hypoxia.
References
- 1. Sickle Cell Imaging Flow Cytometry Assay (SIFCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a voxelotor analog, protects red blood cells from damage during severe hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Rheological Impact of this compound Cessation in a Sickle Mouse Model [frontiersin.org]
- 4. e-century.us [e-century.us]
- 5. This compound, a potent allosteric modifier of hemoglobin O2 affinity, increases tolerance to severe hypoxia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased hemoglobin affinity for oxygen with this compound improves hypoxia tolerance in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase 3 Randomized Trial of Voxelotor in Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. reframeDB [reframedb.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High-Throughput Assay to Screen Small Molecules for Their Ability to Prevent Sickling of Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nucro-technics.com [nucro-technics.com]
- 13. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 14. Updated Method for In Vitro Analysis of Nanoparticle Hemolytic Properties | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. An in vitro method to evaluate hemolysis of human red blood cells (RBCs) treated by airborne particulate matter (PM10) - PMC [pmc.ncbi.nlm.nih.gov]
GBT1118: A Deep Dive into its Role in Augmenting Hemoglobin's Oxygen Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GBT1118, an allosteric modulator of hemoglobin, detailing its mechanism of action in increasing oxygen affinity and its therapeutic potential, particularly in the context of sickle cell disease (SCD). This document synthesizes key preclinical findings, outlines experimental methodologies, and presents quantitative data to offer a thorough understanding of this compound's pharmacological profile.
Core Mechanism of Action: Stabilizing the Oxygenated State
This compound is a small molecule that reversibly binds to the N-terminal α-chain of hemoglobin (Hb).[1][2] This binding is covalent and occurs via an imine intermediate with the N-terminal valine.[3] By binding to this specific site, this compound allosterically stabilizes the R-state (oxyhemoglobin) conformation of the hemoglobin tetramer, thereby increasing its affinity for oxygen. This stabilization shifts the equilibrium of the hemoglobin tetramer towards the oxygenated form, even at lower oxygen partial pressures.
The primary consequence of this increased oxygen affinity is a leftward shift in the hemoglobin-oxygen dissociation curve, which is quantified by a decrease in the p50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated).[4][5][6] In the context of sickle cell disease, by maintaining a higher proportion of hemoglobin in the oxygenated state, this compound directly inhibits the polymerization of sickle hemoglobin (HbS), which is the primary pathological event in SCD.[7][8] This reduction in HbS polymerization prevents the characteristic sickling of red blood cells (RBCs), thereby mitigating downstream complications such as hemolysis, vaso-occlusion, and chronic organ damage.[2][9]
Quantitative Data on the Efficacy of this compound
Preclinical studies in mouse models of sickle cell disease and hypoxia have demonstrated the dose-dependent effects of this compound on various hematological and physiological parameters.
Table 1: Effect of this compound on Hemoglobin Oxygen Affinity (p50) in Mice
| Animal Model | This compound Dose | Route of Administration | p50 (mmHg) | Percent Change from Control | Reference |
| Wild-type Mice | 70 mg/kg | Oral | 18.3 ± 0.9 | -57.4% | [4] |
| Wild-type Mice | 140 mg/kg | Oral | 7.7 ± 0.2 | -82.1% | [4] |
| SCD Mice | Chronic Oral | Oral (in chow) | 18 | -41.9% | [6] |
| SCD Mice | 10 mg/kg (single dose) | Oral | 21.3 ± 1.1 (1h post) | -32.2% |
Control p50 in wild-type mice was 43 ± 1.1 mmHg and in SCD mice was 31 mmHg.
Table 2: Hematological and Physiological Effects of this compound in SCD Mice
| Parameter | Treatment Group | Value | Percent Change from Control | Reference |
| Hemoglobin (g/dL) | Control | 7.5 ± 0.3 | N/A | [10] |
| This compound (6 weeks) | 9.8 ± 0.5 | +30.7% | [10] | |
| This compound (12 weeks) | 10.1 ± 0.4 | +34.7% | [10] | |
| Reticulocyte Count (x109/L) | Control | 750 ± 50 | N/A | [10] |
| This compound (12 weeks) | 450 ± 40 | -40.0% | [10] | |
| Hematocrit (%) | Control | 24.5 ± 1.2 | N/A | [6] |
| This compound (chronic) | 32.6 ± 1.5 | +33.1% | [6] | |
| Hb Occupancy (%) | This compound (6 weeks) | 33 ± 2 | N/A | [10] |
| This compound (12 weeks) | 28 ± 2 | N/A | [10] |
Key Experimental Protocols
This section outlines the methodologies for key experiments cited in the evaluation of this compound.
Measurement of Hemoglobin Oxygen Affinity (p50)
Principle: The p50 value is determined by generating an oxygen-hemoglobin equilibrium curve (OEC). This can be achieved using various methods, including spectrophotometric analysis of blood samples under controlled oxygen tensions.
Protocol (General):
-
Blood Sample Preparation: Whole blood is collected in an anticoagulant (e.g., sodium heparin). For in vitro studies, blood can be incubated with varying concentrations of this compound. For in vivo studies, blood is drawn from treated animals.
-
Instrumentation: A specialized instrument, such as a Hemox Analyzer, is commonly used. This instrument allows for the precise control of oxygen partial pressure in the blood sample while continuously measuring oxygen saturation via spectrophotometry.
-
OEC Generation: The blood sample is first fully oxygenated (saturated with compressed air) and then deoxygenated with an inert gas (e.g., pure nitrogen). The instrument records the changes in absorbance at specific wavelengths to calculate the percentage of oxyhemoglobin as the partial pressure of oxygen decreases.
-
p50 Determination: The p50 value is the oxygen tension at which the hemoglobin is 50% saturated. This value is derived from the generated OEC. The data can also be used to calculate the Hill coefficient, which describes the cooperativity of oxygen binding.
In Vitro Red Blood Cell (RBC) Sickling Assay
Principle: This assay quantifies the extent of RBC sickling under hypoxic conditions and assesses the ability of compounds like this compound to inhibit this process.
Protocol (General):
-
RBC Preparation: Blood from individuals with sickle cell disease is washed to remove plasma and white blood cells. The RBCs are then resuspended in a buffer.
-
Compound Incubation: The RBC suspension is incubated with this compound or a vehicle control for a specified period.
-
Induction of Hypoxia: The RBC suspension is subjected to a low-oxygen environment (e.g., 2-4% oxygen) for a set duration to induce sickling. This can be achieved in a hypoxic chamber or by using oxygen-scavenging chemicals.
-
Fixation: After the hypoxic incubation, the RBCs are fixed with a reagent like glutaraldehyde (B144438) to preserve their morphology.
-
Microscopy and Image Analysis: The fixed RBCs are visualized using light microscopy. The percentage of sickled cells is determined by manual counting or through automated image analysis software, which can quantify cell shape parameters.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies in Mice
Principle: These studies evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound and its effect on biological markers over time.
Protocol (General):
-
Animal Dosing: this compound is administered to mice, typically via oral gavage or by incorporating it into their chow.[2]
-
Sample Collection: At various time points post-dosing, blood samples are collected.
-
Pharmacokinetic Analysis: The concentration of this compound in the blood is measured using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11] This data is used to determine key PK parameters such as half-life, maximum concentration (Cmax), and area under the curve (AUC).
-
Pharmacodynamic Analysis: The collected blood samples are also used to measure pharmacodynamic markers, such as p50 and hemoglobin occupancy, to correlate drug concentration with its biological effect.
Conclusion and Future Directions
This compound has been extensively characterized as a potent allosteric modulator of hemoglobin that effectively increases oxygen affinity. Preclinical data strongly support its mechanism of action in inhibiting HbS polymerization and ameliorating the pathophysiology of sickle cell disease in mouse models. The experimental protocols outlined provide a framework for the continued investigation of this compound and other next-generation hemoglobin oxygen affinity modulators. Future research should focus on long-term efficacy and safety studies, as well as the potential for combination therapies to further improve outcomes for individuals with sickle cell disease and other hemoglobinopathies.
References
- 1. droracle.ai [droracle.ai]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a potent allosteric modifier of hemoglobin O2 affinity, increases tolerance to severe hypoxia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is <em>p</em>50 [acutecaretesting.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Rheological Impact of this compound Cessation in a Sickle Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guidelines for routine measurement of blood hemoglobin oxygen affinity. IFCC Scientific Division, Committee on pH, Blood Gases, and Electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improvement of hemolytic anemia with this compound is renoprotective in transgenic sickle mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Rheological Impact of this compound Cessation in a Sickle Mouse Model [frontiersin.org]
An In-depth Technical Guide to the Pathophysiological Effects of GBT1118 in Sickle Cell Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sickle Cell Disease (SCD) is a monogenic disorder caused by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS). Upon deoxygenation, HbS polymerizes, causing red blood cells (RBCs) to become rigid and adopt a characteristic sickle shape. This primary event triggers a cascade of downstream pathophysiological consequences, including chronic hemolytic anemia, vaso-occlusion, inflammation, and progressive multi-organ damage. GBT1118, a potent, orally active allosteric modifier of hemoglobin oxygen affinity and an analog of the FDA-approved drug voxelotor (B611706), represents a targeted therapeutic strategy that directly inhibits the root cause of SCD: HbS polymerization. This guide provides a comprehensive technical overview of this compound's mechanism of action, its multifaceted effects on SCD pathophysiology, and the experimental methodologies used to elucidate these effects.
Core Mechanism of Action: Allosteric Modification of Hemoglobin
This compound functions by increasing hemoglobin's affinity for oxygen.[1][2][3] It binds covalently and reversibly to the N-terminal valine of the α-globin chain of hemoglobin.[4] This binding stabilizes hemoglobin in the high-oxygen-affinity R-state, thereby reducing the concentration of deoxygenated HbS, which is the prerequisite for polymerization.[1][5] By inhibiting the initial polymerization event, this compound prevents the sickling of red blood cells and mitigates its downstream pathological sequelae.[1][6]
Caption: this compound stabilizes HbS in the oxygenated state, inhibiting polymerization.
Effects on Core SCD Pathophysiology
The primary action of this compound—inhibiting HbS polymerization—initiates a cascade of beneficial downstream effects that address multiple facets of SCD pathology.
Inhibition of RBC Sickling and Improvement of RBC Health
By increasing hemoglobin's oxygen affinity, this compound directly reduces the concentration of deoxygenated HbS, the substrate for polymerization.[1] This leads to a marked reduction in RBC sickling under hypoxic conditions.[1] Preventing sickling preserves the structural integrity and flexibility of the RBC membrane. Studies have shown that this compound protects RBCs from hypoxia-induced membrane damage, as measured by mechanical fragility, and this effect may involve mechanisms beyond simply increasing oxygen affinity.[5][7] This improvement in RBC health translates to a longer lifespan in circulation.
Amelioration of Hemolysis and Anemia
Chronic hemolysis is a hallmark of SCD, resulting from the premature destruction of fragile, sickled RBCs. By preventing sickling and improving RBC membrane integrity, this compound significantly reduces hemolysis.[1][6] This is evidenced by improvements in key hematological parameters and a reduction in markers of hemolysis like total bilirubin.[6] The reduction in hemolysis and the extended RBC lifespan lead to a significant and sustained increase in total hemoglobin (Hb) concentrations and hematocrit (Hct), thereby ameliorating the chronic anemia characteristic of SCD.[1][2][3]
Impact on Organ-Specific Pathophysiology
The benefits of this compound extend to mitigating end-organ damage, a major source of morbidity and mortality in SCD.
-
Hepatopathy: In SCD mouse models, this compound treatment reduces hemolysis, iron overload, inflammation, fibrosis, apoptosis, and ferroptosis in the liver, leading to an overall amelioration of sickle hepatopathy.[6][8]
-
Splenomegaly: Sequestration of sickled RBCs leads to splenomegaly. This compound treatment in mice has been shown to reduce spleen weight and size, consistent with reduced sickling and hemolysis.[6]
-
Bone Disease: this compound has demonstrated a capacity to rescue some parameters of bone loss in SCD mice, including improvements in trabecular bone volume, thickness, and tissue mineral density.[9][10]
-
Hypoxia Tolerance: By increasing the oxygen-carrying capacity and improving oxygen loading in the lungs, this compound improves tolerance to severe hypoxia.[1][2][11]
Caption: Downstream pathophysiological effects of this compound treatment in SCD.
Quantitative Data Summary
The effects of this compound have been quantified in preclinical studies, primarily using the Townes transgenic sickle cell mouse model.
Table 1: Hematological and Oxygen Affinity Parameters in SCD Mice
| Parameter | Vehicle/Control | This compound Treated | Percent Change | Reference(s) |
| P50 (mmHg) | ~31 | ~18 | ~42% Decrease | [1][2][3] |
| Hemoglobin (g/dL) | Varies by study | Significant Increase | - | [1][6][12] |
| Hematocrit (%) | ~28 | ~37 | ~33% Increase | [2][3] |
| RBC Count | Varies by study | Significant Increase | - | [1][6] |
| Reticulocytes | Elevated | Reduced | - | [1] |
| RBC Half-life (days) | ~1.9 | ~3.9 | ~105% Increase | [1] |
Table 2: RBC Deformability (Ektacytometry) in SCD Mice
| Parameter | Vehicle/Control | This compound Treated | Effect | Reference(s) |
| EImax (Maximal Elongation) | Baseline | Increased | Improved deformability | [12] |
| EImin (Minimal Elongation) | Baseline | Increased | Improved deformability under hypoxia | [12] |
| **Point of Sickling (PoS, pO₂) ** | Baseline | Decreased | RBCs tolerate lower O₂ before sickling | [12] |
Key Experimental Protocols
The characterization of this compound's effects relies on a set of specialized in vivo and ex vivo assays.
Animal Model and Drug Administration
-
Model: Studies predominantly utilize the Townes transgenic mouse model (HbSS), which recapitulates many features of human SCD.[1][6]
-
Administration: For chronic studies, this compound is often incorporated into laboratory chow to ensure consistent administration.[6][13] For acute or pharmacokinetic studies, oral gavage is used, with this compound formulated in vehicles like 0.5% methylcellulose (B11928114) or a mix of dimethylacetamide-polyethylene glycol.[1][14]
Measurement of Hemoglobin Oxygen Affinity
-
Technique: Oxygen Equilibrium Curves (OECs) are generated to determine the P50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated).
-
Protocol: Whole blood samples are diluted in a TES buffer at 37°C and analyzed using a Hemox Analyzer. The sample is first saturated with compressed air (21% O₂) and then deoxygenated with pure nitrogen. Absorbance is recorded as a function of sample pO₂ to plot the OEC and calculate the P50.[1]
RBC Deformability and Sickling Analysis
-
Technique: Oxygen gradient ektacytometry is used to measure RBC deformability across a range of oxygen concentrations.
-
Protocol: This technique measures the change in RBC elongation (deformability) as the partial pressure of oxygen is gradually reduced. Key outputs include the maximal elongation index (EImax) under normoxic conditions, the minimal elongation index (EImin) under hypoxic conditions, and the Point of Sickling (PoS), which is the pO₂ at which deformability begins to decline sharply due to HbS polymerization.[12][13]
Hypoxia Challenge
-
Objective: To assess the in vivo efficacy of this compound in improving tolerance to systemic hypoxia.
-
Protocol: Anesthetized or conscious, instrumented mice are subjected to stepwise decreases in the fraction of inspired oxygen (FIO₂), for example, from 21% down to 15%, 10%, and 5% O₂.[1][14] During the challenge, key physiological parameters such as arterial oxygen saturation (SaO₂), blood pressure, heart rate, and cerebral/tissue oxygenation are monitored to assess tolerance and survival.[1][11]
Caption: Preclinical experimental workflow for evaluating this compound in SCD mice.
Conclusion
This compound serves as a prime exemplar of a targeted therapeutic designed to inhibit the fundamental pathophysiology of Sickle Cell Disease. By allosterically increasing hemoglobin's affinity for oxygen, it effectively prevents the polymerization of HbS. This primary mechanism translates into a cascade of clinically relevant benefits, including a profound reduction in RBC sickling and hemolysis, a subsequent amelioration of chronic anemia, and protective effects against end-organ damage. The quantitative data from preclinical studies robustly support this mechanism and demonstrate significant improvements in hematological and rheological parameters. The detailed experimental protocols provide a framework for the continued investigation and development of hemoglobin modifiers as a cornerstone of SCD therapy.
References
- 1. Increased hemoglobin affinity for oxygen with this compound improves hypoxia tolerance in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Increased hemoglobin affinity for oxygen with this compound improves hypoxia tolerance in sickle cell mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a voxelotor analog, protects red blood cells from damage during severe hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound, a voxelotor analog, protects red blood cells from damage during severe hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] this compound, a Voxelotor Analog, Ameliorates Hepatopathy in Sickle Cell Disease | Semantic Scholar [semanticscholar.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Effects of this compound, a voxelotor analog, on bone disease in sickle cell disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a potent allosteric modifier of hemoglobin O2 affinity, increases tolerance to severe hypoxia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Rheological Impact of this compound Cessation in a Sickle Mouse Model [frontiersin.org]
- 13. Rheological Impact of this compound Cessation in a Sickle Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a potent allosteric modifier of hemoglobin O2 affinity, increases tolerance to severe hypoxia in mice - PMC [pmc.ncbi.nlm.nih.gov]
GBT1118 and Hypoxia Tolerance: A Technical Overview of Preliminary Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GBT1118, an allosteric modifier of hemoglobin, has emerged as a promising therapeutic agent for conditions characterized by hypoxia. This technical guide synthesizes the findings from key preliminary studies investigating the efficacy of this compound in enhancing hypoxia tolerance. The primary mechanism of this compound involves increasing hemoglobin's affinity for oxygen, which leads to improved oxygen loading in the lungs and subsequent delivery to tissues under hypoxic conditions.[1][2] This document provides a detailed examination of the experimental data, methodologies, and the underlying physiological pathways affected by this compound.
Core Mechanism of Action
This compound is an orally bioavailable compound that binds covalently and reversibly to the N-terminal valine of the alpha-chain of hemoglobin.[3][4] This binding allosterically modulates the hemoglobin molecule, shifting the oxygen-hemoglobin dissociation curve to the left. The result is a lower P50 value—the partial pressure of oxygen at which hemoglobin is 50% saturated—indicating a higher affinity of hemoglobin for oxygen.[1][5] This increased affinity enhances oxygen uptake in the pulmonary capillaries, particularly in low-oxygen environments, leading to higher arterial oxygen saturation (SaO2) and improved oxygen delivery to peripheral tissues.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound in murine models of hypoxia.
Table 1: Pharmacodynamic Effects of this compound on Hemoglobin-Oxygen Affinity
| Species/Model | This compound Dose | Route of Administration | P50 (mmHg) | Hemoglobin Occupancy | Reference |
| Mice | 70 mg/kg | Oral | 18.3 ± 0.9 (from 43 ± 1.1) | ~32% | [1] |
| Mice | 140 mg/kg | Oral | 7.7 ± 0.2 (from 43 ± 1.1) | ~54% | [1] |
| Mice | 10 mg/kg | Intravenous | 31.6 (from 38) | Not Reported | [1] |
| Mice | 100 mg/kg | Oral | 13.6 (from 38) | Not Reported | [1] |
| Sickle Cell Disease (SCD) Mice | Chronic Treatment | Oral | 18 (from 31) | 43 ± 6.5% | [7] |
| Murine Acute Lung Injury Model | 70 mg/kg | Oral | 27 (from 40) | 19% | [8] |
| Murine Acute Lung Injury Model | 140 mg/kg | Oral | 23 (from 40) | 27% | [8] |
Table 2: Physiological Effects of this compound During Hypoxia in Mice
| Parameter | Hypoxic Condition | This compound Dose | Control Group | This compound-Treated Group | Reference |
| Arterial O2 Saturation (SaO2) | 5% O2 | 70 mg/kg | ~40% | 57% (16% increase relative to control) | [1][6] |
| Arterial O2 Saturation (SaO2) | 5% O2 | 140 mg/kg | ~40% | 80% (40% increase relative to control) | [1][6] |
| Mean Arterial Pressure (MAP) | 5% O2 | Not specified | ~50 mmHg | Sustained at a higher level | [6][9] |
| Heart Rate (HR) | 5% O2 | Not specified | ~375 bpm | Sustained at a higher level | [6][9] |
| Arterial pH | Hypoxia | 70 mg/kg & 140 mg/kg | Decreased | Prevented acidosis | [1] |
| Lactate (B86563) Concentration | Hypoxia | 70 mg/kg & 140 mg/kg | Increased | Prevented accumulation | [1] |
| Tolerance to 5% O2 Hypoxia (2 hours) | 5% O2 | 70 mg/kg | Not specified | 17% survival | [1] |
| Tolerance to 5% O2 Hypoxia (2 hours) | 5% O2 | 140 mg/kg | Not specified | 83% survival | [1] |
| Cortical O2 Tension (SCD Mice) | Hypoxia | Chronic Treatment | Decreased | Improved | [7][10][11] |
| Hematocrit (SCD Mice) | Chronic Treatment | Chronic Treatment | Not specified | 33% increase | [7][10][11] |
Key Experimental Protocols
Acute Hypoxia Tolerance in Awake-Instrumented Mice
-
Animal Model: Male C57BL/6J mice.[7] Animals are instrumented with arterial catheters for blood sampling and blood pressure monitoring, and a dorsal skinfold window chamber for microcirculation studies.[1]
-
Drug Administration: this compound is formulated in a vehicle of dimethylacetamide, PEG-400, and Cavitron (1:5:4 ratio) and administered orally at doses of 70 mg/kg or 140 mg/kg.[1] Control animals receive the vehicle alone.
-
Hypoxia Protocol: Two hours after drug or vehicle administration, conscious animals are placed in a restraining tube.[1] They are exposed to a stepwise decrease in inspired oxygen concentration: 21% O2 (baseline, 20 min), 15% O2 (15 min), 10% O2 (15 min), and finally 5% O2.[1] To assess tolerance, animals are maintained at 5% O2 for an additional 1.5 hours.[1]
-
Measurements: Systemic and microcirculatory hemodynamics, arterial blood gases (PaO2, PaCO2, pH), lactate levels, and interstitial tissue PO2 are measured at each oxygen level.[1] P50 is determined from blood samples at the end of the experiment.[12] Tolerance is defined by the ability to maintain a mean arterial pressure above 60 mmHg.[12]
Hypoxia Tolerance in a Sickle Cell Disease (SCD) Mouse Model
-
Animal Model: Townes transgenic sickle cell disease (SCD) mice, which mimic human homozygous SCD.[7]
-
Drug Administration: For chronic studies, SCD mice are treated with 100 mg/kg this compound orally twice a day for 14 or 24 days.[7] For acute studies, a single oral dose of 100 mg/kg is administered one hour before the experiment.[7]
-
Hypoxia Protocols:
-
Protocol 1 (Systemic and Cerebral Oxygenation): Mice are subjected to 15 minutes of normoxia (21% FiO2) followed by 15 minutes of hypoxia (10% FiO2). Measurements of cardiac output, blood gases, and cerebral oxygenation are taken.[7]
-
Protocol 2 (Hypoxia Tolerance): Mice are exposed to 5% decrements of FiO2 (21%, 15%, 10%, and 5% O2) for 15 minutes at each level. Tolerance to 5% O2 is evaluated over a 15-minute period.[7]
-
-
Measurements: Brain tissue oxygenation, blood pressure, heart rate, and blood gases are measured.[7][10]
Hypoxyprobe Staining for Tissue Hypoxia
-
Procedure: To assess tissue hypoxia, mice are injected intraperitoneally with pimonidazole (B1677889) HCl (Hypoxyprobe) at 60 mg/kg, 1.5 hours before sample collection while in the hypoxic environment.[8]
-
Analysis: Tissues (e.g., brain, heart, kidney, liver) are harvested, fixed, and stained using an FITC-conjugated monoclonal antibody against pimonidazole adducts.[1][8] The intensity of the staining is quantified to determine the extent of tissue hypoxia.[8]
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for this compound in increasing hypoxia tolerance.
Caption: Experimental workflow for assessing hypoxia tolerance in mice.
Caption: High-level overview of signaling in response to hypoxia and this compound's impact.
Conclusion
The preliminary studies on this compound provide compelling evidence for its efficacy in improving tolerance to severe hypoxia. By increasing hemoglobin's affinity for oxygen, this compound enhances arterial oxygen saturation, preserves cardiovascular function, and reduces metabolic acidosis and tissue hypoxia in animal models.[1] These findings suggest that pharmacological modification of hemoglobin-oxygen affinity is a viable therapeutic strategy for conditions associated with hypoxemia, such as acute lung injury and sickle cell disease.[8][10][13] Further research is warranted to translate these promising preclinical results into clinical applications for patients suffering from hypoxic insults.
References
- 1. This compound, a potent allosteric modifier of hemoglobin O2 affinity, increases tolerance to severe hypoxia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. This compound | Hemoglobin modifier | Probechem Biochemicals [probechem.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound, a potent allosteric modifier of hemoglobin O2 affinity, increases tolerance to severe hypoxia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. This compound, a compound that increases the oxygen affinity of hemoglobin, improves survival in murine hypoxic acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Increased hemoglobin affinity for oxygen with this compound improves hypoxia tolerance in sickle cell mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound, a compound that increases the oxygen affinity of hemoglobin, improves survival in murine hypoxic acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
GBT1118: A Deep Dive into its Impact on Red Blood Cell Membrane Integrity and Function
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GBT1118, a structural and functional analog of voxelotor (B611706), is an allosteric modifier of hemoglobin that has demonstrated significant potential in mitigating the pathophysiology of sickle cell disease (SCD). By binding to the N-terminal valine of the α-globin chain of hemoglobin, this compound increases hemoglobin's affinity for oxygen. This primary mechanism of action inhibits the polymerization of deoxygenated sickle hemoglobin (HbS), the central event in the molecular pathogenesis of SCD. The inhibition of HbS polymerization leads to a cascade of beneficial downstream effects on the red blood cell (RBC) membrane, improving its integrity, deformability, and survival. This technical guide synthesizes the current understanding of this compound's impact on the RBC membrane, presenting key quantitative data, outlining experimental methodologies, and visualizing its mechanism and effects.
Core Mechanism of Action: Allosteric Modification of Hemoglobin
This compound acts as a potent allosteric modifier of hemoglobin-oxygen affinity.[1] It covalently and reversibly binds to the N-terminal valine of the α-globin chain, stabilizing hemoglobin in the high-oxygen-affinity R-state.[2] This shift in equilibrium reduces the concentration of deoxygenated hemoglobin, the substrate for HbS polymerization.[3][4]
Caption: Mechanism of this compound Action on HbS.
Quantitative Impact on Hematological and Red Blood Cell Parameters
Chronic administration of this compound in preclinical models of SCD has demonstrated significant improvements in key hematological and RBC biophysical parameters.
Table 1: Hematological Improvements with this compound Treatment in SCD Mice
| Parameter | Control (SCD Mice) | This compound-Treated (SCD Mice) | Percentage Change | Reference |
| Hemoglobin (g/dL) | ~8.5 | >10.5 | ~23.5% increase | [4] |
| Red Blood Cell Count (106/µL) | Undisclosed | Increased | Significant Increase | [3][4] |
| Hematocrit (%) | Undisclosed | Increased | Significant Increase | [3][4] |
| Reticulocyte Count | Elevated | Reduced | Significant Reduction | [4] |
| Total Bilirubin | Elevated | Reduced | Significant Reduction | [3] |
| RBC Half-life (days) | 1.9 (median) | 3.9 (median) | ~105% increase | [4] |
Table 2: Effects of this compound on Hemoglobin-Oxygen Affinity and RBC Deformability
| Parameter | Condition | Control | This compound-Treated | Reference |
| P50 (mmHg) | Normoxia | 31 | 18 | [4] |
| 70 mg/kg dose | 43 ± 1.1 | 18.3 ± 0.9 | [5][6] | |
| 140 mg/kg dose | 43 ± 1.1 | 7.7 ± 0.2 | [5][6] | |
| Elongation Index (EImax) | Normoxia | Undisclosed | Increased | [7] |
| Elongation Index (EImin) | Hypoxia | Undisclosed | Increased | [7] |
| Point of Sickling (PoS) | Hypoxia | Undisclosed | Decreased | [7] |
Impact on Red Blood Cell Membrane Properties
Beyond preventing HbS polymerization, this compound exerts direct and indirect protective effects on the RBC membrane.
Inhibition of Hypoxia-Induced Membrane Damage
Studies have shown that this compound protects RBCs from membrane damage induced by severe hypoxia.[2][8] This effect is not solely attributed to the increase in hemoglobin-oxygen affinity, suggesting alternative mechanisms may be at play.[2][8][9]
Caption: Workflow for Assessing this compound's Protective Effect.
Modulation of Cation Transport and Cell Hydration
This compound has been shown to inhibit key cation transport pathways in sickle RBCs, including the Gardos channel and KCl cotransport (KCC).[10] The inhibition of these pathways, which are responsible for RBC dehydration, leads to increased cell hydration.[10] This is a crucial benefit as cellular dehydration increases the intracellular concentration of HbS, thereby promoting its polymerization.
Caption: this compound's Influence on RBC Ion Channels.
Reduction in Hemolysis
A direct consequence of improved membrane stability and reduced sickling is a significant decrease in hemolysis.[3][4] this compound treatment leads to lower levels of plasma cell-free hemoglobin and bilirubin, markers of intravascular and extravascular hemolysis, respectively.[3][11]
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting laboratories, the methodologies employed in the cited studies are summarized below.
Measurement of Hemoglobin-Oxygen Affinity (P50)
-
Principle: To determine the partial pressure of oxygen at which hemoglobin is 50% saturated.
-
Methodology: Hemox-Analyzer or similar instrumentation is typically used. Whole blood is equilibrated with varying oxygen concentrations, and the corresponding hemoglobin saturation is measured spectrophotometrically to generate an oxygen-hemoglobin dissociation curve.
Red Blood Cell Deformability and Point of Sickling (PoS)
-
Principle: To assess the ability of RBCs to elongate under shear stress and to identify the oxygen tension at which sickling-induced rigidity begins.
-
Methodology: Ektacytometry is the gold standard. A laser diffraction viscometer (e.g., Lorrca MaxSis) subjects a suspension of RBCs to a controlled oxygen gradient and shear stress. The diffraction pattern of the laser passing through the cells provides a measure of their elongation (Elongation Index, EI). The PoS is the oxygen pressure at which the EI begins to drop sharply.
In Vitro Sickling Assay
-
Principle: To visually quantify the percentage of sickled cells under hypoxic conditions.
-
Methodology: Red blood cells are incubated in a low-oxygen environment (e.g., 2% oxygen) for a defined period. The cells are then fixed, and the morphology of a large population of cells is assessed microscopically to determine the percentage of sickled versus normal-shaped cells.
Red Blood Cell Mechanical Fragility
-
Principle: To measure the susceptibility of RBCs to lysis under mechanical stress.
-
Methodology: A proprietary system involving an electromagnetic bead mill and fiberoptic spectrophotometry is used.[8] RBCs are subjected to controlled mechanical stress, and the resulting hemolysis is quantified.
Cation Transport Assays
-
Principle: To measure the activity of specific ion transport pathways (e.g., Gardos channel, KCC).
-
Methodology: Ion flux studies are performed using radioactive tracers (e.g., 86Rb+ as a congener for K+). The rate of tracer efflux from RBCs is measured under conditions that specifically activate or inhibit the transporter of interest.
Conclusion and Future Directions
This compound demonstrates a multifaceted beneficial effect on the red blood cells of individuals with sickle cell disease. Its primary mechanism of increasing hemoglobin-oxygen affinity directly counteracts the root cause of RBC sickling. The consequent improvements in membrane stability, deformability, and hydration collectively contribute to a reduction in hemolysis and an overall healthier RBC population. These preclinical findings with this compound, an analog of the FDA-approved drug voxelotor, underscore the therapeutic potential of this class of compounds.
Future research should focus on elucidating the precise molecular interactions between this compound and RBC membrane components to fully understand its membrane-stabilizing effects that may be independent of its action on hemoglobin. Further investigation into the long-term impacts on organ function and the potential for combination therapies will be crucial in optimizing the clinical application of hemoglobin allosteric modifiers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a voxelotor analog, protects red blood cells from damage during severe hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Increased hemoglobin affinity for oxygen with this compound improves hypoxia tolerance in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a potent allosteric modifier of hemoglobin O2 affinity, increases tolerance to severe hypoxia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a potent allosteric modifier of hemoglobin O2 affinity, increases tolerance to severe hypoxia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Rheological Impact of this compound Cessation in a Sickle Mouse Model [frontiersin.org]
- 8. This compound, a voxelotor analog, protects red blood cells from damage during severe hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. The effect of the antisickling compound this compound on the permeability of red blood cells from patients with sickle cell anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
foundational research on GBT1118 and acute lung injury
An In-Depth Technical Guide on the Foundational Research of GBT1118 in Acute Lung Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation of the lungs, leading to impaired gas exchange and systemic hypoxemia. Despite advances in supportive care, mortality rates remain high, underscoring the urgent need for novel therapeutic strategies. One such emerging approach targets the improvement of oxygen transport and delivery to tissues. This compound, a potent allosteric modifier of hemoglobin, has been investigated for its potential therapeutic effects in the context of ALI. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound in a murine model of acute lung injury, focusing on its mechanism of action, experimental validation, and key quantitative outcomes.
This compound is a small molecule that binds to hemoglobin and increases its affinity for oxygen.[1][2] This mechanism is designed to enhance oxygen uptake in the lungs, particularly under conditions of pulmonary dysfunction, and subsequently improve oxygen delivery to hypoxic tissues.[3][4] The primary hypothesis underpinning its use in ALI is that by improving systemic oxygenation, this compound can mitigate the severe consequences of hypoxemia and improve survival, potentially independent of direct anti-inflammatory effects.[5]
Experimental Protocols
The primarily utilized a "two-hit" mouse model designed to mimic the clinical scenario of ALI followed by severe hypoxemia.[5]
Animal Model and Induction of Acute Lung Injury
-
Animal Strain: C57BL/6 mice are commonly used for this model.[6][7]
-
ALI Induction: Acute lung injury is induced via intratracheal instillation of lipopolysaccharide (LPS) from Escherichia coli.[6][7]
-
Mice are anesthetized, and a small incision is made to expose the trachea.
-
A solution of LPS in sterile saline (e.g., 0.5 mg/kg) is instilled directly into the trachea using a catheter.[7]
-
Control animals receive an equal volume of sterile saline.
-
The incision is closed, and the animals are allowed to recover for 24 hours to allow for the development of lung injury.[5]
-
This compound Formulation and Administration
-
Formulation: this compound is formulated for oral administration. A common formulation consists of this compound in dimethylacetamide, polyethylene (B3416737) glycol 400 (PEG400), and 40% cavitron in a 1:5:4 ratio.[8] The vehicle control consists of the same formulation without this compound.
-
Administration: A single oral dose of this compound is administered to the mice 24 hours after LPS instillation.[5] Commonly studied doses include a low dose of 70 mg/kg and a high dose of 140 mg/kg.[5]
Hypoxic Challenge
-
Following this compound or vehicle administration, mice are placed in a hypoxic chamber.
-
The oxygen concentration is typically lowered to 5% or 10% to induce severe hypoxemia.[5]
-
Animals are monitored for survival and severity of illness over a defined period (e.g., 4 hours).[5]
Outcome Measures
-
Survival and Severity of Illness: Survival is monitored over the course of the hypoxic challenge. The severity of illness can be assessed using a scoring system that evaluates posture, activity, and respiratory rate.[5]
-
Oxygen Saturation (SpO2): Peripheral oxygen saturation is measured non-invasively using a pulse oximeter.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
At the end of the experiment, mice are euthanized, and the lungs are lavaged with sterile saline.[9][10]
-
The collected BAL fluid is centrifuged to separate the cellular components from the supernatant.[9]
-
The supernatant is analyzed for total protein concentration as a measure of alveolar-capillary permeability.[5]
-
Levels of inflammatory cytokines such as IL-1β, TNF-α, and macrophage inflammatory protein-1α (MIP-1α) are quantified using ELISA.[5]
-
The cell pellet is resuspended, and total and differential cell counts (e.g., neutrophils, macrophages) are performed.[9]
-
-
Histological Analysis:
-
Lungs are harvested, fixed in formalin, and embedded in paraffin.[7]
-
Tissue sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of lung injury, including edema, inflammation, and alveolar damage.[7]
-
-
Tissue Hypoxia Measurement (Hypoxyprobe™ Staining):
-
To assess tissue hypoxia, mice are injected with a pimonidazole (B1677889) hydrochloride solution (Hypoxyprobe™) prior to euthanasia.[11][12]
-
Pimonidazole forms adducts in hypoxic tissues (pO2 < 10 mmHg).[11]
-
Liver and kidney tissues are harvested, sectioned, and stained with a specific monoclonal antibody against pimonidazole adducts.[5][11]
-
The intensity of the staining is quantified to determine the extent of tissue hypoxia.[5]
-
Quantitative Data Summary
The following tables summarize the key quantitative findings from the foundational study by Dufu et al. (2018) on this compound in a murine model of LPS-induced ALI with subsequent hypoxia.
Table 1: Effect of this compound on Survival and Severity of Illness in Mice with LPS-Induced ALI Exposed to 5% Hypoxia [5]
| Treatment Group | Dose | Mortality Rate (%) |
| Vehicle Control | - | 47% |
| This compound | 70 mg/kg | 22% |
| This compound | 140 mg/kg | 13% |
Table 2: Effect of this compound on Arterial Oxygen Saturation (SpO2) during Hypoxia [5]
| Treatment Group | Mean SpO2 over 4h of Hypoxia |
| Vehicle Control | Significantly lower |
| This compound | Sustained significant increase |
Table 3: Effect of this compound on Markers of Lung Injury and Inflammation [5]
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| BAL Total Protein | No significant difference | No significant difference | No significant difference |
| BAL Total Inflammatory Cells | No significant difference | No significant difference | No significant difference |
| BAL IL-1β Concentration | No significant difference | No significant difference | No significant difference |
| BAL TNF-α Concentration | No significant difference | No significant difference | No significant difference |
| BAL MIP-1α Concentration | - | - | Reduced |
| Histological Lung Injury Score | No significant difference | No significant difference | No significant difference |
Table 4: Effect of High-Dose this compound on Tissue Hypoxia [5]
| Tissue | Vehicle Control | This compound (140 mg/kg) | P-value |
| Kidney Hypoxyprobe Staining Intensity | - | Significantly attenuated | 0.043 |
| Liver Hypoxyprobe Staining Intensity | - | Significantly attenuated | 0.043 |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the allosteric modification of hemoglobin, which increases its affinity for oxygen.[1][2] This results in a leftward shift of the oxygen-hemoglobin dissociation curve.[4][8] In the context of ALI, where pulmonary gas exchange is compromised, this enhanced oxygen affinity allows for more efficient oxygen loading onto hemoglobin in the lungs, thereby increasing arterial oxygen saturation.[5]
The preclinical data suggests that the beneficial effects of this compound in this ALI model are primarily driven by the improvement in systemic oxygenation rather than a direct modulation of the inflammatory cascade in the lungs.[5] As shown in Table 3, this compound did not significantly alter key markers of lung inflammation and injury, such as inflammatory cell counts in the BAL fluid and histological lung injury scores.[5] However, by improving oxygen delivery to vital organs, this compound reduced tissue hypoxia in the liver and kidney, which likely contributed to the observed improvement in survival.[5]
Caption: Mechanism of this compound in Acute Lung Injury.
Caption: Experimental Workflow for this compound in a Murine ALI Model.
Conclusion
The foundational research on this compound in a preclinical model of acute lung injury demonstrates its potential as a therapeutic agent that improves survival by enhancing systemic oxygenation. The key takeaway for researchers and drug development professionals is that this compound's mechanism of action, which focuses on increasing hemoglobin's oxygen affinity, offers a novel approach that is distinct from traditional anti-inflammatory strategies. While this compound did not appear to directly mitigate the pulmonary inflammation associated with LPS-induced ALI, its ability to reduce peripheral tissue hypoxia was strongly correlated with improved outcomes. These findings support the continued investigation of hemoglobin modifiers as a supportive therapy in ALI and ARDS, where severe hypoxemia is a primary driver of morbidity and mortality. Further research is warranted to explore the efficacy of this compound in other models of ALI and to elucidate its potential for clinical translation.
References
- 1. This compound, a voxelotor analog, protects red blood cells from damage during severe hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a potent allosteric modifier of hemoglobin O2 affinity, increases tolerance to severe hypoxia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a compound that increases the oxygen affinity of hemoglobin, improves survival in murine hypoxic acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound, a potent allosteric modifier of hemoglobin O2 affinity, increases tolerance to severe hypoxia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration [jove.com]
- 11. site.hypoxyprobe.com [site.hypoxyprobe.com]
- 12. Detection of Hypoxia and HIF in Paraffin-Embedded Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of GBT1118 in Murine Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of GBT1118, a potent allosteric modifier of hemoglobin oxygen affinity, in mice. The data presented is collated from preclinical studies and is intended to serve as a core resource for researchers in pharmacology and drug development.
Executive Summary
This compound is an investigational compound designed to increase hemoglobin's affinity for oxygen.[1][2] Its mechanism of action involves reversible binding to the N-terminal valine of the hemoglobin α-chain, which stabilizes the relaxed (R) state of hemoglobin, thereby enhancing oxygen uptake.[2][3] This guide details the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in mice, presenting key pharmacokinetic parameters and the experimental protocols used to derive them.
Pharmacokinetic Profile of this compound in Mice
Studies in mice have demonstrated that this compound possesses favorable pharmacokinetic properties, including oral bioavailability. The compound's ability to achieve significant hemoglobin modification makes it a valuable tool in preclinical models of diseases characterized by hypoxia, such as sickle cell disease (SCD).[4][5][6][7]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in mice following intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of this compound in Male Mice Following a Single Intravenous (IV) Dose of 10 mg/kg.
| Parameter | Blood | Plasma |
| AUC0-t (ng·h/mL) | 11,800 | 2,700 |
| AUC0-inf (ng·h/mL) | 11,900 | 2,800 |
| C0 (ng/mL) | 10,200 | 2,900 |
| CL (mL/h/kg) | 840 | 3,600 |
| Vss (L/kg) | 2.5 | 9.0 |
| t1/2 (h) | 2.5 | 2.2 |
Data extracted from Dufu K, et al. Am J Physiol Heart Circ Physiol. 2017.[8]
Table 2: Pharmacokinetic Parameters of this compound in Male Mice Following a Single Oral (PO) Dose of 100 mg/kg.
| Parameter | Blood | Plasma |
| AUC0-t (ng·h/mL) | 129,000 | 21,000 |
| AUC0-inf (ng·h/mL) | 130,000 | 22,000 |
| Cmax (ng/mL) | 10,100 | 1,800 |
| Tmax (h) | 4 | 2 |
| t1/2 (h) | 4.8 | 4.2 |
| F (%) | 110 | 79 |
Data extracted from Dufu K, et al. Am J Physiol Heart Circ Physiol. 2017.[8]
In sickle cell disease mouse models, this compound has demonstrated a longer half-life and higher exposure compared to its analog, voxelotor (B611706), following single oral doses.[9] Chronic administration of this compound mixed in chow to sickle cell mice resulted in approximately 30% hemoglobin occupancy, a level comparable to that targeted in clinical trials with voxelotor.[6][10]
Experimental Protocols
The following section details the methodologies employed in the pharmacokinetic studies of this compound in mice.
Animal Models
Studies were typically conducted in male mice.[8] For investigations related to sickle cell disease, transgenic Townes mice, which express human sickle hemoglobin, were utilized.[4][5][10][11]
Dosing and Sample Collection
For pharmacokinetic analysis, this compound was administered either as a single intravenous injection or via oral gavage.[8] For chronic studies, the compound was mixed into the chow.[6][7][11]
Blood samples were collected at various time points post-administration. For intravenous dosing, collections were made up to 8 hours, and for oral dosing, up to 24 hours.[8] Blood and plasma concentrations of this compound were then determined using validated analytical methods.
Bioanalytical Method
While specific details of the bioanalytical methods are often proprietary, they typically involve liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of the drug in biological matrices.
Visualizing Experimental and Mechanistic Pathways
To further elucidate the experimental processes and the mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for this compound pharmacokinetic studies in mice.
Caption: Mechanism of action of this compound as an allosteric modifier of hemoglobin.
Conclusion
This compound demonstrates a pharmacokinetic profile in mice that supports its use as a tool for investigating the therapeutic potential of increasing hemoglobin-oxygen affinity. Its oral bioavailability and ability to achieve and maintain significant levels of hemoglobin modification are key attributes. The data and protocols presented in this guide provide a foundational understanding for researchers engaged in the preclinical evaluation of this compound and similar compounds. Further studies are warranted to fully characterize its metabolic fate and potential for drug-drug interactions.
References
- 1. This compound, a potent allosteric modifier of hemoglobin O2 affinity, increases tolerance to severe hypoxia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a voxelotor analog, protects red blood cells from damage during severe hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased hemoglobin affinity for oxygen with this compound improves hypoxia tolerance in sickle cell mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound, a potent allosteric modifier of hemoglobin O2 affinity, increases tolerance to severe hypoxia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased hemoglobin affinity for oxygen with this compound improves hypoxia tolerance in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Rheological Impact of this compound Cessation in a Sickle Mouse Model [frontiersin.org]
- 11. Improvement of hemolytic anemia with this compound is renoprotective in transgenic sickle mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GBT1118 in Sickle Cell Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GBT1118 is a potent allosteric modulator of hemoglobin (Hb) oxygen affinity and an analog of voxelotor (B611706). It is utilized in preclinical studies, particularly in transgenic sickle cell disease (SCD) mouse models, to investigate the therapeutic effects of increasing hemoglobin oxygen affinity.[1] this compound has demonstrated improved pharmacokinetic properties in mice compared to voxelotor, allowing for the achievement of clinically relevant hemoglobin modification levels.[1] These application notes provide detailed protocols for the use of this compound in SCD mouse models to assess its impact on hematology, red blood cell health, and organ damage.
Mechanism of Action
This compound reversibly binds to the N-terminal valine of the alpha-chain of hemoglobin.[2] This binding stabilizes the hemoglobin molecule in a high-oxygen-affinity state (R-state), even under hypoxic conditions. In sickle cell disease, this action directly inhibits the polymerization of deoxygenated sickle hemoglobin (HbS), which is the primary driver of red blood cell sickling, hemolysis, and the downstream pathophysiology of the disease.[1][3] By preventing HbS polymerization, this compound is expected to reduce red blood cell sickling, improve hematological parameters, decrease hemolysis, and mitigate end-organ damage.[4][5]
Caption: Mechanism of action of this compound in sickle cell disease.
Data Presentation
Table 1: Hematological and Red Blood Cell Parameters Following Chronic this compound Dosing in Townes SCD Mice
| Parameter | Vehicle | This compound (200 mg/kg) | Reference |
| Blood Concentration (µM) | N/A | 750.5 | [1] |
| Hb Occupancy (%) | N/A | 42.9 | [1] |
| Blood P50 (mmHg) | 30.6 | 17.6 | [1] |
| Total Hemoglobin (g/dL) | - | Increased | [1][6] |
| Red Blood Cell Count | - | Increased | [1] |
| Hematocrit (%) | - | Increased by 33% | [1][7] |
| Reticulocyte Count | - | Reduced | [1] |
| RBC Half-life (days) | 1.9 | 3.9 | [1] |
| Point of Sickling (PoS) | - | Decreased | [6][8] |
| RBC Deformability (EImax & EImin) | - | Increased | [6][8] |
Data presented as median or demonstrating a significant change.
Table 2: Effects of this compound on Organ Pathology in Townes SCD Mice
| Organ | Parameter | Vehicle | This compound | Reference |
| Liver | Total Bilirubin | Elevated | Significantly Improved | [4] |
| Liver Enzymes (ALT/AST) | Elevated | Significant Reductions | [4] | |
| Inflammation & Fibrosis | Present | Reduced | [4] | |
| Apoptosis & Necrosis | Present | Reduced | [4] | |
| Ferroptosis Markers (4-HNE, MDA) | Elevated | Significantly Reduced | [4] | |
| Bone (Femur) | Trabecular Bone Volume (BV/TV) | Reduced | Significantly Increased (males) | [5] |
| Tissue Mineral Density (TMD) | Reduced | Significantly Increased (males & females) | [5] | |
| Bone Formation Markers | Decreased | Rescued | [5][9] | |
| Bone Resorption Markers | Increased | Rescued | [5][9] |
Experimental Protocols
Animal Model
The most commonly used model for these studies is the Townes transgenic sickle cell mouse model (B6;CBA-Tg(HBA-HBBs)/J).[1] These mice are homozygous for the human α- and βS-globin genes and recapitulate many of the hallmarks of human SCD, including hemolytic anemia and organ damage.[1] Studies typically use male mice aged 8-12 weeks.[1]
Protocol 1: Chronic Oral Administration of this compound
This protocol is designed to assess the long-term effects of this compound on hematological parameters and organ pathology.
Materials:
-
This compound
-
Vehicle solution: 0.5% methylcellulose/phosphate buffer (pH 7.4)/0.01% Tween-80[1]
-
Oral gavage needles
-
Townes SCD mice
Procedure:
-
Formulation: Prepare a 10 mg/mL suspension of this compound in the vehicle solution.[10]
-
Dosing Regimen: Administer this compound orally via gavage at a dose of 100 mg/kg twice daily.[1][10] Alternatively, for longer-term studies without the stress of frequent gavage, this compound can be incorporated into laboratory chow to achieve a target of approximately 30% hemoglobin occupancy.[4][6]
-
Treatment Duration: Continue treatment for a period of 14 to 24 days for hematological and hypoxia tolerance studies, or for 2-4 months for assessment of chronic organ damage (e.g., hepatopathy, bone disease).[1][4][5]
-
Control Group: Administer an equivalent volume (10 mL/kg) of the vehicle solution to a control group of SCD mice following the same dosing schedule.[1]
-
Endpoint Analysis: At the end of the treatment period, collect blood for hematological analysis, and harvest organs for histological and molecular assessment.
Caption: Experimental workflow for chronic this compound administration.
Protocol 2: Acute Hypoxia Challenge
This protocol is used to evaluate the ability of this compound to improve tolerance to acute hypoxic stress.
Materials:
-
This compound formulated as in Protocol 1
-
Hypoxia chamber with oxygen level control
-
Townes SCD mice
-
Physiological monitoring equipment (optional)
Procedure:
-
Dosing: Administer a single oral dose of 100 mg/kg this compound to the treatment group and vehicle to the control group.[1][10]
-
Acclimation: Allow the mice to acclimate for 1 hour post-dosing.[10]
-
Hypoxic Challenge: Place the mice in a chamber and gradually decrease the inspired oxygen concentration. A typical protocol involves stepwise decreases to 15%, 10%, and finally 5% oxygen, holding at each level for 30 minutes.[2][11]
-
Tolerance Assessment: To assess tolerance to severe hypoxia, maintain the 5% oxygen level for an extended period (e.g., up to 1.5 hours) and monitor for survival or signs of distress.[11]
-
Blood Gas Analysis: Immediately following the hypoxic challenge, blood can be collected for arterial blood gas analysis to measure PaO2, SaO2, and other parameters.[1]
Caption: Workflow for the acute hypoxia challenge experiment.
Protocol 3: Assessment of Red Blood Cell Deformability
This protocol measures the rheological properties of red blood cells, which are critically impaired in SCD.
Materials:
-
Blood from this compound-treated and control mice
-
Ektacytometer (e.g., LORRCA)
-
Anticoagulant (e.g., heparin)
Procedure:
-
Blood Collection: Collect whole blood from treated and control animals into tubes containing an anticoagulant.
-
Ektacytometry: Use an oxygen gradient ektacytometer to measure RBC deformability over a range of oxygen concentrations.[6][12]
-
Data Analysis: The key parameters to be determined are:
-
Comparison: Compare the EImax, EImin, and PoS between this compound-treated and vehicle-treated groups. An increase in EImax and EImin and a decrease in PoS indicate improved RBC health.[6]
References
- 1. Increased hemoglobin affinity for oxygen with this compound improves hypoxia tolerance in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. This compound, a Voxelotor Analog, Ameliorates Hepatopathy in Sickle Cell Disease [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Rheological Impact of this compound Cessation in a Sickle Mouse Model [frontiersin.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Rheological Impact of this compound Cessation in a Sickle Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound, a voxelotor analog, on bone disease in sickle cell disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. This compound, a potent allosteric modifier of hemoglobin O2 affinity, increases tolerance to severe hypoxia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for GBT1118 in Murine Hypoxia Tolerance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GBT1118 for inducing hypoxia tolerance in mice, based on preclinical research. The protocols and data presented are intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound as a potential therapeutic agent for conditions characterized by severe hypoxemia.
Introduction
This compound is a potent allosteric modulator of hemoglobin (Hb) that increases its affinity for oxygen.[1][2] By binding reversibly to the N-terminal valine of the Hb α-chain, this compound stabilizes the oxygenated state of hemoglobin, leading to a leftward shift in the oxygen-hemoglobin dissociation curve.[1] This mechanism enhances oxygen loading in the lungs, particularly under hypoxic conditions, and has been shown to improve arterial oxygen saturation and overall tolerance to severe hypoxia in murine models.[1][2][3]
Mechanism of Action: Enhancing Oxygen Affinity
This compound acts as an allosteric modifier of hemoglobin, increasing its affinity for oxygen. This means that at any given partial pressure of oxygen, a higher percentage of hemoglobin will be saturated with oxygen. In the context of hypoxia, where inspired oxygen is limited, this property allows for more efficient oxygen uptake in the pulmonary circulation, leading to increased arterial oxygen saturation.[1] This enhanced oxygen-carrying capacity of the blood helps to maintain tissue oxygenation and prevent the detrimental physiological consequences of severe hypoxia, such as hypotension and metabolic acidosis.[1]
Caption: Mechanism of this compound action.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the effect of this compound on hypoxia tolerance in mice.
Table 1: this compound Dosage and Pharmacodynamic Effects in C57BL/6J Mice
| Dosage (Oral) | Hemoglobin Occupancy | P50 (mmHg) | Arterial O2 Saturation Increase (during 5% O2 hypoxia) | Reference |
| 70 mg/kg | ~32% | 18.3 ± 0.9 | 16% | [1] |
| 140 mg/kg | ~54% | 7.7 ± 0.2 | 40% | [1] |
| Control (Vehicle) | N/A | 43 ± 1.1 | N/A | [1] |
Table 2: Survival and Tolerance to Severe Hypoxia (5% O2) in C57BL/6J Mice
| Treatment Group | Tolerance to 2 hours of 5% O2 Hypoxia | Reference |
| This compound (70 mg/kg) | 17% | [1] |
| This compound (140 mg/kg) | 83% | [1] |
| Control (Vehicle) | Failed to tolerate >90 minutes | [1] |
Table 3: Effects of this compound in a Murine Model of Acute Lung Injury with Hypoxia
| Treatment Group | Mortality (after LPS + 5% hypoxia) | SpO2 Increase (during 5% hypoxia) | Reference |
| Low-dose this compound | 22% | Significant | [4][5] |
| High-dose this compound | 13% | Significant | [4][5] |
| Control (Vehicle) | 47% | N/A | [4] |
Table 4: Effects of Chronic this compound Treatment in Sickle Cell Mice
| Treatment | P50 (mmHg) | Hematocrit Increase | Reference |
| Chronic this compound | 18 | 33% | [6][7][8] |
| Control | 31 | N/A | [6][7][8] |
Experimental Protocols
Protocol 1: Acute Hypoxia Induction in C57BL/6J Mice
This protocol is adapted from the methodology described by Dufu et al. (2017).[1]
1. Animal Model:
-
Male 8- to 10-week-old C57BL/6J mice.[1]
-
Animals are instrumented with a dorsal window chamber for microvascular studies and an arterial catheter in the carotid artery for blood gas analysis.[1]
-
Allow a 2-day recovery period after surgery.[1]
-
Inclusion criteria: Mean arterial blood pressure >80 mmHg, heart rate >400 beats/min, and systemic hematocrit >45% at baseline.[1]
2. This compound Formulation and Administration:
-
Formulate this compound in a vehicle of dimethylacetamide, PEG-400, and 40% Cavitron at a 1:5:4 ratio.[1]
-
Administer this compound orally at a dose of 70 mg/kg or 140 mg/kg.[1] A vehicle-only group should be used as a control.
3. Hypoxia Challenge:
-
One hour after this compound or vehicle administration, place the mice in a chamber with controlled oxygen concentration.[1]
-
Induce hypoxia by stepwise decreases in the inspired O2 concentration to 15%, 10%, and finally 5%.[1]
-
Maintain the animals at each hypoxic level for 30 minutes.[1]
-
To assess tolerance to severe hypoxia, maintain the animals at 5% O2 for an additional 1.5 hours.[1]
4. Monitoring and Endpoints:
-
Continuously monitor systemic and microcirculatory hemodynamics and oxygenation parameters.
-
Measure arterial blood gases to determine PaO2 and SaO2.
-
Assess tolerance to hypoxia by recording survival rates over the 2-hour period of 5% O2 exposure.
-
Tissue hypoxia can be assessed using pimonidazole (B1677889) staining in vital organs such as the brain, heart, and kidney.[1]
Caption: Experimental workflow for acute hypoxia.
Protocol 2: Hypoxia in a Murine Model of Acute Lung Injury
This protocol is based on the study by Shank et al. (2018).[4][5]
1. Animal Model:
-
Male C57BL/6 mice.
2. Induction of Acute Lung Injury:
-
Induce lung injury by intratracheal instillation of lipopolysaccharide (LPS).
3. This compound Administration:
-
Administer this compound or vehicle control prior to hypoxia exposure. The study cited used "low-dose" and "high-dose" this compound.
4. Hypoxia Exposure:
-
24 hours after LPS instillation, expose the mice to 5% or 10% hypoxia.[4]
5. Monitoring and Endpoints:
-
Monitor mortality and severity of illness.
-
Measure oxygen saturation (SpO2) using a pulse oximeter.
-
Assess lung injury via bronchoalveolar lavage (BAL) for inflammatory cell counts and cytokine concentrations.
-
Evaluate tissue hypoxia in organs like the liver and kidney using pimonidazole staining.[4]
Logical Relationships in Hypoxia Response with this compound
The administration of this compound initiates a cascade of physiological responses that collectively enhance hypoxia tolerance. The diagram below illustrates these relationships.
Caption: Physiological response to this compound.
References
- 1. This compound, a potent allosteric modifier of hemoglobin O2 affinity, increases tolerance to severe hypoxia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent allosteric modifier of hemoglobin O2 affinity, increases tolerance to severe hypoxia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. This compound, a compound that increases the oxygen affinity of hemoglobin, improves survival in murine hypoxic acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a compound that increases the oxygen affinity of hemoglobin, improves survival in murine hypoxic acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased hemoglobin affinity for oxygen with this compound improves hypoxia tolerance in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Increased hemoglobin affinity for oxygen with this compound improves hypoxia tolerance in sickle cell mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing GBT1118 in Acute Lung Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the preclinical evaluation of GBT1118 in a murine model of acute lung injury (ALI). This compound is a novel small molecule that increases the oxygen affinity of hemoglobin, representing a potential therapeutic strategy to mitigate hypoxemia associated with ALI and its more severe form, acute respiratory distress syndrome (ARDS).[1][2] The protocols outlined below detail a two-hit mouse model of ALI induced by intratracheal lipopolysaccharide (LPS) instillation followed by exposure to hypoxia, a model that effectively recapitulates key features of clinical ALI.[2]
Mechanism of Action of this compound
This compound is an allosteric modulator that reversibly binds to the N-terminal α-chain of hemoglobin, stabilizing it in the relaxed (R) state, which has a higher affinity for oxygen.[3] This increased hemoglobin-oxygen affinity leads to a leftward shift in the oxygen-hemoglobin dissociation curve, as indicated by a decrease in the P50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated).[3][4] By enhancing oxygen uptake in the lungs, this compound aims to improve arterial oxygen saturation and systemic oxygen delivery, thereby counteracting the severe hypoxemia characteristic of ALI/ARDS.[2][4]
Data Presentation
The following tables summarize the quantitative data from a key preclinical study evaluating this compound in a murine model of LPS-induced ALI followed by hypoxia.
Table 1: Effect of this compound on Hemoglobin Oxygen Affinity (P50)
| Treatment Group | P50 (mmHg) |
| Vehicle | 43 ± 1.1 |
| This compound (70 mg/kg) | 18.3 ± 0.9 |
| This compound (140 mg/kg) | 7.7 ± 0.2 |
| Data presented as mean ± SEM. A lower P50 value indicates higher hemoglobin affinity for oxygen.[3][4] |
Table 2: Survival Outcomes in LPS + 5% Hypoxia Model
| Treatment Group | Survival Rate |
| Vehicle | 47% |
| This compound (70 mg/kg) | 78% |
| This compound (140 mg/kg) | 87% |
| This compound significantly improved survival compared to vehicle (P = 0.032 by log-rank test).[2] |
Table 3: Arterial Oxygen Saturation (SpO2) during 5% Hypoxia
| Treatment Group | Arterial O2 Saturation (SaO2) Increase |
| This compound (70 mg/kg) | 16% (relative to control) |
| This compound (140 mg/kg) | 40% (relative to control) |
| This compound treatment resulted in a sustained and significant increase in SpO2 during hypoxia exposure.[3][4] |
Table 4: Assessment of Lung Inflammation and Permeability
| Parameter | Vehicle | This compound (70 mg/kg) | This compound (140 mg/kg) |
| BAL Total Cell Counts | No significant difference | No significant difference | No significant difference |
| BAL Protein Concentration | No significant difference | No significant difference | No significant difference |
| BAL IL-1β Concentration | No significant difference | No significant difference | No significant difference |
| BAL TNF-α Concentration | No significant difference | No significant difference | No significant difference |
| BAL MIP-1α Concentration | No significant difference | No significant difference | Decreased |
| Histological Lung Injury Score | No significant difference | No significant difference | No significant difference |
| This compound did not significantly alter airspace inflammation or alveolar-capillary barrier permeability in the LPS-induced ALI model, with the exception of a decrease in MIP-1α at the higher dose.[2] |
Experimental Protocols
Protocol 1: this compound Formulation and Administration
This protocol describes the preparation and oral administration of this compound to mice.
Materials:
-
This compound
-
Dimethylacetamide (DMA)
-
Polyethylene glycol 400 (PEG400)
-
40% Captisol® (Cavitron)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal feeding needles (gavage)
-
1 mL syringes
Procedure:
-
Formulation: Prepare the vehicle solution by mixing DMA, PEG400, and 40% Captisol® in a 1:5:4 ratio.[2]
-
This compound Preparation: Dissolve this compound in the vehicle solution to achieve the desired final concentrations for low-dose (e.g., 70 mg/kg) and high-dose (e.g., 140 mg/kg) administration. The final volume for oral gavage should be approximately 5 mL/kg body weight.[5]
-
Administration:
-
Weigh each mouse to determine the precise volume of this compound solution to be administered.
-
Gently restrain the mouse and insert the feeding needle orally into the esophagus.
-
Slowly administer the this compound solution.
-
Administer the vehicle solution to the control group using the same procedure.
-
This compound or vehicle is typically administered 1 hour prior to LPS instillation.[5]
-
Protocol 2: Induction of Acute Lung Injury (LPS/Hypoxia Model)
This protocol details the induction of ALI in mice via intratracheal LPS instillation followed by exposure to a hypoxic environment.[2]
Materials:
-
Lipopolysaccharide (LPS) from Escherichia coli (e.g., O111:B4)
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Animal clippers
-
Surgical scissors and forceps
-
22G venous catheter
-
1 mL syringe
-
Hypoxia chamber
Procedure:
-
LPS Preparation: Dilute LPS in sterile PBS to a final concentration of 2 mg/mL.[2]
-
Anesthesia: Anesthetize the mouse via intraperitoneal injection of a ketamine/xylazine cocktail. Confirm adequate anesthesia by lack of pedal withdrawal reflex.
-
Tracheal Exposure:
-
Place the anesthetized mouse in a supine position.
-
Make a small midline incision in the neck to expose the trachea.
-
Carefully dissect the surrounding tissue to isolate the trachea.
-
-
Intratracheal Instillation:
-
Gently lift the trachea and insert a 22G venous catheter between the tracheal rings.
-
Instill 50 µL of the LPS solution (or sterile PBS for sham controls) into the lungs.[2]
-
Follow the instillation with a 50 µL bolus of air to ensure distribution throughout the lungs.[2]
-
Remove the catheter and close the incision with sutures or surgical clips.
-
-
Recovery: Allow the mouse to recover on a warming pad.
-
Hypoxia Exposure: 24 hours after LPS instillation, place the mice in a hypoxia chamber with a controlled oxygen concentration (e.g., 5% or 10% O2) for a specified duration (e.g., 4 hours).[2]
Protocol 3: Bronchoalveolar Lavage (BAL)
This protocol describes the collection of BAL fluid for the analysis of inflammatory cells, protein, and cytokines.
Materials:
-
Anesthetic for terminal procedure
-
Surgical scissors and forceps
-
Suture thread
-
22G venous catheter
-
1 mL syringes
-
Ice-cold sterile PBS
-
15 mL conical tubes
-
Ice bucket
Procedure:
-
Euthanasia and Tracheal Cannulation:
-
At the experimental endpoint, euthanize the mouse with an overdose of anesthetic.
-
Expose the trachea as described in Protocol 2.
-
Make a small incision in the trachea and insert a 22G catheter, securing it with a suture.
-
-
Lung Lavage:
-
BAL Fluid Processing:
Protocol 4: Lung Histology and Injury Scoring
This protocol outlines the procedures for lung tissue fixation, processing, staining, and semi-quantitative scoring of injury.
Materials:
-
4% paraformaldehyde (PFA) or 10% neutral buffered formalin
-
Ethanol (B145695) (70%, 95%, 100%)
-
Xylene
-
Microtome
-
Glass slides
-
Hematoxylin and eosin (B541160) (H&E) stain
-
Microscope
Procedure:
-
Lung Perfusion and Fixation:
-
Following BAL, perfuse the pulmonary circulation with PBS via the right ventricle until the lungs appear white.
-
Instill the fixative (4% PFA or 10% formalin) into the lungs via the tracheal cannula at a constant pressure.
-
Excise the lungs and immerse in the same fixative for 24 hours.
-
-
Tissue Processing and Embedding:
-
Dehydrate the fixed lung tissue through a graded series of ethanol solutions.
-
Clear the tissue in xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning and Staining:
-
Lung Injury Scoring:
-
Examine the stained slides under a light microscope in a blinded manner.
-
Score the degree of lung injury based on the following criteria:
-
Neutrophils in the alveolar space
-
Neutrophils in the interstitial space
-
Presence of hyaline membranes
-
Proteinaceous debris in the airspaces
-
Alveolar septal thickening
-
-
Assign a score from 0 (no injury) to 4 (severe injury) for each criterion in multiple random high-power fields.[10]
-
Protocol 5: Cytokine Analysis by ELISA
This protocol provides a general guideline for measuring cytokine levels (e.g., IL-1β, TNF-α, MIP-1α) in BAL fluid supernatant using a sandwich enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Commercially available ELISA kit for the specific mouse cytokine of interest (e.g., IL-1β, TNF-α, MIP-1α)
-
BAL fluid supernatant (stored at -80°C)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standard dilutions, and samples as instructed in the ELISA kit manual.
-
Assay Procedure:
-
Add the capture antibody to the wells of the ELISA plate and incubate.
-
Wash the plate and block non-specific binding sites.
-
Add the standards and BAL fluid samples to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (SA-HRP) conjugate.
-
Wash the plate and add the TMB substrate solution.
-
Stop the reaction with the provided stop solution.
-
-
Data Analysis:
-
Measure the optical density at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the concentration of the cytokine in the samples.
-
Conclusion
The experimental framework detailed in these application notes provides a robust platform for evaluating the therapeutic potential of this compound in a clinically relevant model of acute lung injury. The primary mechanism of this compound, increasing hemoglobin's affinity for oxygen, effectively improves survival and oxygenation in the face of severe hypoxemia.[2] While the compound does not appear to have direct anti-inflammatory effects in the LPS-induced ALI model, its ability to mitigate the life-threatening consequences of hypoxemia warrants further investigation as a novel therapeutic strategy for ALI and ARDS.[2]
References
- 1. novamedline.com [novamedline.com]
- 2. This compound, a compound that increases the oxygen affinity of hemoglobin, improves survival in murine hypoxic acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a potent allosteric modifier of hemoglobin O2 affinity, increases tolerance to severe hypoxia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. The effect of the antisickling compound this compound on the permeability of red blood cells from patients with sickle cell anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse MIP-1α(Macrophage Inflammatory Protein 1 Alpha) ELISA Kit - Elabscience® [elabscience.com]
- 7. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Mouse MIP-1 alpha (CCL3) ELISA Kit (EMCCL3) - Invitrogen [thermofisher.com]
In Vivo Application of GBT1118 for Hypoxia Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GBT1118 is a potent allosteric modifier of hemoglobin (Hb) oxygen (O2) affinity. It binds covalently and reversibly to the N-terminal valine of the Hb α-chain, stabilizing the R-state (high oxygen affinity) conformation of hemoglobin. This mechanism effectively increases hemoglobin's affinity for oxygen, leading to a leftward shift in the oxygen-hemoglobin dissociation curve.[1] In the context of hypoxia, this enhanced oxygen affinity has been demonstrated to improve oxygen uptake and delivery, thereby increasing tolerance to severe hypoxic conditions.[1][2]
These application notes provide a comprehensive overview of the in vivo use of this compound in preclinical hypoxia studies, with a focus on experimental design, detailed protocols, and data interpretation. The information is intended to guide researchers in utilizing this compound as a tool to investigate the physiological and pathophysiological responses to hypoxia.
Mechanism of Action
This compound acts as an allosteric modulator of hemoglobin, increasing its affinity for oxygen. This leads to more efficient oxygen loading in the lungs, particularly under hypoxic conditions, and subsequent improvement in arterial oxygen saturation.[1][2] In disease models such as sickle cell disease (SCD), this mechanism also reduces hemoglobin polymerization and red blood cell sickling under hypoxic conditions.[3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies of this compound in mouse models of hypoxia.
Table 1: Effect of this compound on Hemoglobin Oxygen Affinity and Arterial Oxygen Saturation in Healthy Mice under Severe Hypoxia (5% O2)
| Parameter | Vehicle Control | This compound (70 mg/kg) | This compound (140 mg/kg) | Reference |
| P50 (mmHg) | 43 ± 1.1 | 18.3 ± 0.9 | 7.7 ± 0.2 | [1][2] |
| Arterial O2 Saturation (%) | ~40 | ~57 | ~80 | [6][7] |
| Increase in SaO2 vs. Control (%) | - | 16 | 40 | [1][2] |
Table 2: Hemodynamic and Oxygenation Parameters in Healthy Mice Treated with this compound under Severe Hypoxia (5% O2)
| Parameter | Vehicle Control | This compound-Treated | Reference |
| Mean Blood Pressure | Decreased | Higher than control | [2][6] |
| Heart Rate | Decreased | Higher than control | [6][7] |
| Microvascular Blood Flow | Decreased | Higher than control | [1][2] |
| Interstitial Tissue PO2 | Decreased | Higher than control | [1][2] |
Table 3: Effects of Chronic this compound Treatment in Sickle Cell Disease (SCD) Mice
| Parameter | Vehicle-Treated SCD Mice | This compound-Treated SCD Mice | Reference |
| P50 (mmHg) | 31 | 18 | [4][5][8] |
| Hematocrit (%) | - | Increased by 33% | [4][8] |
| RBC Half-life (days) | 1.9 (median) | 3.9 (median) | [3] |
| Cardiac Output | - | Improved | [4][8] |
| Cortical Tissue PO2 (Hypoxia) | Decreased | Higher than control | [3][4] |
Experimental Protocols
Animal Models and this compound Administration
Animal Models:
-
Healthy Mice: C57BL/6J mice are commonly used.[2]
-
Sickle Cell Disease Model: Townes transgenic SCD mice (homozygous) are a relevant model.[4]
This compound Formulation and Administration:
-
Formulation for Oral Gavage:
-
This compound can be formulated in a vehicle such as dimethylacetamide, PEG-400, and 40% Cavitron (ratio 1:5:4).
-
For chronic studies in SCD mice, a formulation in 0.5% methylcellulose/phosphate buffer (pH 7.4)/0.01% Tween-80 at 10 mg/mL has been used.[9]
-
-
Dosage:
-
Administration: Administer via oral gavage. The final dose is typically given approximately 1 hour before the initiation of hypoxic challenge or terminal procedures.[9]
Induction of Hypoxia
A stepwise decrease in inspired oxygen concentration is a common method to induce hypoxia.
Protocol:
-
House mice in individual, sealed chambers connected to a gas control delivery system.
-
Acclimatize the animals to the chambers under normoxic conditions (21% O2).
-
Administer this compound or vehicle orally 1 hour prior to hypoxia induction.
-
Induce hypoxia by progressively decreasing the fraction of inspired oxygen (FiO2). A typical protocol involves:
-
15% O2 for 30 minutes
-
10% O2 for 30 minutes
-
5% O2 for 1.5 to 2 hours to assess tolerance to severe hypoxia.[1]
-
-
Continuously monitor the oxygen concentration within the chambers.
Measurement of Physiological Parameters
a. Systemic Hemodynamics and Blood Gas Analysis in Awake-Instrumented Mice
This protocol allows for the continuous monitoring of systemic parameters in conscious animals, avoiding the confounding effects of anesthesia.
Protocol:
-
Surgically implant a femoral artery catheter for blood sampling and blood pressure monitoring.
-
Allow the mice to recover for at least 72 hours post-surgery.
-
On the day of the experiment, connect the catheter to a pressure transducer and a blood gas analyzer.
-
Acclimatize the awake, unrestrained mouse in the hypoxia chamber.
-
Administer this compound or vehicle.
-
Initiate the stepwise hypoxia protocol.
-
Continuously record mean arterial pressure (MAP) and heart rate (HR).
-
At baseline (normoxia) and at the end of each hypoxia stage, withdraw a small volume of arterial blood for immediate analysis of pH, PaO2, PaCO2, and SaO2 using a blood gas analyzer and CO-oximeter.[12]
b. Microvascular Blood Flow Measurement
Intravital microscopy is used to visualize and quantify blood flow in the microcirculation.
Protocol:
-
Anesthetize the mouse.
-
Surgically prepare a cranial window for brain microcirculation imaging or a dorsal skinfold chamber for peripheral tissue.
-
Position the mouse on the stage of an intravital microscope.
-
Administer this compound or vehicle.
-
Induce hypoxia.
-
Infuse fluorescently labeled red blood cells or microspheres intravenously to visualize blood flow.
-
Record video sequences of arterioles and venules.
-
Analyze the videos offline to measure vessel diameter and red blood cell velocity.
-
Calculate blood flow using the formula: Flow = Mean Velocity × π × (Diameter/2)².
c. Assessment of Tissue Hypoxia with Pimonidazole (B1677889) (Hypoxyprobe™)
Pimonidazole is a chemical marker that forms adducts in hypoxic tissues (PO2 < 10 mmHg), which can be detected by immunohistochemistry.
Protocol:
-
Towards the end of the hypoxic exposure period, administer pimonidazole hydrochloride (Hypoxyprobe™-1) via intraperitoneal or intravenous injection (typically 60 mg/kg).
-
Allow the pimonidazole to circulate for 60-90 minutes.
-
Euthanize the animal and harvest organs of interest (e.g., brain, heart, kidney).
-
Fix the tissues in 4% paraformaldehyde or snap-freeze in liquid nitrogen.
-
Process the tissues for paraffin (B1166041) embedding or cryosectioning.
-
Perform immunohistochemistry or immunofluorescence using a specific anti-pimonidazole antibody to visualize the hypoxic regions.
-
Quantify the pimonidazole-positive area using image analysis software.
References
- 1. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Staining Hypoxic Areas of Frozen and FFPE Tissue Sections with Hypoxyprobe™ | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound, a potent allosteric modifier of hemoglobin O2 affinity, increases tolerance to severe hypoxia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic arterial blood gas analysis in conscious, unrestrained C57BL/6J mice during exposure to intermittent hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of Hypoxia and HIF in Paraffin-Embedded Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. site.hypoxyprobe.com [site.hypoxyprobe.com]
- 7. Dynamic arterial blood gas analysis in conscious, unrestrained C57BL/6J mice during exposure to intermittent hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intravital Video Microscopy Measurements of Retinal Blood Flow in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased hemoglobin affinity for oxygen with this compound improves hypoxia tolerance in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a Voxelotor Analog, Ameliorates Hepatopathy in Sickle Cell Disease | MDPI [mdpi.com]
- 11. Frontiers | Rheological Impact of this compound Cessation in a Sickle Mouse Model [frontiersin.org]
- 12. Intravital Microscopy of the Mouse Brain Microcirculation using a Closed Cranial Window - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing GBT1118 Efficacy in Sickle Cell Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the techniques and protocols for evaluating the efficacy of GBT1118, an allosteric modulator of hemoglobin oxygen affinity, in the context of Sickle Cell Disease (SCD) research.
Introduction
Sickle Cell Disease is a genetic blood disorder characterized by the presence of abnormal hemoglobin (HbS), which polymerizes under deoxygenated conditions. This polymerization leads to the sickling of red blood cells (RBCs), causing hemolysis, vaso-occlusive crises (VOCs), and chronic organ damage. This compound, an analog of the FDA-approved drug voxelotor, acts by increasing the affinity of hemoglobin for oxygen, thereby inhibiting HbS polymerization and the subsequent sickling of RBCs. The following protocols and data presentation guidelines are designed to assist researchers in assessing the multifaceted efficacy of this compound in preclinical SCD models.
Mechanism of Action
This compound is an allosteric modulator that binds to the N-terminal of the α-chain of hemoglobin. This binding stabilizes the hemoglobin molecule in its high-oxygen-affinity (R) state, which in turn reduces the concentration of deoxygenated HbS available for polymerization. By directly inhibiting the primary pathological event in SCD, this compound is expected to ameliorate the downstream consequences of RBC sickling, including hemolysis and vaso-occlusion.
Key Efficacy Assessment Experiments
In Vivo Efficacy Studies in Townes SCD Mice
The Townes mouse model, which expresses human sickle hemoglobin, is the standard for preclinical evaluation of SCD therapies.
Experimental Workflow:
Protocol 1: Chronic Oral Administration of this compound in Townes SCD Mice
-
Animal Model: Use 8- to 12-week-old homozygous Townes SCD mice.
-
Housing: House mice under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Grouping: Randomly assign mice to a vehicle control group (normal chow) and a this compound treatment group (chow containing this compound).
-
Dosing: this compound can be incorporated into standard laboratory chow to achieve a target hemoglobin occupancy of approximately 30-43%. Treatment duration is typically 24 days or longer to observe significant hematological and organ-level changes.
-
Monitoring: Monitor animal health and body weight regularly throughout the study.
-
Sample Collection: At the end of the treatment period, collect blood via cardiac puncture for hemat
Application Notes and Protocols: GBT1118 Treatment in Animal Models of Hypoxemia
Audience: Researchers, scientists, and drug development professionals.
Introduction
GBT1118 is a potent, orally bioavailable allosteric modifier of hemoglobin that increases hemoglobin's affinity for oxygen. This mechanism of action presents a promising therapeutic strategy for conditions characterized by hypoxemia. By promoting a leftward shift in the oxygen-hemoglobin dissociation curve, this compound enhances oxygen loading in the lungs and improves oxygen delivery to tissues under hypoxic conditions. These application notes provide a summary of the effects of this compound in animal models of hypoxemia and detailed protocols for key experiments.
Mechanism of Action
This compound reversibly binds to the N-terminal valine of the hemoglobin α-chain, stabilizing the R-state (oxyhemoglobin) conformation. This allosteric modification increases hemoglobin's affinity for oxygen, resulting in a lower P50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated). The increased oxygen affinity facilitates greater oxygen uptake in the lungs, particularly in low-oxygen environments, and has been shown to improve tolerance to severe hypoxia in animal models.[1][2]
Data Presentation
Table 1: Pharmacodynamic Effects of this compound in Mice
| Parameter | Control | This compound (70 mg/kg) | This compound (140 mg/kg) | Reference |
| P50 (mmHg) | 43 ± 1.1 | 18.3 ± 0.9 | 7.7 ± 0.2 | [1] |
| Arterial O₂ Saturation at 5% O₂ (%) | ~40 | ~57 | ~80 | [3] |
| Increase in Arterial O₂ Saturation at 5% O₂ (relative to control) | - | 16% | 40% | [1] |
| Hemoglobin Occupancy (%) | - | ~32 | ~54 | [1] |
Table 2: Hemodynamic and Metabolic Parameters in Mice during Severe Hypoxia (5% O₂)
| Parameter | Control | This compound (70 mg/kg) | This compound (140 mg/kg) | Reference |
| Mean Arterial Pressure (mmHg) | Decreased to ~50 | Higher than control | Higher than 70 mg/kg | [3] |
| Heart Rate (bpm) | Decreased to ~375 | Maintained higher than control | Maintained higher than 70 mg/kg | [3] |
| Arterial Blood pH | Acidosis observed | Prevented acidosis | Prevented acidosis | [1] |
| Blood Lactate (mmol/L) | Elevated | Lowered | Lowered | [1] |
| Microvascular Blood Flow | Drastically decreased | Higher than control | Higher than 70 mg/kg | [1] |
| Interstitial Tissue PO₂ | Decreased | Higher than control | Higher than 70 mg/kg | [1] |
Table 3: Effects of Chronic this compound Treatment in Sickle Cell Disease (SCD) Mice
| Parameter | Vehicle-Treated SCD Mice | This compound-Treated SCD Mice | Reference |
| P50 (mmHg) | 31 | 18 | [4][5] |
| Hematocrit (%) | - | Increased by 33% | [4][5] |
| Hemoglobin Occupancy (%) | - | 43 ± 6.5 | [6][7] |
Experimental Protocols
Protocol 1: Induction of Normobaric Hypoxia in Mice
This protocol describes a method for inducing acute normobaric hypoxia in mice to evaluate the efficacy of therapeutic agents like this compound.
Materials:
-
Plexiglass chamber
-
Gas cylinders (100% N₂, 21% O₂, 15% O₂, 10% O₂, 5% O₂) with appropriate regulators
-
Oxygen sensor
-
Flow meters
-
Animal restraining tubes
Procedure:
-
Acclimatize mice to the experimental setup, including the restraining tubes, to minimize stress.
-
Administer this compound or vehicle control to the mice via oral gavage at the desired dose (e.g., 70 mg/kg or 140 mg/kg).[1]
-
Place the conscious and instrumented mouse in a restraining tube connected to the gas flow system.
-
Establish baseline physiological measurements while the mouse breathes room air (21% O₂).
-
Induce hypoxia by sequentially decreasing the fraction of inspired oxygen (FiO₂). A typical protocol involves a stepwise reduction to 15% O₂, then 10% O₂, and finally 5% O₂, with each step maintained for a specific duration (e.g., 10-15 minutes) to allow for physiological stabilization and measurement.[1][8]
-
Monitor the animal's condition continuously throughout the experiment.
-
At the end of the hypoxic challenge, gradually return the mouse to room air.
Protocol 2: Measurement of Arterial Blood Gases and P50
This protocol outlines the procedure for collecting arterial blood from mice and analyzing blood gases and hemoglobin oxygen affinity.
Materials:
-
Arterial catheterization surgical kit
-
Heparinized saline
-
Blood gas analyzer
-
Tonometer
-
Hemox-Analyzer or similar instrument for P50 measurement
Procedure: Arterial Blood Sampling:
-
Anesthetize the mouse according to an approved protocol.
-
Surgically implant a catheter into the carotid or femoral artery.
-
Allow the mouse to recover from surgery before the experiment.
-
For blood collection, connect a syringe containing heparinized saline to the catheter.
-
Withdraw a small volume of arterial blood (typically 50-100 µL) for analysis.[9]
-
Immediately analyze the blood sample using a blood gas analyzer to determine pH, PaO₂, and PaCO₂.[9]
P50 Measurement:
-
Collect a whole blood sample in a heparinized tube.
-
Determine the P50 value using a Hemox-Analyzer or by tonometry.
-
For tonometry, equilibrate the blood sample with gas mixtures of known oxygen and carbon dioxide concentrations.
-
Measure the oxygen saturation at each gas concentration.
-
Plot the oxygen-hemoglobin dissociation curve and determine the PO₂ at which hemoglobin is 50% saturated.
Protocol 3: Assessment of Hemoglobin Modification
This protocol provides a general method for assessing the extent of hemoglobin modification by this compound.
Materials:
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Whole blood samples from treated and untreated animals
-
Reagents for sample preparation (e.g., lysis buffer, protein precipitation agents)
Procedure:
-
Collect whole blood from mice at various time points after this compound administration.
-
Lyse the red blood cells to release hemoglobin.
-
Precipitate and remove other proteins to isolate hemoglobin.
-
Digest the hemoglobin into peptides using a proteolytic enzyme (e.g., trypsin).
-
Analyze the resulting peptides by LC-MS/MS.
-
Quantify the modified N-terminal peptide of the α-globin chain relative to the unmodified peptide to determine the percentage of hemoglobin occupancy by this compound.
Conclusion
This compound demonstrates significant efficacy in animal models of hypoxemia by increasing hemoglobin's oxygen affinity. This leads to improved arterial oxygen saturation, better maintenance of hemodynamic stability, and reduced metabolic acidosis during severe hypoxic challenges. The provided protocols offer a framework for researchers to investigate the in vivo effects of this compound and other hemoglobin-modifying agents. These studies are crucial for the preclinical development of novel therapies for conditions associated with hypoxemia.
References
- 1. This compound, a potent allosteric modifier of hemoglobin O2 affinity, increases tolerance to severe hypoxia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a voxelotor analog, protects red blood cells from damage during severe hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Increased hemoglobin affinity for oxygen with this compound improves hypoxia tolerance in sickle cell mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Increased hemoglobin affinity for oxygen with this compound improves hypoxia tolerance in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dynamic arterial blood gas analysis in conscious, unrestrained C57BL/6J mice during exposure to intermittent hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-Hemolytic Effects of GBT1118
For Researchers, Scientists, and Drug Development Professionals
Introduction
GBT1118 is an experimental small molecule that acts as an allosteric modulator of hemoglobin's affinity for oxygen.[1] By binding to hemoglobin, this compound stabilizes the oxygenated state of hemoglobin, thereby preventing the polymerization of sickle hemoglobin (HbS) that is the primary cause of sickle cell disease (SCD) pathology.[2][3] This mechanism of action is anticipated to reduce red blood cell (RBC) sickling, improve RBC health, and consequently decrease hemolysis.[2][4] this compound is an analog of voxelotor, a drug approved for the treatment of SCD.[5][6]
These application notes provide a detailed protocol for evaluating the in vitro and ex vivo anti-hemolytic effects of this compound. The described assays are crucial for understanding the efficacy of this compound and similar compounds in preventing RBC destruction.
Mechanism of Action
This compound covalently and reversibly binds to the N-terminal valine of the alpha-chain of hemoglobin.[1] This binding event stabilizes the high-oxygen-affinity R-state of hemoglobin, even under hypoxic conditions. In individuals with sickle cell disease, the deoxygenated form of sickle hemoglobin (deoxy-HbS) is prone to polymerization, leading to the characteristic sickling of red blood cells. By increasing the proportion of oxygenated hemoglobin (oxy-Hb), this compound inhibits HbS polymerization, reduces cell sickling, and mitigates downstream pathological events, including hemolysis.[2][3]
References
- 1. This compound | Hemoglobin modifier | Probechem Biochemicals [probechem.com]
- 2. Increased hemoglobin affinity for oxygen with this compound improves hypoxia tolerance in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Rheological Impact of this compound Cessation in a Sickle Mouse Model [frontiersin.org]
- 4. The effect of the antisickling compound this compound on the permeability of red blood cells from patients with sickle cell anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
optimizing GBT1118 dosage for maximum efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with GBT1118. The information is designed to address specific issues that may arise during experiments to optimize this compound dosage for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an allosteric modifier of hemoglobin (Hb). It binds covalently and reversibly to the N-terminal valine of the hemoglobin α-chain.[1][2] This binding increases hemoglobin's affinity for oxygen, stabilizing it in the oxygenated state. By increasing the concentration of oxygenated hemoglobin (oxyHb), this compound inhibits the polymerization of deoxygenated sickle hemoglobin (deoxyHbS), which is the primary pathological event in sickle cell disease (SCD).[3][4] There is also evidence that this compound protects red blood cell (RBC) membranes from hypoxia-induced damage through mechanisms not solely linked to increased oxygen affinity.[5][6][7]
Q2: How does this compound differ from its analog, voxelotor (B611706) (GBT440)?
A2: this compound is a structural analog of voxelotor with the same mechanism of action.[3] It was developed with improved pharmacokinetic properties that allow it to achieve a comparable degree of hemoglobin modification in preclinical mouse models to that targeted clinically with voxelotor in humans.[8][9][10]
Q3: What is "Hb occupancy," and what is a typical target level?
A3: Hb occupancy refers to the percentage of hemoglobin molecules that have this compound bound to them.[11] It is often calculated as the molar ratio of the this compound concentration in the blood to the hemoglobin concentration.[11] In preclinical studies with mice, chronic oral administration of this compound has achieved Hb occupancy levels of approximately 30-44%.[3][4][8][9] These levels have been shown to be effective in reducing sickling and improving hematological parameters.[3][4]
Q4: What are the expected downstream effects of this compound administration in preclinical SCD models?
A4: The primary effects of this compound in SCD mouse models include:
-
Increased Hb-O₂ Affinity: A dose-dependent decrease in P50 (the partial pressure of oxygen at which hemoglobin is 50% saturated).[3][12]
-
Reduced Hemolysis: Indicated by an increase in total hemoglobin, red blood cell counts, and hematocrit, along with a decrease in reticulocyte counts and bilirubin.[3][8][13]
-
Inhibition of RBC Sickling: A reduction in the percentage of sickled cells under hypoxic conditions.[3]
-
Improved Tissue Oxygenation: this compound helps maintain arterial oxygen saturation and tissue oxygen levels during hypoxic challenges.[12]
-
Amelioration of Organ Damage: Studies have shown that this compound can be protective against damage in the kidneys, liver, and intestines in SCD mice.[8][14][15]
Troubleshooting Guides
In Vitro Experiments
| Issue / Question | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent P50 shift in hemoglobin oxygen affinity assays. | 1. Incorrect this compound concentration: Calculation error or issues with stock solution stability. 2. Variable pH or temperature: Hemoglobin's oxygen affinity is highly sensitive to pH (Bohr effect) and temperature.[1][3] 3. Presence of other allosteric effectors: Contaminants in the buffer or hemoglobin preparation (e.g., residual 2,3-DPG). 4. Hemoglobin degradation: Use of old or improperly stored hemoglobin. | 1. Verify stock solution: Prepare fresh stock solutions in DMSO. Store aliquots at -20°C for up to one month or -80°C for up to six months to avoid freeze-thaw cycles.[1] Confirm concentration via analytical methods if possible. 2. Standardize conditions: Use a consistent, buffered solution (e.g., TES buffer) and maintain a constant temperature (e.g., 37°C) for all assays.[3] 3. Use purified hemoglobin: Ensure high-purity hemoglobin and fresh buffers for all experiments. 4. Use fresh samples: Use freshly purified hemoglobin or recently drawn blood for the most reliable results. |
| Low solubility or precipitation of this compound in aqueous buffer. | This compound has limited aqueous solubility. | Prepare a concentrated stock solution in 100% DMSO.[1] For working solutions, dilute the stock in an appropriate buffer. If precipitation occurs, the use of co-solvents like PEG300 and Tween-80 may be necessary for in vitro assays, though this should be tested for interference with the assay.[1] For some protocols, ultrasonic baths can aid dissolution.[1] |
| High variability in RBC sickling or hemolysis assays. | 1. Inconsistent deoxygenation: The rate and final level of deoxygenation can vary between samples. 2. Donor-to-donor variability: Blood from different SCD patients can have significant intrinsic differences in mechanical fragility and sickling propensity.[7] 3. RBC handling: Mechanical stress during washing and preparation can pre-damage cells. | 1. Standardize hypoxia: Use a sealed tonometer or hypoxia chamber with a calibrated gas mixture (e.g., pure N₂) to ensure consistent and complete deoxygenation.[16] 2. Normalize to control: Always run a vehicle control (e.g., DMSO) for each donor's blood. Report data as a percentage of the control to account for inter-individual variability. 3. Gentle handling: Use wide-bore pipette tips and gentle centrifugation and resuspension steps to minimize iatrogenic hemolysis. |
In Vivo Experiments (Mouse Models)
| Issue / Question | Possible Cause(s) | Suggested Solution(s) |
| High variability in plasma/blood concentrations of this compound. | 1. Inaccurate oral gavage: Improper technique can lead to dosing into the trachea or esophagus instead of the stomach, or cause regurgitation.[10][14] 2. Formulation issues: Precipitation or instability of the this compound formulation. 3. Coprophagy (for chow-based dosing): Mice may consume feces from other mice, leading to unintended drug exposure in control groups or altered exposure in treated groups. | 1. Refine gavage technique: Ensure personnel are properly trained. Use appropriate gavage needle size (e.g., 22G for adult mice) and pre-measure the insertion distance.[10] If repeated dosing causes stress or injury, consider administration in chow.[8][9] 2. Use established formulations: A common formulation for oral gavage is in 0.5% methylcellulose (B11928114)/phosphate (B84403) buffer pH 7.4/0.01% Tween-80.[3] Another is dimethylacetamide-polyethylene glycol (PEG)-400 and 40% Cavitron at a 1:5:4 ratio.[12] Ensure the formulation is a homogenous suspension or solution before each dose. 3. House mice appropriately: When using medicated chow, house mice by treatment group to prevent cross-contamination.[4] |
| Unexpected toxicity or adverse events (e.g., weight loss). | 1. Gavage-related trauma: Repeated oral gavage can cause esophageal injury, leading to an inability to eat and subsequent weight loss.[10] 2. Vehicle toxicity: The vehicle used for formulation (e.g., DMSO, PEG-400) may have intrinsic toxicity at the administered volume and frequency. 3. Off-target drug effects: While generally well-tolerated in preclinical models, high doses may lead to unforeseen effects. | 1. Monitor animals closely: Check for signs of distress post-gavage. If issues arise, switch to a less stressful administration method like medicated chow.[8][9] 2. Run vehicle control group: Always include a group of animals that receives the vehicle only, administered on the same schedule as the this compound group. 3. Conduct dose-finding studies: Perform a dose-escalation study to establish the maximum tolerated dose (MTD) in your specific mouse model and strain. |
| Lack of expected efficacy (e.g., no change in hemoglobin levels). | 1. Insufficient dosage or Hb occupancy: The dose may be too low to achieve the necessary therapeutic threshold of Hb modification. 2. Insufficient treatment duration: For chronic effects like an increase in total hemoglobin, treatment may need to be administered for several weeks.[3] 3. Mouse model characteristics: The specific transgenic mouse model of SCD (e.g., Townes, Berkeley) can have phenotypic differences that may influence the response to therapy.[4] | 1. Confirm exposure: Measure this compound blood concentration and/or Hb occupancy to correlate with the pharmacodynamic effect. Doses of 100 mg/kg (PO, twice daily) have been shown to be effective in SCD mice.[3] 2. Ensure adequate duration: For studies assessing changes in hematological parameters like total Hb and RBC half-life, a chronic dosing period of at least 14-24 days is recommended.[3] 3. Select appropriate model: Be aware of the characteristics of your chosen SCD mouse model and consult the literature for typical responses. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in SCD Mice (Chronic Dosing) Chronic oral treatment with 100 mg/kg this compound twice a day for 24 days.
| Parameter | Vehicle-Treated SCD Mice | This compound-Treated SCD Mice | Reference |
| P50 | 31 mmHg | 18 mmHg | [3][4] |
| Hb Occupancy | N/A | 43 ± 6.5% | [3][4] |
| Total Hemoglobin (g/dL) | 8.8 ± 0.3 | 11.7 ± 0.4 | [3] |
| RBC Count (10⁶/µL) | 5.0 ± 0.2 | 8.2 ± 0.4 | [3] |
| Hematocrit (%) | 28 ± 1.0 | 44 ± 1.5 | [3] |
| Reticulocytes (%) | 42 ± 3.0 | 18 ± 2.0 | [3] |
| RBC Half-Life (days) | 1.9 | 3.9 | [3] |
Table 2: Pharmacokinetic Parameters of this compound in C57Bl/6 Mice
| Administration Route | Dose | Tₘₐₓ (h) | Cₘₐₓ (µg/mL) | AUC₀-∞ (µg·h/mL) | T₁/₂ (h) |
| Intravenous (IV) | 10 mg/kg | - | - | 2929 (Blood) | 13.9 (Blood) |
| Oral (PO) | 100 mg/kg | 2 (Blood) | 318 (Blood) | 13428 (Blood) | - |
| Oral (PO) | 100 mg/kg | 8 (Plasma) | 12 (Plasma) | 224 (Plasma) | - |
| Data from MedChemExpress, citing Dufu K, et al. (2017).[1] |
Experimental Protocols
Protocol 1: In Vitro Hemoglobin Oxygen Affinity Assay
This protocol describes how to measure the effect of this compound on the oxygen equilibrium curve (OEC) of whole blood.
-
Blood Collection: Collect whole blood from study subjects (e.g., SCD mice) into heparinized tubes.
-
Sample Preparation:
-
Dilute whole blood to a 20% hematocrit with a suitable buffer (e.g., TES buffer, pH 7.4).
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Add the this compound stock solution to aliquots of the diluted blood to achieve the desired final concentrations (e.g., for a 1:1 molar ratio with Hb). Include a vehicle-only (DMSO) control.
-
Incubate the samples for 1 hour at 37°C with gentle shaking.[3]
-
-
OEC Measurement:
-
Further dilute the incubated blood samples 50- to 100-fold into 37°C TES buffer.[3]
-
Introduce the sample into a Hemox Analyzer or similar instrument.
-
First, equilibrate the sample with compressed air (21% O₂) to achieve full saturation.
-
Next, deoxygenate the sample with pure N₂ while continuously recording the absorbance at 560 nm and 570 nm as a function of the sample's partial pressure of oxygen (PO₂).[3]
-
-
Data Analysis: The instrument's software will generate an OEC. From this curve, determine the P50 value, which is the PO₂ at which hemoglobin is 50% saturated with oxygen. A leftward shift in the curve and a lower P50 value indicate an increase in hemoglobin's oxygen affinity.
Protocol 2: Chronic Oral Administration of this compound in Mice
This protocol describes a method for chronic this compound administration to SCD mice to evaluate its effects on hematological parameters.
-
Animal Model: Use an established SCD mouse model (e.g., Townes mice, 8-12 weeks old).[3] Randomly assign mice to treatment and control groups.
-
Drug Formulation:
-
Prepare a suspension of this compound at 10 mg/mL in a vehicle of 0.5% methylcellulose in phosphate buffer (pH 7.4) with 0.01% Tween-80.[3]
-
Ensure the suspension is homogenous by vortexing before each use.
-
-
Dosing Regimen:
-
Monitoring and Endpoint Analysis:
-
Monitor the animals daily for general health and body weight.
-
At the end of the treatment period, collect blood via cardiac puncture or from the retro-orbital sinus for a complete blood count (CBC), reticulocyte analysis, and measurement of this compound concentration and/or P50.
-
Tissues can be harvested for histological analysis or other downstream applications.
-
Visualizations
References
- 1. medicalexamprep.co.uk [medicalexamprep.co.uk]
- 2. Mouse models of sickle cell disease: imperfect and yet very informative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology, Oxygen Transport And Carbon Dioxide Dissociation Curve - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Increased hemoglobin affinity for oxygen with this compound improves hypoxia tolerance in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Physiology, Oxyhemoglobin Dissociation Curve - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. researchgate.net [researchgate.net]
- 12. Oxygen–hemoglobin dissociation curve - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. researchanimaltraining.com [researchanimaltraining.com]
- 15. This compound, a compound that increases the oxygen affinity of hemoglobin, improves survival in murine hypoxic acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
GBT1118 Experimental Design: Technical Support Center
Welcome to the technical support center for GBT1118 experimental design. This resource is intended for researchers, scientists, and drug development professionals working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in preclinical studies instead of voxelotor (B611706)?
This compound is a structural analog of voxelotor (GBT440), an FDA-approved drug for sickle cell disease (SCD).[1][2] Both molecules are allosteric modifiers that increase hemoglobin's affinity for oxygen, thereby inhibiting the polymerization of sickle hemoglobin (HbS).[3][4] this compound is often used in preclinical studies, particularly in transgenic SCD mouse models, because it has more favorable pharmacokinetic properties in these animals, allowing for the achievement of target hemoglobin occupancy levels comparable to those seen in human clinical trials with voxelotor.[4][5]
Q2: What is the primary mechanism of action of this compound?
The primary mechanism of action for this compound is to increase hemoglobin-oxygen affinity.[3][4] It binds to hemoglobin and stabilizes it in the oxygenated state, which in turn reduces the concentration of deoxygenated sickle hemoglobin (deoxyHbS), the form that polymerizes and causes red blood cells to sickle.[4][6] However, some research suggests that this compound may also have alternative mechanisms, such as protecting the red blood cell membrane from hypoxia-induced damage.[3]
Q3: What are the key considerations when designing a study to evaluate the efficacy of this compound?
When designing a study to evaluate this compound, it is crucial to consider the following:
-
Animal Model: The Townes transgenic sickle cell mouse model is a well-established and commonly used model.[4]
-
Dosing and Administration: The dose of this compound should be carefully selected to achieve the desired hemoglobin occupancy. Administration can be via oral gavage or by incorporating the compound into the chow.[1][7]
-
Outcome Measures: A comprehensive panel of endpoints should be assessed, including hematological parameters, markers of hemolysis, organ function (particularly kidney and liver), and tolerance to hypoxia.[4][6][7]
Troubleshooting Guides
Problem: Inconsistent or unexpected results in hematological parameters.
-
Possible Cause 1: Suboptimal Drug Exposure.
-
Possible Cause 2: Variability in the Animal Model.
-
Troubleshooting: Ensure that age- and sex-matched animals are used in all experimental groups.[7] Monitor the baseline health and hematological parameters of the animals before starting the treatment.
-
Problem: Difficulty in assessing the impact of this compound on tissue oxygenation.
-
Possible Cause: Theoretical risk of impaired oxygen release.
-
Troubleshooting: While this compound increases hemoglobin's affinity for oxygen, studies in SCD mice have shown that it improves tissue oxygenation during hypoxia.[4][8] It is important to measure tissue oxygen levels directly, for example, in the brain cortex, under both normoxic and hypoxic conditions to fully characterize the effect.[4][8]
-
Problem: Concern about potential rebound effects upon treatment cessation.
-
Possible Cause: Rapid clearance of the drug leading to a return of sickling and potential for hyperviscosity.
-
Troubleshooting: Design experiments that include a washout period after this compound treatment. Monitor hematological parameters, blood viscosity, and red blood cell deformability at different time points after drug withdrawal to assess for any rebound effects.[5] A study in sickle mice showed that while hemoglobin levels declined after stopping this compound, blood viscosity did not increase, and some rheological benefits were retained.[5]
-
Experimental Protocols
Measurement of Red Blood Cell (RBC) Mechanical Fragility
This protocol is based on a study that assessed the effect of this compound on hypoxia-induced RBC membrane damage.[3]
-
Sample Preparation: Obtain whole blood samples from the study animals.
-
This compound Treatment: Supplement a subset of the samples with this compound.
-
Hypoxia-Reoxygenation Cycles: Subject the RBCs to three cycles of severe hypoxia (e.g., <5% oxygenated hemoglobin) followed by reoxygenation.[3][9]
-
Mechanical Fragility Measurement: Use a system such as an electromagnetic bead mill and fiberoptic spectrophotometry to measure RBC mechanical fragility.[3][9]
-
Data Analysis: Compare the increase in RBC mechanical fragility between this compound-treated and untreated samples after the hypoxia-reoxygenation cycles.
Assessment of Hypoxia Tolerance in SCD Mice
This protocol is adapted from studies evaluating the in vivo efficacy of this compound.[4][10]
-
Animal Groups: Use age- and sex-matched Townes transgenic SCD mice.[4][7]
-
Treatment: Administer this compound or a vehicle control to the mice. This can be a single dose or chronic treatment mixed in the chow.[4][7]
-
Hypoxic Challenge: Expose the mice to a severe hypoxic environment (e.g., 5% oxygen).[10]
-
Monitoring: Continuously monitor physiological parameters such as survival, blood pressure, heart rate, and arterial oxygen saturation.[4][10]
-
Data Analysis: Compare the survival rates and physiological responses between the this compound-treated and control groups.
Quantitative Data Summary
Table 1: Effect of Chronic this compound Treatment on Hematological Parameters in SCD Mice
| Parameter | Control SCD Mice | This compound-Treated SCD Mice | Reference |
| Hematocrit (%) | ~30 | Increased by 33% | [8] |
| P50 (mmHg) | 31 | 18 | [4][8] |
Table 2: Effect of this compound on RBC Hemolysis
| Condition | Hemolysis Inhibition | Reference |
| In vitro deoxygenation | 78 ± 3% after 60 min | [11] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Voxelotor Analog, Ameliorates Hepatopathy in Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a voxelotor analog, protects red blood cells from damage during severe hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased hemoglobin affinity for oxygen with this compound improves hypoxia tolerance in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Rheological Impact of this compound Cessation in a Sickle Mouse Model [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Improvement of hemolytic anemia with this compound is renoprotective in transgenic sickle mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased hemoglobin affinity for oxygen with this compound improves hypoxia tolerance in sickle cell mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a voxelotor analog, protects red blood cells from damage during severe hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a potent allosteric modifier of hemoglobin O2 affinity, increases tolerance to severe hypoxia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of the antisickling compound this compound on the permeability of red blood cells from patients with sickle cell anemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GBT1118 Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of GBT1118 for in vivo studies. Below you will find frequently asked questions and a troubleshooting guide to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important for in vivo studies?
A1: this compound is a potent, orally active allosteric modifier of hemoglobin's oxygen affinity.[1] For in vivo studies, achieving adequate solubility is crucial for accurate dosing and ensuring the compound's bioavailability to exert its therapeutic effects. Poor solubility can lead to inaccurate and inconsistent results.
Q2: What are some established formulation strategies for administering this compound orally in animal models?
A2: Several formulation strategies have been successfully used for oral administration of this compound in mice. These include co-solvent systems, cyclodextrin-based formulations, oil-based suspensions, and incorporation into chow. Specific examples include formulations with DMSO, PEG300, Tween-80, and saline, as well as with SBE-β-CD in saline or corn oil.[1] Another reported formulation involves dimethylacetamide, PEG-400, and 40% Cavitron.[2] For longer-term studies, incorporating this compound into laboratory chow has also been a successful method.[3][4]
Q3: What is the maximum achievable concentration of this compound in some common solvent systems?
A3: In several documented solvent systems, a solubility of 2.5 mg/mL has been achieved.[1] This concentration was reached using formulations containing DMSO, PEG300, Tween-80, and saline; DMSO and SBE-β-CD in saline; and DMSO and corn oil.[1]
Q4: Are there any specific handling instructions for preparing this compound solutions?
A4: Yes, for some formulations, the use of heat and/or sonication may be necessary to aid in the dissolution of this compound, especially if precipitation or phase separation occurs.[1] It is also recommended to add each solvent one by one during the preparation process.[1]
Troubleshooting Guide
Issue: this compound is not dissolving in my chosen vehicle.
-
Question: I'm trying to dissolve this compound, but it remains as a precipitate. What can I do?
-
Answer: First, ensure that you are using a recommended solvent system. If you are already using a known formulation, gentle heating and/or sonication can help facilitate dissolution.[1] It is also crucial to add the formulation components sequentially. If the issue persists, consider trying an alternative formulation with different excipients.
-
Issue: The this compound solution is cloudy or shows phase separation.
-
Question: My prepared this compound formulation is not a clear solution. Is this acceptable for dosing?
-
Answer: A cloudy solution or one with phase separation indicates incomplete dissolution or instability, which can lead to inaccurate dosing. It is recommended to aim for a clear solution.[1] Try using ultrasonic agitation to see if a clear solution can be obtained.[1] If the problem continues, you may need to adjust the ratios of your solvents or consider a different formulation strategy.
-
Issue: Precipitation occurs after the solution has been prepared.
-
Question: I was able to dissolve this compound, but it started to precipitate out of solution after a short time. How can I prevent this?
-
Answer: This indicates that the solution is likely supersaturated and unstable. You could try preparing a fresh solution immediately before each use. Alternatively, consider a formulation known for better stability, such as those utilizing cyclodextrins or lipid-based carriers, which can help keep the drug in a solubilized state.[5] For long-term studies, incorporating this compound into the chow is a viable option to avoid issues with solution stability.[3][4]
-
Quantitative Data Summary
For easy comparison, the following table summarizes the quantitative data for various this compound formulations that have been used in preclinical studies.
| Formulation Components | Achieved Concentration | Administration Route | Species | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | Oral | Mouse | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | Oral | Mouse | [1] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL | Oral | Mouse | [1] |
| Dimethylacetamide, PEG-400, 40% Cavitron (1:5:4 ratio) | Not specified | Oral | Mouse | [2] |
| 0.5% methylcellulose (B11928114)/phosphate (B84403) buffer pH 7.4/0.01% Tween-80 | 10 mg/mL | Oral | Mouse | [6] |
| Incorporated into laboratory chow | Not applicable | Oral | Mouse | [3][4] |
Experimental Protocols
Below are detailed methodologies for preparing some of the key this compound formulations cited in the literature.
Protocol 1: Co-Solvent Formulation [1]
-
Measure the required amount of this compound.
-
Prepare the vehicle by sequentially adding the following components in the specified ratio: 10% Dimethyl sulfoxide (B87167) (DMSO), 40% Polyethylene glycol 300 (PEG300), 5% Tween-80, and 45% Saline.
-
Add the this compound to the vehicle.
-
Use ultrasonic agitation until a clear solution is obtained.
-
The final concentration of this compound in this formulation is 2.5 mg/mL.
Protocol 2: Cyclodextrin-Based Formulation [1]
-
Weigh the necessary amount of this compound.
-
Prepare a 20% solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
Prepare the final vehicle by mixing 10% DMSO with 90% of the 20% SBE-β-CD in saline solution.
-
Add the this compound to the vehicle.
-
Apply ultrasonic sound waves to aid dissolution until the solution is clear.
-
This method yields a this compound concentration of 2.5 mg/mL.
Protocol 3: Oil-Based Suspension [1]
-
Determine the target amount of this compound for your study.
-
Prepare the vehicle by mixing 10% DMSO with 90% Corn Oil.
-
Add the this compound to the DMSO and corn oil mixture.
-
Use sonication to achieve a clear solution.
-
The resulting concentration of this compound is 2.5 mg/mL.
Protocol 4: Methylcellulose-Based Suspension [6]
-
Weigh the required this compound.
-
Prepare the vehicle consisting of 0.5% methylcellulose in a phosphate buffer (pH 7.4) with 0.01% Tween-80.
-
Suspend the this compound in the vehicle to a final concentration of 10 mg/mL.
-
Ensure the suspension is homogenous before administration.
Visualizations
Caption: Workflow for selecting and preparing a this compound formulation.
Caption: Strategies for enhancing this compound solubility for in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Increased hemoglobin affinity for oxygen with this compound improves hypoxia tolerance in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected results with GBT1118
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GBT1118. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an allosteric modulator of hemoglobin. Its primary mechanism of action is to bind to hemoglobin and increase its affinity for oxygen. This stabilization of the oxygenated state of hemoglobin (R-state) inhibits the polymerization of sickle hemoglobin (HbS), which is the primary pathological event in sickle cell disease (SCD). By preventing HbS polymerization, this compound is expected to reduce red blood cell (RBC) sickling, improve RBC health, and alleviate the downstream consequences of sickling, such as hemolysis and vaso-occlusion.
Q2: Is this compound the same as Voxelotor?
A2: this compound is an analog of Voxelotor (GBT440) and shares the same mechanism of action.[1] It was specifically designed for use in preclinical studies, particularly in mouse models of sickle cell disease, as it has more favorable pharmacokinetic properties in these models, allowing for the achievement of target hemoglobin occupancy levels comparable to those seen in human clinical trials with Voxelotor.[2][3]
Q3: What is the expected hemoglobin occupancy for effective this compound activity?
A3: In preclinical mouse models of sickle cell disease, a hemoglobin occupancy of approximately 30-44% has been shown to be effective in reducing RBC sickling and improving hematological parameters.[2][3][4] Achieving a target occupancy of around 30% is often the goal in these studies, as this level is comparable to the clinically relevant occupancy of Voxelotor in patients.[2][3]
Troubleshooting Unexpected Results
Q4: I am not observing a significant decrease in red blood cell sickling after this compound treatment in my in vitro assay. What could be the issue?
A4: Several factors could contribute to a lack of efficacy in an in vitro sickling assay. Consider the following troubleshooting steps:
-
Inadequate Deoxygenation: Ensure that the deoxygenation conditions are sufficient to induce robust sickling in your control samples. The level of hypoxia is critical for triggering HbS polymerization.
-
Incorrect this compound Concentration: Verify the concentration of your this compound stock solution and the final concentration in your assay. A dose-response experiment is recommended to determine the optimal concentration for your specific experimental conditions.
-
Incubation Time: Ensure that the RBCs have been incubated with this compound for a sufficient period to allow for drug uptake and binding to hemoglobin.
-
Assay-Specific Factors: The specific sickling assay being used can influence the results. For example, the method of deoxygenation, the composition of the buffer, and the presence of other factors can all play a role. Refer to the detailed experimental protocol for a standardized sickling assay.
Q5: My results show an increase in blood viscosity after chronic this compound treatment in my animal model. Is this an expected outcome?
A5: An increase in hemoglobin levels is an expected and desired outcome of this compound treatment, as it reflects a reduction in hemolysis.[5][6] In theory, a rise in hemoglobin can lead to increased blood viscosity. However, studies in sickle cell mouse models have shown that the anti-sickling and pro-deformability effects of this compound can offset the impact of increased hemoglobin, resulting in no net increase in blood viscosity.[5][6] If you observe a significant and unexpected increase in viscosity, consider the following:
-
Dehydration of Animals: Ensure that the animals are adequately hydrated, as dehydration can independently increase blood viscosity.
-
Underlying Inflammatory State: A severe underlying inflammatory state in the animals could contribute to increased viscosity.
-
Measurement Technique: Verify the accuracy and calibration of your viscometer.
Q6: I have stopped this compound treatment in my animal model and am concerned about a "rebound" effect of increased sickling or viscosity. Is this likely?
A6: Studies in sickle cell mice have investigated the effects of this compound cessation. These studies have shown that while hemoglobin levels decrease and the point of sickling returns to baseline after drug withdrawal, there is no evidence of a rebound hyperviscosity effect.[5][6] In fact, some residual improvement in red blood cell deformability may persist even after the drug has been cleared.[5]
Quantitative Data Summary
Table 1: Hematological Effects of Chronic this compound Treatment in a Sickle Cell Mouse Model
| Parameter | Vehicle-Treated SCD Mice | This compound-Treated SCD Mice | Reference |
| Hemoglobin (g/dL) | ~7-8 | ~10-13 | [5][6] |
| Red Blood Cell Count (10^6/µL) | ~4-5 | ~6-7 | [4] |
| Hematocrit (%) | ~25-30 | ~35-40 | [4] |
| Reticulocytes (%) | High | Reduced | [4] |
| P50 (mmHg) | ~31 | ~18 | [4] |
| Hemoglobin Occupancy (%) | 0 | ~30-44 | [2][3][4] |
Note: The values presented are approximate and can vary based on the specific animal model and experimental conditions.
Experimental Protocols
Key Experiment: In Vitro Red Blood Cell Sickling Assay
This protocol describes a common method for assessing the anti-sickling effects of this compound in vitro.
Materials:
-
Whole blood from individuals with sickle cell disease (homozygous for HbS)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Gas mixture for deoxygenation (e.g., 95% N2, 5% CO2) or a chemical deoxygenation agent
-
Microscope with imaging capabilities
-
Image analysis software
Procedure:
-
Blood Collection and Preparation: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Wash the red blood cells three times with PBS to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a desired hematocrit (e.g., 2%).
-
Compound Incubation: Aliquot the RBC suspension into microcentrifuge tubes or a 96-well plate. Add this compound at various concentrations (a dose-response is recommended) or the vehicle control. Incubate the samples for a specified period (e.g., 1 hour) at 37°C to allow for drug uptake.
-
Deoxygenation: Induce sickling by deoxygenating the RBCs. This can be achieved by placing the samples in a hypoxic chamber with a controlled gas environment or by using a chemical deoxygenating agent. The duration of deoxygenation should be sufficient to induce sickling in the control group (e.g., 2 hours).
-
Fixation: After deoxygenation, fix the RBCs by adding a fixative solution (e.g., glutaraldehyde) to preserve their morphology.
-
Imaging and Analysis: Place a small volume of the fixed RBC suspension onto a microscope slide and cover with a coverslip. Acquire images of multiple fields of view for each sample. Use image analysis software to quantify the percentage of sickled cells. A sickled cell is typically defined by its elongated and irregular shape compared to the normal biconcave disc shape.
-
Data Interpretation: Compare the percentage of sickled cells in the this compound-treated samples to the vehicle-treated control. A significant reduction in the percentage of sickled cells indicates an anti-sickling effect of this compound.
Visualizations
Caption: this compound's mechanism of action in sickle cell disease.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Increased hemoglobin affinity for oxygen with this compound improves hypoxia tolerance in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rheological Impact of this compound Cessation in a Sickle Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rheological Impact of this compound Cessation in a Sickle Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GBT1118 Administration in Mice
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the administration of GBT1118, a novel NLRP3 inflammasome inhibitor, in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for this compound for oral administration? A1: this compound is a poorly water-soluble compound. The recommended starting vehicle for oral gavage is a suspension in 0.5% methylcellulose (B11928114) in sterile water . For solubility enhancement, a formulation containing 10% DMSO, 40% PEG400, and 50% sterile water can be tested, although vehicle tolerability should be confirmed in a pilot study.
Q2: What is the appropriate gavage needle (cannula) size for mice? A2: The gavage needle must be selected based on the mouse's weight to prevent injury.[1][2] Needles should have a smooth, ball-shaped tip.[1][3] Flexible plastic or elastomer-tipped needles are recommended to reduce the risk of esophageal trauma.[3][4]
Q3: How do I determine the correct administration volume? A3: The administration volume should generally not exceed 10 mL/kg of the animal's body weight.[2] For a 25-gram mouse, this corresponds to a maximum volume of 0.25 mL. Using the smallest effective volume is recommended to minimize the risk of reflux and aspiration.[1][3]
Q4: How can I minimize stress to the mice during the oral gavage procedure? A4: Proper handling and restraint are crucial.[4][5] Ensure personnel are well-trained in scruffing techniques to provide a firm but comfortable hold.[4][6] Acclimatizing the mice to handling before the procedure can also reduce stress. A recent refinement involves precoating the gavage needle with a sucrose (B13894) solution, which has been shown to reduce stress-related behaviors and decrease the time to passage.[7]
Q5: My experimental results show high variability between mice. Could the gavage technique be the cause? A5: Yes, inconsistent administration is a common cause of variability.[8][9] Inaccurate dosing due to reflux, misdelivery into the trachea, or incomplete administration means animals may not receive the intended dose. Furthermore, stress and inflammation from poor gavage technique can introduce confounding physiological variables.[7] Standardizing the procedure for all technicians is critical.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| 1. Mouse struggles excessively during needle insertion. | Improper restraint; incorrect needle size; animal stress. | Stop immediately. Re-evaluate your restraint technique to ensure the head and neck are properly immobilized in a straight line.[1][5][6] Verify you are using the correct needle size for the mouse's weight. Allow the animal to calm down before attempting again. |
| 2. Fluid bubbles from the mouse's nose or mouth after administration. | Accidental administration into the trachea (aspiration). | This is a critical adverse event. Immediately stop the procedure. Gently tilt the mouse's head downward to allow fluid to drain.[3] Closely monitor the animal for any signs of respiratory distress (e.g., gasping, wheezing). If distress is observed, humane euthanasia is required. Do not re-dose the animal.[3] |
| 3. Resistance is felt during needle insertion. | Incorrect placement (needle is likely in the trachea or against the esophageal wall). | Do not force the needle. [1][6] Immediately and gently withdraw the needle. Re-position the mouse to ensure the head and neck are aligned and re-attempt insertion, guiding the needle along the upper palate of the mouth.[1] |
| 4. This compound formulation appears separated or precipitated. | Poor solubility or suspension; incorrect preparation. | The formulation must be homogenous at the time of administration. If a suspension, ensure it is vortexed thoroughly between dosing each animal. If precipitation occurs in a solution, the formulation may need to be warmed or prepared fresh. Consider alternative formulation strategies.[11][12][13] |
| 5. Mouse shows signs of post-procedure distress (hunched posture, lethargy). | Esophageal injury, stomach perforation, or adverse reaction to the compound/vehicle. | Place the animal in a clean cage and monitor closely. Provide easy access to food and water. If symptoms persist or worsen, consult with veterinary staff.[10] Document all adverse events. |
Data Presentation
Table 1: Recommended Gavage Needle Sizes for Mice
| Mouse Weight (grams) | Gauge | Length (inches) | Tip Diameter (mm) |
|---|---|---|---|
| < 20 | 22-24 ga | 1 | 1.25 |
| 20 - 25 | 20 ga | 1.5 | 2.25 |
| > 25 | 18 ga | 1.5 - 2 | 2.25 |
Data synthesized from multiple sources.[1][2]
Table 2: Example this compound Formulation Guide
| Vehicle Component | Purpose | Concentration (v/v) | Notes |
|---|---|---|---|
| Option 1 (Suspension) | |||
| Methylcellulose (0.5%) | Suspending agent | N/A | Recommended starting point. Must be mixed continuously. |
| Sterile Water | Diluent | N/A | |
| Option 2 (Solution) | |||
| DMSO | Co-solvent | 10% | Test for vehicle tolerability. May cause local irritation. |
| PEG400 | Co-solvent/Solubilizer | 40% | Improves solubility of hydrophobic compounds. |
| Sterile Water | Diluent | 50% | |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension (10 mg/mL)
-
Calculate: Determine the total volume of dosing solution required for the study cohort (e.g., 20 mice at 10 mg/kg, averaging 25g, require 0.25 mg/mouse. At 10 mg/mL, this is 25 µL/mouse. Total volume needed: 20 x 25 µL + 20% overage = 600 µL).
-
Weigh this compound: Accurately weigh the required amount of this compound powder (e.g., 6 mg for 600 µL of a 10 mg/mL solution).
-
Prepare Vehicle: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve. Cool to room temperature before use.
-
Combine: Slowly add the this compound powder to the methylcellulose vehicle while vortexing or stirring continuously to create a fine, homogenous suspension.
-
Store: Store at 4°C for up to 48 hours. Before administration, allow the suspension to return to room temperature and vortex thoroughly.
Protocol 2: Oral Gavage Administration
-
Preparation: Weigh the mouse and calculate the precise dosing volume. Draw the calculated volume of the homogenous this compound formulation into a syringe fitted with the appropriate-sized gavage needle.[1]
-
Restraint: Scruff the mouse firmly, grasping the loose skin over the shoulders with the thumb and index finger. The head should be immobilized, and the body held in a vertical position to straighten the esophagus.[1][4][6]
-
Measurement: Pre-measure the gavage needle against the mouse, from the tip of the nose to the last rib, to determine the correct insertion depth.[1][3] Mark the needle if necessary.
-
Insertion: Gently introduce the needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth. The mouse should swallow as the tube passes into the esophagus. The passage should be smooth with no resistance.[1][6]
-
Administration: Once the needle is in place, dispense the compound slowly and steadily.[3]
-
Removal: Gently remove the needle along the same path of insertion.
-
Monitoring: Return the mouse to its cage and monitor for at least 5-10 minutes for any signs of immediate distress, such as labored breathing.[1][3]
Visualizations
Caption: this compound inhibits NLRP3 inflammasome assembly.[14][15][16][17][18]
Caption: Standard workflow for this compound oral administration studies.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. research.sdsu.edu [research.sdsu.edu]
- 4. instechlabs.com [instechlabs.com]
- 5. reddit.com [reddit.com]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ingenious Blog | Top Five Reasons Mouse Models Fail: Mistakes to Avoid [genetargeting.com]
- 9. Identifying Potential Reasons for Inconsistent Experiment Results - Lesson | Study.com [study.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
GBT1118 Technical Support Center: Addressing Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on understanding and mitigating potential off-target effects of GBT1118, an allosteric modifier of hemoglobin. Given that this compound is a structural and functional analog of Voxelotor (Oxbryta), which was recently withdrawn from the market due to safety concerns, a thorough investigation of its off-target profile is critical for any research or development program.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: As of late 2024, specific off-target binding profiles for this compound have not been extensively published in peer-reviewed literature. However, it is crucial to consider the clinical data of its analog, Voxelotor. The most commonly reported side effects in clinical trials of Voxelotor, which may be indicative of off-target activities, included headache, diarrhea, abdominal pain, nausea, fatigue, and rash.[5][6][7] More seriously, post-marketing data for Voxelotor revealed an increased risk of vaso-occlusive crises (VOCs) and fatal events, leading to its voluntary withdrawal from the market.[2][3][4] While the direct molecular off-targets leading to these effects are not yet fully elucidated, these findings underscore the importance of comprehensive off-target screening for this compound.
Q2: How does the covalent binding mechanism of this compound contribute to potential off-target effects?
A2: this compound binds covalently and reversibly to the N-terminal valine of the hemoglobin α-chain.[8] Covalent inhibitors can offer high potency and prolonged duration of action. However, their reactive nature can also lead to non-specific binding to other proteins with accessible nucleophilic residues, such as cysteine, which can result in off-target toxicity.[9][10] Therefore, it is essential to assess the proteome-wide selectivity of this compound to identify any unintended covalent modifications.
Q3: My in vitro/in vivo experiments with this compound are showing unexpected phenotypes. How can I determine if these are due to off-target effects?
A3: Unexplained experimental outcomes should prompt an investigation into potential off-target effects. A multi-pronged approach is recommended:
-
Phenotype Rescue: Attempt to rescue the unexpected phenotype by introducing a secondary, structurally distinct inhibitor of the intended target (hemoglobin). If the phenotype persists, it is more likely to be an off-target effect of this compound.
-
Dose-Response Analysis: Carefully evaluate the dose-response relationship. Off-target effects may occur at higher concentrations than on-target effects.
-
Proteomic Profiling: Employ unbiased proteomic techniques to identify unintended binding partners of this compound. Refer to the experimental protocols section for detailed methodologies.
Q4: What are the best practices for minimizing the risk of off-target effects in my experiments?
A4: To minimize the risk of off-target effects, consider the following:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that achieves the desired on-target effect.
-
Include Appropriate Controls: Always include vehicle-only controls and, if possible, a negative control compound that is structurally similar to this compound but inactive against the target.
-
Confirm Phenotypes with Orthogonal Approaches: Use alternative methods to validate your findings, such as genetic knockdown (e.g., siRNA, shRNA) of the intended target, to ensure the observed phenotype is not an artifact of small molecule treatment.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Toxicity/Apoptosis | This compound may be covalently modifying essential cellular proteins, such as kinases or metabolic enzymes, leading to cytotoxicity. | Perform a cell viability assay across a range of this compound concentrations. Conduct proteomic profiling (e.g., Chemoproteomics, CETSA) to identify off-target binders. |
| Unexplained Changes in Signaling Pathways | This compound could be interacting with kinases or phosphatases, leading to aberrant pathway activation or inhibition. | Use pathway-specific reporter assays or phospho-protein arrays to identify affected pathways. Perform a kinome-wide activity screen to assess this compound's effect on a broad range of kinases. |
| Inconsistent Results Between Batches of this compound | Impurities or degradation products in a specific batch of this compound may have their own off-target activities. | Ensure the purity and integrity of each batch of this compound using analytical methods like HPLC and mass spectrometry. |
| Discrepancies Between In Vitro and In Vivo Results | In vivo metabolism of this compound could generate metabolites with different off-target profiles. | Characterize the metabolic profile of this compound and test the effects of major metabolites in vitro. |
Experimental Protocols for Off-Target Identification
A comprehensive assessment of this compound's selectivity is crucial. The following are key experimental approaches to identify potential off-target interactions.
Chemoproteomic Profiling for Covalent Inhibitors
This method is designed to identify the cellular targets of covalent inhibitors by using a tagged version of the inhibitor to pull down its binding partners.
Methodology:
-
Probe Synthesis: Synthesize an analog of this compound that incorporates a bio-orthogonal tag, such as an alkyne or azide (B81097) group, for subsequent "click" chemistry.
-
Cellular Treatment: Treat cultured cells or tissue lysates with the tagged this compound probe.
-
Lysis and Click Chemistry: Lyse the cells and perform a click reaction to attach a reporter molecule (e.g., biotin) to the tagged this compound that is covalently bound to proteins.
-
Affinity Purification: Use streptavidin-coated beads to enrich for biotin-tagged protein-GBT1118 adducts.
-
Mass Spectrometry: Digest the enriched proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Expected Outcome: A list of proteins that are covalently modified by this compound, providing direct evidence of on- and off-target binding.
Diagram: Chemoproteomic Workflow for this compound
Caption: Workflow for identifying this compound off-targets using chemoproteomics.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.
Methodology:
-
Cell Treatment: Incubate intact cells or cell lysates with this compound or a vehicle control.
-
Thermal Challenge: Heat the samples across a range of temperatures to induce protein denaturation and aggregation.
-
Protein Extraction: Separate the soluble protein fraction (containing folded, stable proteins) from the aggregated fraction by centrifugation.
-
Protein Quantification: Quantify the amount of a specific protein of interest in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Expected Outcome: Confirmation of this compound binding to its intended target (hemoglobin) and identification of other proteins whose thermal stability is altered, suggesting potential off-target interactions.
Diagram: CETSA Experimental Workflow
Caption: Overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Kinome Profiling
Given that kinases are a common class of off-targets for many drugs, a kinome-wide screen is a valuable tool to assess the selectivity of this compound.
Methodology:
-
Assay Platform Selection: Choose a suitable kinase profiling platform. Several commercial services offer screening against large panels of kinases (e.g., KINOMEscan™, Reaction Biology). These assays typically measure the ability of the test compound to displace a known ligand from the kinase active site or to inhibit kinase activity.
-
Compound Submission: Submit this compound for screening at one or more concentrations.
-
Data Analysis: The service provider will return data on the percent inhibition or binding affinity of this compound for each kinase in the panel.
-
Hit Validation: Any "hits" (kinases that are significantly inhibited or bound by this compound) should be validated using orthogonal assays, such as in-cell target engagement assays (e.g., CETSA) or functional assays.
Expected Outcome: A comprehensive profile of this compound's activity across the human kinome, identifying any potential off-target kinase interactions that could explain unexpected cellular phenotypes.
Diagram: Kinome Profiling Logic
Caption: Logical flow for assessing this compound selectivity using kinome profiling.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its analog Voxelotor. Note that specific off-target binding affinities (Kd) or IC50 values for this compound are not yet publicly available and would be the output of the experimental protocols described above.
| Parameter | This compound | Voxelotor (GBT440) | Reference |
| Primary Target | Hemoglobin (α-chain N-terminal valine) | Hemoglobin (α-chain N-terminal valine) | [8] |
| Binding Mechanism | Covalent, Reversible (Imine intermediate) | Covalent, Reversible | [8] |
| Reported P50 Decrease (in mice) | From 43 mmHg to 18.3 mmHg (70 mg/kg) and 7.7 mmHg (140 mg/kg) | Similar in vitro potency to this compound | [11][12] |
| Achieved Hb Occupancy (in mice) | ~32% (70 mg/kg), ~54% (140 mg/kg) | Lower in vivo exposure than this compound in mice | [11][12] |
| Commonly Reported Adverse Events (for Voxelotor) | N/A | Headache, Diarrhea, Abdominal Pain, Nausea, Fatigue, Rash | [5][6][7] |
| Serious Adverse Events (for Voxelotor) | N/A | Increased Vaso-Occlusive Crises, Fatal Events | [2][3][4] |
Disclaimer: This information is intended for research purposes only and does not constitute medical advice. The safety and efficacy of this compound have not been established. Given the recent market withdrawal of its analog, Voxelotor, extreme caution and thorough safety and off-target liability assessments are warranted in any investigation of this compound.
References
- 1. sicklecellanemianews.com [sicklecellanemianews.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. hcplive.com [hcplive.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. ajmc.com [ajmc.com]
- 7. Oxbryta (voxelotor): Side effects, sickle cell disease use, and more [medicalnewstoday.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a potent allosteric modifier of hemoglobin O2 affinity, increases tolerance to severe hypoxia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increased hemoglobin affinity for oxygen with this compound improves hypoxia tolerance in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating Variability in GBT1118 Animal Studies: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating variability in animal studies involving GBT1118. By addressing common issues encountered during preclinical experiments, this resource aims to enhance the reproducibility and reliability of study outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an analog of Voxelotor and functions as an allosteric modifier of hemoglobin's affinity for oxygen.[1][2] Its primary mechanism of action involves binding to the N-terminal of the α-chain of hemoglobin, which stabilizes the hemoglobin in a high-oxygen-affinity state. This action delays the polymerization of sickle hemoglobin (HbS) under hypoxic conditions, a key pathological event in Sickle Cell Disease (SCD).[1][3]
Q2: What are the common animal models used for this compound studies?
A2: Preclinical studies of this compound have commonly utilized two main mouse models:
-
C57BL/6J mice: These are healthy, wild-type mice used to study the pharmacokinetics, pharmacodynamics, and tolerance of this compound in a non-disease state, particularly under induced hypoxia.[2]
-
Townes transgenic sickle cell mice (SCD mice): This model harbors the human α and βs globin genes and develops a pathophysiology that closely mimics human SCD, making it ideal for evaluating the therapeutic efficacy of this compound in a disease-relevant context.[3][4]
Q3: What are the key sources of variability in this compound animal studies?
A3: Variability in this compound animal studies can arise from several factors, broadly categorized as biological, environmental, and procedural. Specific sources include:
-
Biological Factors: Animal strain, age, sex, weight, and underlying health status can all introduce variability.[5][6] Genetic differences between individual animals can also lead to varied responses.[6]
-
Environmental Factors: Housing conditions, diet, cage density, and light/dark cycles can influence animal physiology and drug metabolism.
-
Procedural Factors: Inconsistent drug formulation and administration, timing of procedures, and measurement techniques can be significant sources of variation.[7]
Troubleshooting Guide
Issue 1: High variability in pharmacodynamic (PD) endpoints, such as P50 or hemoglobin levels.
-
Possible Cause 1: Inconsistent Drug Dosing.
-
Troubleshooting Step: Ensure the this compound formulation is homogenous and the concentration is verified before each administration. For oral gavage, ensure consistent volume and technique across all animals. If administering in chow, monitor food consumption to ensure all animals receive a comparable dose.[4]
-
-
Possible Cause 2: Biological Differences in Animals.
-
Troubleshooting Step: Use age- and sex-matched animals in all experimental groups.[4] Implement a randomization strategy for assigning animals to treatment groups to distribute inherent biological variability.[8] Consider using a crossover study design where each animal can serve as its own control, which can help minimize inter-individual variability.[3][5]
-
-
Possible Cause 3: Variability in Sample Collection and Processing.
-
Troubleshooting Step: Standardize the timing and method of blood collection. Ensure consistent sample handling and storage conditions prior to analysis.
-
Issue 2: Unexpected adverse events or mortality in treated animals.
-
Possible Cause 1: Incorrect Dose Calculation or Formulation Error.
-
Troubleshooting Step: Re-verify dose calculations based on the most recent body weights. Analyze the formulation to confirm the concentration and purity of this compound.[9]
-
-
Possible Cause 2: Animal Stress.
-
Troubleshooting Step: Acclimate animals to the experimental procedures, such as handling and dosing techniques, before the start of the study to minimize stress-induced physiological changes.[10]
-
Issue 3: Inconsistent results between different cohorts of animals.
-
Possible Cause 1: Environmental Fluctuations.
-
Troubleshooting Step: Maintain consistent environmental conditions (temperature, humidity, light cycle) for all cohorts. Document any changes in animal husbandry or facility environment that may have occurred between studies.
-
-
Possible Cause 2: Genetic Drift in Animal Colony.
-
Troubleshooting Step: Source animals from a reputable vendor and ensure the genetic background is consistent across all experiments.[11]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (10 mg/kg) | Oral (100 mg/kg) |
| RBC-to-Plasma Ratio | 51:1 | 34:1 |
| Volume of Distribution (Blood) | 0.072 L/kg | - |
| Volume of Distribution (Plasma) | 2.95 L/kg | - |
| Clearance (Blood) | 0.057 mL/min/kg | - |
| Clearance (Plasma) | 3.21 mL/min/kg | - |
| Terminal Half-life (Blood) | 13.9 h | - |
| Terminal Half-life (Plasma) | 11.3 h | - |
| Absolute Bioavailability (Blood) | - | 45.8% |
| Absolute Bioavailability (Plasma) | - | 33.5% |
Data from a study in male C57BL/6J mice.
Table 2: Dose-Dependent Effects of Oral this compound on P50 in Mice
| Animal Model | Dose | Baseline P50 (mmHg) | Post-treatment P50 (mmHg) |
| C57BL/6J Mice | 70 mg/kg | 43 ± 1.1 | 18.3 ± 0.9 |
| C57BL/6J Mice | 140 mg/kg | 43 ± 1.1 | 7.7 ± 0.2 |
| Townes SCD Mice (single dose) | - | 31.4 ± 0.4 | 21.3 ± 1.1 (1h post) |
| Townes SCD Mice (chronic) | - | ~31 | 18 |
P50 is the partial pressure of oxygen at which hemoglobin is 50% saturated.[2][12]
Table 3: Hematological Effects of Chronic this compound Treatment in Townes SCD Mice
| Parameter | Vehicle Control | This compound Treatment |
| Hemoglobin (g/dL) | 7.3 ± 0.3 | 9.7 ± 0.4 |
| RBC Count (10^6/µL) | 6.8 ± 0.3 | 8.9 ± 0.4 |
| Hematocrit (%) | 29 ± 1 | 39 ± 2 |
| Reticulocyte Count (%) | 35 ± 3 | 19 ± 2 |
Data from a 24-day treatment study.
Experimental Protocols
Protocol 1: Evaluation of this compound Pharmacokinetics in C57BL/6J Mice
-
Animals: Male 8- to 10-week-old C57BL/6J mice.[2]
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Groups:
-
Intravenous (IV) administration: this compound at 10 mg/kg.
-
Oral (PO) administration: this compound at 100 mg/kg.
-
-
Drug Formulation: this compound formulated in dimethylacetamide, PEG-400, and 40% Cavitron (1:5:4 ratio).
-
Blood Sampling: Blood samples collected at various time points up to 8 hours for IV and 24 hours for PO administration.
-
Analysis: this compound concentrations in blood and plasma determined by a validated analytical method.
Protocol 2: Assessment of this compound Efficacy in Townes SCD Mice
-
Animals: Male 8- to 12-week-old homozygous Townes SCD mice.[12]
-
Housing: As per standard protocols for this strain.
-
Groups:
-
Control group: Vehicle (e.g., 0.5% methylcellulose/phosphate buffer pH 7.4/0.01% Tween-80).
-
Treatment group: this compound administered orally (e.g., 100 mg/kg daily for chronic studies).[12]
-
-
Endpoints:
-
Hematology: Complete blood counts (CBC) including hemoglobin, RBC count, and hematocrit.
-
P50 Measurement: Blood samples analyzed to determine the oxygen-hemoglobin dissociation curve and P50.
-
Ex vivo sickling assay: Red blood cells subjected to hypoxic conditions to assess the degree of sickling.
-
-
Statistical Analysis: Appropriate statistical tests (e.g., t-test, ANOVA) to compare treatment and control groups.
Visualizations
Caption: Mechanism of action of this compound in red blood cells.
Caption: A typical experimental workflow for a this compound efficacy study.
Caption: Troubleshooting logic for high variability in study endpoints.
References
- 1. Methods to Reduce Animal Numbers | Office of the Vice President for Research [ovpr.uchc.edu]
- 2. This compound, a potent allosteric modifier of hemoglobin O2 affinity, increases tolerance to severe hypoxia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guidelines for experimental design and statistical analyses in animal studies submitted for publication in the Asian-Australasian Journal of Animal Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of hemolytic anemia with this compound is renoprotective in transgenic sickle mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Increased hemoglobin affinity for oxygen with this compound improves hypoxia tolerance in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
GBT1118 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of GBT1118. It includes troubleshooting guides and frequently asked questions to ensure the successful execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: this compound should be stored under specific conditions to maintain its stability. For long-term storage of a stock solution, it is recommended to keep it at -80°C, which will preserve it for up to 6 months.[1] For shorter-term storage, -20°C is suitable for up to 1 month.[1] To prevent degradation from multiple freeze-thaw cycles, it is best practice to aliquot the stock solution upon preparation.[1]
Q2: How should I prepare this compound for in vivo experiments?
A2: For in vivo studies, it is highly recommended to prepare the working solution fresh on the day of the experiment to ensure its potency and reliability.[1] If you encounter precipitation or phase separation while dissolving the compound, you can use heat and/or sonication to help it dissolve.[1]
Q3: What is the mechanism of action for this compound?
A3: this compound is an allosteric modifier of hemoglobin oxygen affinity.[1][2] It binds in a reversible and covalent manner to the N-terminal valine of the hemoglobin α-chain, which increases the affinity of hemoglobin for oxygen.[1][2][3] This mechanism helps to prevent the polymerization of sickle hemoglobin (HbS) under hypoxic conditions.[4][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in this compound solution | The compound may have low solubility in the chosen solvent or the concentration may be too high. | Gently warm and/or sonicate the solution to aid dissolution.[1] Ensure you are using an appropriate solvent as recommended by the supplier. |
| Inconsistent experimental results | This could be due to degradation of the this compound stock solution from improper storage or repeated freeze-thaw cycles. | Always aliquot your stock solution after preparation to avoid multiple freeze-thaw cycles.[1] For in vivo experiments, prepare fresh solutions daily.[1] Verify the concentration and purity of your stock solution using a suitable analytical method like LC-MS/MS if inconsistencies persist.[6][7] |
| Reduced or no effect of this compound in an assay | The compound may have degraded, or the experimental conditions may not be optimal. | Confirm the storage conditions and age of your this compound stock. Prepare a fresh working solution. Re-evaluate your experimental protocol, including incubation times and concentrations. |
| Difficulty in achieving desired Hemoglobin occupancy | The administered dose may be insufficient, or the compound's bioavailability could be a factor. | Pharmacokinetic and pharmacodynamic studies can help determine the optimal dosing to achieve the desired hemoglobin occupancy.[3] In mice, oral administration of 70 mg/kg and 140 mg/kg of this compound has been shown to achieve hemoglobin occupancies of approximately 32% and 54%, respectively.[3] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Allow the solid this compound to equilibrate to room temperature before opening the vial.
-
Add the appropriate volume of solvent (e.g., DMSO) to the vial to achieve the desired stock concentration (e.g., 10 mM).[1]
-
If necessary, gently warm and/or sonicate the mixture to ensure complete dissolution.[1]
-
Once fully dissolved, divide the stock solution into smaller, single-use aliquots.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
In Vivo Oral Administration in Mice
-
Prepare a fresh formulation of this compound on the day of the experiment.[1] A common vehicle for oral administration in mice is 0.5% methylcellulose (B11928114) in a phosphate (B84403) buffer (pH 7.4) with 0.01% Tween-80.[8]
-
Dose the mice orally (e.g., via gavage) with the desired concentration of this compound. Doses of 70 mg/kg and 140 mg/kg have been used in studies to investigate tolerance to hypoxia.[3][6]
-
Conduct the experimental procedures at the appropriate time point following administration, based on the pharmacokinetic profile of this compound.
Quantitative Data Summary
Table 1: this compound Storage Recommendations
| Storage Temperature | Duration | Reference |
| -80°C | Up to 6 months | [1] |
| -20°C | Up to 1 month | [1] |
Table 2: Effect of this compound on Hemoglobin-Oxygen Affinity (P50) in Mice
| This compound Dose | P50 (mmHg) | Control P50 (mmHg) | Reference |
| 70 mg/kg | 18.3 ± 0.9 | 43 ± 1.1 | [3][9] |
| 140 mg/kg | 7.7 ± 0.2 | 43 ± 1.1 | [3][9] |
Table 3: Hematological Effects of Chronic this compound Treatment in SCD Mice
| Parameter | Vehicle | This compound-Treated | Reference |
| P50 (mmHg) | 31 | 18 | [5] |
| Hematocrit (%) | 29.3 (2.8) | 36.6 (4.7) | [5] |
| Hemoglobin (g/dL) | 10.6 (0.7) | 12.9 (1.2) | [5] |
| RBC Half-life (days) | 1.9 (0.2) | 3.9 (0.5) | [5] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Hemoglobin modifier | Probechem Biochemicals [probechem.com]
- 3. This compound, a potent allosteric modifier of hemoglobin O2 affinity, increases tolerance to severe hypoxia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a voxelotor analog, protects red blood cells from damage during severe hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased hemoglobin affinity for oxygen with this compound improves hypoxia tolerance in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Frontiers | Rheological Impact of this compound Cessation in a Sickle Mouse Model [frontiersin.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. This compound, a potent allosteric modifier of hemoglobin O2 affinity, increases tolerance to severe hypoxia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GBT1118 in Preclinical Models
Welcome to the technical support center for researchers utilizing GBT1118 in preclinical models. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate potential challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an allosteric modifier of hemoglobin (Hb). It binds covalently and reversibly to the N-terminal valine of the alpha-chain of hemoglobin.[1][2] This binding increases hemoglobin's affinity for oxygen, which in the context of sickle cell disease (SCD), inhibits the polymerization of deoxyhemoglobin S (HbS).[3] This action is intended to prevent red blood cell (RBC) sickling, reduce hemolysis, and improve blood flow and oxygen delivery.[3][4]
Q2: Why is this compound used in preclinical models instead of voxelotor (B611706) (GBT440)?
A2: this compound is a structural analog of voxelotor.[5][6] It is often used in murine models, such as the Townes SCD mouse model, because it has improved pharmacokinetic properties in mice compared to voxelotor.[4][7][8][9][10] This allows for the achievement of hemoglobin occupancy levels (around 30%) that are comparable to those targeted in clinical trials with voxelotor in humans, making it a suitable tool for preclinical investigation.[4][7][9]
Q3: What are the expected hematological outcomes of successful this compound treatment in SCD mice?
A3: Successful chronic treatment with this compound in SCD mouse models typically results in a significant improvement in hematological parameters. Researchers can expect to see an increase in total hemoglobin, hematocrit, and red blood cell counts.[3][4] Concurrently, markers of hemolysis should decrease, such as reduced total bilirubin (B190676) and reticulocyte counts.[3][4] this compound has also been shown to increase RBC half-life.[3]
Q4: Does increasing hemoglobin's oxygen affinity with this compound negatively impact oxygen delivery to tissues?
A4: This is a valid theoretical concern. An excessive increase in Hb-O2 affinity could potentially impair the release of oxygen from hemoglobin to peripheral tissues. However, preclinical studies in SCD mice treated with this compound have shown that at target hemoglobin modification levels (~30-44%), oxygen delivery is preserved and even improved.[3][11] This is attributed to the overall improvement in blood rheology, increased total hemoglobin levels, and better oxygen loading in the lungs, which collectively enhance tissue oxygenation, particularly under hypoxic conditions.[3]
Troubleshooting Guide
Issue 1: Poor Solubility or Precipitation During Formulation
-
Problem: You are observing precipitation or phase separation when preparing this compound for oral administration.
-
Possible Cause: this compound has limited solubility in simple aqueous solutions. The choice of vehicle is critical for maintaining a stable and homogenous formulation.
-
Troubleshooting Steps:
-
Vehicle Selection: Avoid using simple saline or buffer solutions alone. A multi-component vehicle is often necessary.
-
Recommended Formulations: Consider using one of the following published or manufacturer-recommended formulations:
-
Formulation A: 0.5% methylcellulose (B11928114) with 0.01% Tween-80 in a phosphate (B84403) buffer (pH 7.4).[3]
-
Formulation B (for oral gavage): A mixture of dimethylacetamide, polyethylene (B3416737) glycol (PEG)-400, and 40% Cavitron at a 1:5:4 ratio.[11]
-
Formulation C (from supplier): A solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
-
Preparation Technique: Add each solvent sequentially and ensure complete mixing before adding the next. Use of sonication or gentle heating can aid in dissolution.[2] For suspensions like methylcellulose, ensure it is properly hydrated and mixed to form a uniform suspension before adding the compound.
-
Storage: Prepare formulations fresh if possible. If storage is necessary, store aliquots at -20°C or -80°C to minimize degradation and freeze-thaw cycles. Stock solutions in DMSO are typically stable for at least one month at -20°C.[2]
-
Issue 2: Inconsistent or Suboptimal Pharmacokinetic (PK) Profile
-
Problem: Blood concentrations of this compound are highly variable between animals or lower than expected, leading to inconsistent hemoglobin occupancy.
-
Possible Cause: Issues with administration technique, animal stress, or the formulation itself can lead to variable absorption.
-
Troubleshooting Steps:
-
Administration Route: For consistent dosing and PK, oral gavage is a common method.[11] However, this can be stressful for the animals. An alternative is incorporating this compound into the laboratory chow, which can provide more stable, long-term drug exposure and achieve target Hb occupancy.[4][7]
-
Gavage Technique: Ensure all personnel are properly trained in oral gavage to minimize stress and prevent incorrect administration (e.g., dosing into the trachea). Use appropriate gavage needle sizes for the mice.
-
Food and Water Access: Be aware of the animal's feeding schedule. Dosing on an empty stomach versus a full stomach can alter absorption kinetics. Standardize the feeding and dosing schedule across all experimental groups.
-
Vehicle Check: Ensure your chosen vehicle is appropriate and does not cause any adverse gastrointestinal effects in the animals that might impair absorption.
-
Issue 3: Lack of Expected Therapeutic Effect Despite Correct Dosing
-
Problem: Animals treated with this compound do not show the anticipated improvements in hematological parameters (e.g., increased hemoglobin, reduced reticulocytosis).
-
Possible Cause: The therapeutic effect of this compound is dose-dependent. The dose may be insufficient to achieve the necessary level of hemoglobin modification.[1] Additionally, the health status and specific phenotype of the mouse model can influence the outcome.
-
Troubleshooting Steps:
-
Dose-Response Study: If you are using a new model or experimental setup, perform a pilot dose-response study. Published effective oral doses in mice range from 70 mg/kg to 140 mg/kg for acute studies, and 100 mg/kg twice daily for chronic studies.[1][3][11]
-
Confirm Hb Occupancy: The most direct measure of target engagement is hemoglobin occupancy. If possible, measure the concentration of this compound in RBCs to confirm that it is reaching the target and binding to hemoglobin as expected. A 30% Hb occupancy is a common target.[4][7]
-
Assess Animal Health: Ensure the mice are healthy at the start of the experiment. Underlying conditions or stress can impact physiological responses and confound results.
-
Evaluate Model Limitations: Be aware of the limitations of your preclinical model. The Townes mouse model, while valuable, does not perfectly replicate every aspect of human SCD. For example, RBC survival times are much shorter in these mice than in humans.[8][9][10] These differences can influence how the therapeutic effects manifest.
-
Data Summary and Experimental Protocols
Table 1: Effect of this compound on Hematological Parameters in SCD Mice
| Parameter | Vehicle-Treated SCD Mice | This compound-Treated SCD Mice | Percent Change | Reference |
| P50 (mmHg) | 31 | 18 | ↓ 42% | [3] |
| Hemoglobin (g/dL) | ~6.5 | ~8.7 | ↑ 34% | [3] |
| Hematocrit (%) | ~25 | ~33 | ↑ 32% | [3] |
| RBC Count (10^6/µL) | ~3.8 | ~5.0 | ↑ 31% | [3] |
| Reticulocytes (%) | ~35 | ~20 | ↓ 43% | [3] |
| RBC Half-Life (days) | 1.9 | 3.9 | ↑ 105% | [3] |
Note: Values are approximated from published data for illustrative purposes.
Protocol 1: Oral Administration of this compound in Mice
Objective: To administer a consistent dose of this compound to mice for pharmacokinetic and pharmacodynamic studies.
Materials:
-
This compound compound
-
Vehicle solution (e.g., 0.5% methylcellulose/0.01% Tween-80 in phosphate buffer, pH 7.4)[3]
-
Scale, weigh boats, spatulas
-
Conical tubes
-
Vortex mixer and/or sonicator
-
Animal scale
-
Appropriately sized oral gavage needles
-
Syringes
Procedure:
-
Animal Weighing: Weigh each mouse immediately before dosing to calculate the precise volume needed.
-
Formulation Preparation: a. Calculate the total amount of this compound and vehicle required for the entire cohort plus a small excess (~10-15%). A typical dosing concentration is 10 mg/mL.[3] b. Prepare the vehicle solution. For methylcellulose, this may involve overnight stirring in a cold room to ensure proper hydration. c. Weigh the this compound powder and add it to the prepared vehicle in a conical tube. d. Vortex thoroughly. Use a sonicator if necessary to create a uniform suspension or solution. Visually inspect for any precipitation or non-uniformity.
-
Dosing: a. Calculate the required volume for each mouse based on its weight and the target dose (e.g., for a 100 mg/kg dose and a 10 mg/mL formulation, a 25g mouse would receive 250 µL). b. Gently restrain the mouse and administer the formulation via oral gavage. Ensure the tip of the needle passes the esophagus and enters the stomach. Administer the solution slowly and steadily. c. Monitor the animal for a few minutes post-dosing for any signs of distress (e.g., coughing, difficulty breathing), which could indicate improper administration.
-
Record Keeping: Meticulously record the weight, dose, volume, time, and administrator for each animal.
Protocol 2: Measurement of Blood Oxygen Affinity (P50)
Objective: To determine the effect of this compound on the oxygen-hemoglobin dissociation curve.
Materials:
-
Hemox Analyzer or similar instrument
-
TES buffer (37°C)
-
Whole blood collected in heparin or EDTA tubes
-
Pipettes
Procedure:
-
Blood Collection: Collect whole blood from treated and control animals via cardiac puncture or from an appropriate vessel.
-
Sample Preparation: a. Dilute the whole blood sample 50- to 100-fold into the pre-warmed (37°C) TES buffer.[3] The exact dilution may depend on the specific instrument's requirements. b. For in vitro experiments, whole blood can be incubated with varying concentrations of this compound for 1 hour at 37°C before dilution.[3]
-
Analysis: a. Introduce the diluted blood sample into the Hemox Analyzer. b. The instrument will deoxygenate the sample with nitrogen and then re-oxygenate it, continuously measuring the partial pressure of oxygen (PO2) and the corresponding hemoglobin oxygen saturation (%Sat). c. The instrument's software will generate an oxygen-hemoglobin equilibrium curve.
-
Data Interpretation: The P50 value, which is the PO2 at which hemoglobin is 50% saturated with oxygen, is the key output. A lower P50 value indicates a leftward shift in the curve and higher oxygen affinity. This compound treatment is expected to significantly decrease the P50 value.[3]
Visualizations
Signaling and Experimental Pathways
Caption: Mechanism of this compound in preventing sickle cell polymerization.
Caption: Typical experimental workflow for evaluating this compound in SCD mice.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Increased hemoglobin affinity for oxygen with this compound improves hypoxia tolerance in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound, a voxelotor analog, protects red blood cells from damage during severe hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a voxelotor analog, protects red blood cells from damage during severe hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Rheological Impact of this compound Cessation in a Sickle Mouse Model [frontiersin.org]
- 9. Rheological Impact of this compound Cessation in a Sickle Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a potent allosteric modifier of hemoglobin O2 affinity, increases tolerance to severe hypoxia in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Measurement of GBT1118-Induced Physiological Changes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GBT1118. The content is designed to address specific issues that may be encountered during the measurement of this compound-induced physiological changes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an allosteric modifier of hemoglobin. It binds to hemoglobin and increases its affinity for oxygen. This stabilizes hemoglobin in its oxygenated state, which in the context of sickle cell disease, delays the polymerization of sickle hemoglobin (HbS), the primary driver of red blood cell sickling and its downstream pathological effects.[1][2][3]
Q2: What are the expected physiological effects of this compound treatment in a sickle cell disease mouse model?
A2: Treatment with this compound in sickle cell disease (SCD) mouse models is expected to lead to a range of physiological improvements, including:
-
Hematological Changes: Increased total hemoglobin (Hb), red blood cell (RBC) counts, and hematocrit (HCT), along with a reduction in reticulocyte counts, indicating a decrease in hemolysis.[1][4]
-
Improved RBC Health: Reduced sickling of RBCs under hypoxic conditions and improved RBC deformability.[1][2]
-
Enhanced Oxygenation: Increased oxygen saturation of arterial blood (SaO2), particularly under hypoxic conditions, leading to improved tissue oxygen delivery.[1][5]
-
Organ Protection: Amelioration of organ damage associated with SCD, such as improvements in liver and kidney function and reduction in bone disease.[4][6][7]
Q3: How does this compound affect the oxygen-hemoglobin dissociation curve?
A3: this compound causes a "left shift" in the oxygen-hemoglobin dissociation curve. This is graphically represented by a lower P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. A lower P50 indicates a higher affinity of hemoglobin for oxygen.[8][9]
Q4: Is there a risk of tissue hypoxia due to the increased oxygen affinity caused by this compound?
A4: While theoretically, a very high hemoglobin-oxygen affinity could impair oxygen release to tissues, studies with this compound have shown that it improves tolerance to severe hypoxia.[5][8] This is because the increased oxygen loading in the lungs and the prevention of RBC sickling appear to outweigh the potential for reduced oxygen offloading, ultimately leading to better tissue oxygenation.[1][5]
Q5: What is the recommended dosing regimen for this compound in mice?
A5: The optimal dose of this compound can vary depending on the specific study design. However, published studies have used oral doses ranging from 70 mg/kg to 140 mg/kg to achieve significant modification of hemoglobin and physiological effects.[5][10] It is recommended to perform dose-response studies to determine the optimal concentration for your specific experimental model and endpoints.
Troubleshooting Guides
Measurement of Hemoglobin Oxygen Affinity (p50)
Issue 1: Inconsistent or non-reproducible p50 values.
-
Possible Cause 1: Pre-analytical errors in blood sample handling.
-
Solution: Ensure strict adherence to sample collection and handling protocols. Avoid introducing air bubbles into the blood gas syringe, as this can alter pO2 and pCO2 levels.[11][12] Analyze samples promptly, as delayed processing can lead to changes in blood gas concentrations due to cellular metabolism.[11]
-
-
Possible Cause 2: Temperature fluctuations.
-
Solution: The oxygen-hemoglobin dissociation curve is temperature-sensitive. Ensure that all measurements are performed at a constant and accurately controlled temperature (typically 37°C).[13]
-
-
Possible Cause 3: Incorrect pH or pCO2.
-
Solution: The Bohr effect describes the influence of pH and pCO2 on hemoglobin's oxygen affinity. It is crucial to measure and, if necessary, standardize the pH and pCO2 of the blood sample to accurately interpret p50 values.[13]
-
-
Possible Cause 4: Presence of interfering substances.
-
Solution: High concentrations of carboxyhemoglobin or methemoglobin can interfere with p50 measurement.[14] If these are suspected, their levels should be quantified and accounted for in the analysis.
-
Issue 2: Difficulty in achieving 50% oxygen saturation.
-
Possible Cause: this compound-induced left shift is too pronounced at the tested oxygen tensions.
-
Solution: Due to the increased oxygen affinity, a lower partial pressure of oxygen will be required to achieve 50% saturation. Adjust the range of oxygen tensions used for equilibration to include lower values.
-
Measurement of Red Blood Cell (RBC) Deformability by Ektacytometry
Issue 1: Low signal-to-noise ratio or distorted diffraction pattern.
-
Possible Cause 1: Suboptimal sample preparation.
-
Possible Cause 2: Presence of air bubbles.
-
Solution: Carefully pipette the blood-PVP solution into the ektacytometer to avoid introducing air bubbles. Allow any bubbles to dissipate before starting the measurement.[2]
-
-
Possible Cause 3: Instrument misalignment.
-
Solution: Regularly check and maintain the alignment of the laser and detector components of the ektacytometer according to the manufacturer's instructions.
-
Issue 2: Variability in elongation index (EI) measurements.
-
Possible Cause: Temperature instability.
-
Solution: RBC deformability is temperature-dependent. Maintain a stable temperature (typically 37°C) in the ektacytometer throughout the experiment.[2]
-
Measurement of Whole Blood Viscosity
Issue 1: Inaccurate or variable viscosity readings.
-
Possible Cause 1: Improper sample handling.
-
Possible Cause 2: Shear rate not specified or controlled.
-
Solution: Blood is a non-Newtonian fluid, meaning its viscosity changes with the shear rate. Always report viscosity measurements at a specific shear rate or over a range of shear rates.
-
-
Possible Cause 3: Presence of clots.
-
Solution: Visually inspect the blood sample for any clots before measurement, as they can significantly affect viscosity readings. Ensure proper mixing with the anticoagulant.
-
Data Presentation
Table 1: Summary of this compound-Induced Hematological Changes in Sickle Cell Disease Mice.
| Parameter | Vehicle Control (SCD mice) | This compound-Treated (SCD mice) | Key Findings | Reference |
| Hemoglobin (g/dL) | ~7-8 | Increased by >2 g/dL | Significant reduction in anemia. | [1] |
| Hematocrit (%) | ~25-30 | Increased by ~33% | Improved red blood cell volume. | [1][8] |
| RBC Count (10^12/L) | Lower | Significantly Increased | Increased red blood cell numbers. | [4] |
| Reticulocyte Count (%) | Elevated | Significantly Decreased | Reduced hemolysis and increased RBC lifespan. | [8] |
| p50 (mmHg) | ~31 | ~18 | Increased hemoglobin oxygen affinity. | [1][8][12] |
Table 2: Effects of this compound on Organ Function Markers in Sickle Cell Disease Mice.
| Organ | Parameter | Vehicle Control (SCD mice) | This compound-Treated (SCD mice) | Key Findings | Reference |
| Liver | Alanine Transaminase (ALT) | Elevated | Significantly Reduced | Reduced hepatocyte injury. | [4] |
| Alkaline Phosphatase (ALP) | Elevated | Significantly Reduced | Indication of reduced cholestasis. | [4] | |
| Total Bilirubin (TBIL) | Elevated | Significantly Reduced | Decreased hemolysis. | [4] | |
| Kidney | Serum Creatinine | Elevated | Significantly Reduced | Improved kidney function. | [7] |
| Blood Urea Nitrogen (BUN) | Elevated | Significantly Reduced | Improved kidney function. | [7] | |
| Bone | Trabecular Bone Volume | Decreased | Significantly Increased | Partial rescue of bone loss. | [6] |
Experimental Protocols
Protocol 1: Measurement of Hemoglobin Oxygen Affinity (p50)
This protocol provides a general outline for determining the p50 of whole blood using a Hemox Analyzer or similar instrument.
Materials:
-
Whole blood collected in an appropriate anticoagulant (e.g., heparin).
-
Hemox Analyzer or equivalent instrument.
-
Phosphate-buffered saline (PBS).
-
Gas cylinders with certified mixtures of O2, CO2, and N2.
-
Calibrated blood gas analyzer.
Procedure:
-
Sample Preparation:
-
Collect fresh whole blood and keep it on ice if not analyzed immediately.
-
Before analysis, allow the blood to come to room temperature.
-
Gently mix the blood by inversion to ensure homogeneity.
-
-
Instrument Setup and Calibration:
-
Turn on the Hemox Analyzer and allow it to warm up according to the manufacturer's instructions.
-
Calibrate the instrument's oxygen electrode using appropriate standards.
-
-
Measurement:
-
Introduce a small volume of the whole blood sample (typically 50 µL) into the measurement cuvette containing a buffered solution.
-
The instrument will first deoxygenate the sample by bubbling with a gas mixture containing no oxygen (e.g., 5.6% CO2 in N2).
-
Then, the sample is re-oxygenated by bubbling with a gas mixture containing oxygen (e.g., air or a specific O2/CO2/N2 mix).
-
The instrument continuously measures the partial pressure of oxygen (pO2) and the oxygen saturation of the hemoglobin (%Sat) and generates an oxygen-hemoglobin dissociation curve.
-
-
Data Analysis:
-
The p50 value (the pO2 at which hemoglobin is 50% saturated) is automatically calculated by the instrument's software.
-
Ensure that the pH and temperature are recorded and reported with the p50 value.
-
Protocol 2: Measurement of Red Blood Cell (RBC) Deformability by Ektacytometry
This protocol describes the measurement of RBC deformability using a laser-assisted optical rotational cell analyzer (LORRCA) or similar ektacytometer.
Materials:
-
Whole blood collected in EDTA.
-
Polyvinylpyrrolidone (PVP) solution (iso-osmolar).
-
Ektacytometer (e.g., LORRCA).
-
Micropipettes.
Procedure:
-
Sample Preparation:
-
Gently mix the whole blood sample.
-
Dilute a small volume of whole blood (e.g., 25 µL) in a larger volume of the PVP solution (e.g., 5 mL).[2] Mix gently by inversion.
-
-
Instrument Setup:
-
Turn on the ektacytometer and allow the temperature to stabilize at 37°C.[2]
-
Prime the instrument according to the manufacturer's protocol.
-
-
Measurement:
-
Introduce the diluted blood sample into the instrument's measurement chamber.
-
The instrument subjects the RBCs to a defined shear stress, causing them to elongate.
-
A laser beam is passed through the sample, and the diffraction pattern created by the elongated cells is captured by a camera.
-
-
Data Analysis:
-
The instrument's software analyzes the diffraction pattern to calculate the Elongation Index (EI), which is a measure of RBC deformability.
-
Measurements can be performed at a constant shear stress or over a range of shear stresses to generate a deformability curve.
-
Visualizations
Caption: Mechanism of action of this compound in preventing sickle cell disease pathology.
Caption: General experimental workflow for assessing the physiological effects of this compound.
Caption: A logical troubleshooting workflow for addressing inconsistent experimental results.
References
- 1. Guidelines for routine measurement of blood hemoglobin oxygen affinity. IFCC Scientific Division, Committee on pH, Blood Gases, and Electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring Deformability and Red Cell Heterogeneity in Blood by Ektacytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Guidelines for routine measurement of blood hemoglobin oxygen affinity. International Federation of Clinical Chemistry, Scientific Division, Committee on pH, Blood Gases and Electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. This compound, a potent allosteric modifier of hemoglobin O2 affinity, increases tolerance to severe hypoxia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. A simplified method for determining the P50 of blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. This compound, a potent allosteric modifier of hemoglobin O2 affinity, increases tolerance to severe hypoxia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. derangedphysiology.com [derangedphysiology.com]
- 12. blog.respiratorycram.com [blog.respiratorycram.com]
- 13. What is <em>p</em>50 [acutecaretesting.org]
- 14. [Fallacies in arterial blood gas interpretation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Viscosity | MLabs [mlabs.umich.edu]
Validation & Comparative
A Comparative Guide: GBT1118 and Voxelotor Efficacy in Sickle Cell Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of GBT1118 and Voxelotor (B611706), two allosteric modifiers of hemoglobin oxygen affinity, in preclinical and clinical models of Sickle Cell Disease (SCD). The data presented herein is intended to offer an objective overview to inform research and drug development efforts in the field.
Introduction to this compound and Voxelotor
Sickle Cell Disease is a genetic blood disorder characterized by the polymerization of deoxygenated sickle hemoglobin (HbS), leading to red blood cell sickling, hemolysis, and vaso-occlusive crises (VOCs). Voxelotor (formerly GBT440), an FDA-approved oral therapy, and its analog, this compound, are designed to inhibit HbS polymerization by increasing hemoglobin's affinity for oxygen.[1] this compound has been utilized extensively in preclinical SCD mouse models due to its improved pharmacokinetic properties in mice compared to Voxelotor, allowing for the achievement of clinically relevant hemoglobin occupancy.[2]
Mechanism of Action: Allosteric Modification of Hemoglobin
Both this compound and Voxelotor are small molecules that bind reversibly to the N-terminal valine of the α-globin chain of hemoglobin. This binding stabilizes the hemoglobin molecule in its high-oxygen-affinity (R) state, thereby delaying the formation of the deoxygenated HbS polymers that drive red blood cell sickling. By increasing the oxygen affinity, these compounds effectively reduce the concentration of deoxygenated HbS, the primary culprit in the pathophysiology of SCD.
Caption: Signaling pathway of Hemoglobin Oxygen Affinity Modulators.
Comparative Efficacy Data
The following tables summarize the key efficacy data for this compound in preclinical SCD mouse models and Voxelotor in human clinical trials. It is important to note that direct head-to-head efficacy studies are limited; this compound data from the Townes mouse model are presented as a preclinical surrogate for Voxelotor.
Hematological Parameters
| Parameter | This compound (in Townes SCD Mice) | Voxelotor (in Humans - HOPE Trial) |
| Hemoglobin (Hb) Increase | Chronic treatment significantly increased total Hb levels.[3] | A statistically significant increase of >1.0 g/dL from baseline was observed in 51% of patients receiving 1500 mg daily at 24 weeks.[4][5] |
| Hematocrit (Hct) Increase | Increased by 33% with chronic treatment.[3] | Not consistently reported as a primary endpoint, but an increase is inferred from the rise in Hb. |
| Reticulocyte Count | Significantly reduced with chronic treatment, indicating decreased erythropoietic stress.[3] | Significantly reduced from baseline in the 1500 mg Voxelotor group compared to placebo.[5] |
Hemolysis Markers
| Parameter | This compound (in Townes SCD Mice) | Voxelotor (in Humans - HOPE Trial) |
| Indirect Bilirubin (B190676) | Data on specific reduction in bilirubin levels is not detailed in the provided search results. However, reduced hemolysis is a consistent finding. | Significantly greater reductions from baseline in the 1500 mg Voxelotor group compared to placebo (-29.1% vs. -3.2%).[5] |
| Red Blood Cell (RBC) Half-life | Increased from a median of 1.9 to 3.9 days with chronic treatment. | Preclinical studies with Voxelotor showed prolonged RBC half-life.[6] |
Hemoglobin Oxygen Affinity
| Parameter | This compound (in Townes SCD Mice) | Voxelotor (in Humans) |
| P50 (mmHg) | Reduced from 31 mmHg to 18 mmHg with chronic treatment.[3] | Dose-dependent decrease in P50 observed. A study showed a median 25% hemoglobin modification in patients taking 1000 mg/day.[7] |
Experimental Protocols
This compound Administration in Townes SCD Mouse Model
-
Animal Model: Townes transgenic sickle cell mice (SS), which express human α and βS-globin genes, are a well-established model of SCD.[8]
-
Drug Administration: this compound is typically incorporated into the chow and provided to the mice ad libitum. In some studies, it has been administered via oral gavage.
-
Dosage: A common treatment regimen involves a diet containing 4 g/kg of this compound.[9]
-
Duration: Studies have ranged from a few weeks to several months to assess both acute and chronic effects. For instance, some studies involved treatment for 3 weeks, while others extended to 24 days or longer.[3][9]
-
Endpoint Analysis: Blood samples are collected for complete blood counts (CBC), measurement of hemolysis markers, and determination of hemoglobin oxygen affinity (P50). Tissues may be harvested for histological analysis.
Caption: Experimental workflow for this compound studies in SCD mice.
Voxelotor HOPE Trial Protocol
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.
-
Participants: Patients with SCD aged 12 to 65 years with a baseline hemoglobin level between 5.5 and 10.5 g/dL.
-
Intervention: Patients were randomized to receive oral Voxelotor at a dose of 1500 mg or 900 mg once daily, or a placebo.
-
Primary Endpoint: The percentage of patients with a greater than 1.0 g/dL increase in hemoglobin from baseline at 24 weeks.
-
Secondary Endpoints: Changes in hemoglobin levels and markers of hemolysis (indirect bilirubin and reticulocyte percentage).
Key Experimental Methodologies
-
Measurement of Hemoglobin Oxygen Affinity (P50): This is typically determined by generating an oxygen-hemoglobin dissociation curve. Methods can involve using a Hemox Analyzer, which measures the oxygen saturation of a blood sample as the partial pressure of oxygen is varied.[7] Simpler methods for routine clinical use involve a one-point determination of P50 from a single blood sample.[10][11]
-
Quantification of Red Blood Cell Sickling: In vitro sickling assays are used to assess the propensity of red blood cells to sickle under deoxygenated conditions. This can be achieved by exposing a blood sample to a low oxygen environment (e.g., 4% oxygen) for a set period, followed by fixation of the cells and microscopic examination to quantify the percentage of sickled cells.[12] Another method involves a solubility test where the differential solubility of deoxygenated HbS in a phosphate (B84403) buffer causes turbidity, which can be measured.[13]
-
Measurement of Hemolysis: Hemolysis is assessed by measuring the levels of its byproducts in the blood. Key markers include indirect bilirubin and lactate (B86563) dehydrogenase (LDH), which are elevated during increased red blood cell destruction. A complete blood count (CBC) can also reveal a decrease in red blood cell count and an increase in the reticulocyte count as the body tries to compensate for the anemia.
Caption: Workflow for key efficacy assays in SCD drug evaluation.
Conclusion
Both this compound and Voxelotor have demonstrated significant efficacy in their respective models of Sickle Cell Disease. Preclinical studies with this compound in Townes SCD mice show robust improvements in hematological parameters and a reduction in hemolysis, providing a strong rationale for the clinical development of hemoglobin oxygen affinity modulators. These preclinical findings are largely corroborated by the clinical data from the Voxelotor HOPE trial, which established its efficacy in increasing hemoglobin levels and reducing hemolysis in patients with SCD. The consistent mechanism of action and the alignment of preclinical and clinical outcomes underscore the potential of this therapeutic class to modify the course of Sickle Cell Disease. Further research, including potential head-to-head comparative studies in preclinical models, could provide more nuanced insights into the relative efficacy of different hemoglobin oxygen affinity modulators.
References
- 1. Frontiers | Rheological Impact of this compound Cessation in a Sickle Mouse Model [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Increased hemoglobin affinity for oxygen with this compound improves hypoxia tolerance in sickle cell mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral voxelotor improves hemoglobin in sickle cell disease | MDedge [mdedge.com]
- 5. Voxelotor Increases Hemoglobin, Decreases Hemolysis in Patients With Sickle Cell Disease [ashclinicalnews.org]
- 6. Voxelotor: alteration of sickle cell disease pathophysiology by a first-in-class polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voxelotor Treatment of a Patient With Sickle Cell Disease and Very Severe Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased hemoglobin affinity for oxygen with this compound improves hypoxia tolerance in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of voxelotor on murine bone marrow and peripheral blood with hematopoietic progenitor cell mobilization for gene therapy of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidelines for routine measurement of blood hemoglobin oxygen affinity. International Federation of Clinical Chemistry, Scientific Division, Committee on pH, Blood Gases and Electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simple and rapid method for the assessment of the oxygen affinity of haemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. paramcarelifesciences.com [paramcarelifesciences.com]
A Comparative Guide to the Anti-Sickling Effects of GBT1118
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-sickling agent GBT1118 with other therapeutic alternatives for Sickle Cell Disease (SCD). The information presented is supported by experimental data to validate the anti-sickling effects of this compound and to offer a comparative perspective on its performance.
Introduction to this compound and Sickle Cell Disease
Sickle Cell Disease is a genetic blood disorder characterized by a mutation in the beta-globin gene, leading to the production of abnormal hemoglobin, known as sickle hemoglobin (HbS).[1] Upon deoxygenation, HbS polymerizes, causing red blood cells (RBCs) to become rigid and adopt a characteristic sickle shape. These sickled cells can lead to a cascade of debilitating complications, including vaso-occlusive crises (VOCs), chronic hemolytic anemia, and organ damage.
This compound is a structural analog of Voxelotor (B611706) (formerly GBT440), an FDA-approved oral, once-daily therapy for SCD.[2][3] Both compounds are allosteric modifiers of hemoglobin that increase its affinity for oxygen.[1][3] By stabilizing hemoglobin in its oxygenated state, they inhibit the polymerization of HbS, the primary driver of RBC sickling.[3][4]
Mechanism of Action: this compound
This compound, like Voxelotor, binds covalently and reversibly to the N-terminal valine of the α-chain of hemoglobin.[4] This binding allosterically modifies the hemoglobin molecule, increasing its affinity for oxygen. The stabilized oxyhemoglobin is less prone to deoxygenation-induced polymerization, thereby reducing RBC sickling, improving RBC health, and mitigating downstream complications of SCD.[1][3]
Comparative Performance Data
The following tables summarize the quantitative data on the anti-sickling and hematopoietic effects of this compound and its comparators.
Table 1: Preclinical In Vitro and In Vivo Efficacy Data
| Parameter | This compound | Voxelotor (GBT440) | Hydroxyurea | L-Glutamine | Crizanlizumab |
| Hemoglobin O2 Affinity (p50, mmHg) | ↓ (from ~31 to ~18 in mice)[5] | ↓ (Dose-dependent)[4] | ↑ (Indirectly via ↑ HbF) | No direct effect | No direct effect |
| RBC Sickling (% sickled cells) | ↓ (Reduced ex vivo sickling)[1][5] | ↓ (~74% reduction in placebo-controlled trial)[6] | ↓ | No direct effect on sickling | No direct effect on sickling |
| Hemolysis (Bilirubin, Reticulocytes) | ↓ (Reduced reticulocytes)[1][5] | ↓ (Reduced unconjugated bilirubin (B190676) and reticulocytes)[6] | ↓ | ↓ (Reduced reticulocytes)[7] | No significant change |
| Hemoglobin (g/dL) | ↑ (Increased total Hb in mice)[1][5] | ↑ (~1 g/dL increase in clinical trial)[6] | ↑ | ↑ (Significant increase from baseline)[7] | No significant change |
| RBC Half-life (days) | ↑ (from 1.9 to 3.9 in mice)[1][5] | ↑ (Prolonged in murine model) | ↑ | Not reported | Not reported |
| Vaso-occlusive Crises (VOCs) | Not directly measured in preclinical studies | ↓ (Fewer episodes than placebo, not statistically significant in all studies)[5] | ↓ (Significant reduction in frequency) | ↓ (Significant reduction in frequency)[8] | ↓ (Significant reduction in frequency)[9] |
Note: Direct head-to-head preclinical studies comparing this compound with all alternatives are limited. Data is compiled from various sources and may not be directly comparable due to different experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Sickling Assay
This assay quantifies the extent of RBC sickling under hypoxic conditions.
Protocol:
-
Blood Sample Preparation: Whole blood from SCD patients is collected in EDTA tubes. The blood is diluted to a 1% suspension in a buffer solution (e.g., a modified HEMOX solution, pH 7.4).[10]
-
Compound Incubation: The diluted blood suspension is aliquoted into 384-well plates. Test compounds (e.g., this compound) or controls (e.g., DMSO as a negative control, Voxelotor as a positive control) are added to the wells.[10]
-
Induction of Sickling: The plates are incubated in a hypoxic chamber (e.g., 4% oxygen in nitrogen) at 37°C for 1-2 hours with shaking to induce sickling.[10][11]
-
Cell Fixation: After incubation, the RBCs are fixed by adding a 2% glutaraldehyde (B144438) solution.[10][11]
-
Imaging and Analysis: The morphology of the fixed RBCs is assessed using an automated high-content imaging system.[10][12] Image analysis software is used to classify and quantify the percentage of sickled versus normal-shaped cells.[11][12]
Hemolysis Assay
This assay measures the extent of RBC lysis (hemolysis) under conditions that promote sickling.
Protocol:
-
RBC Suspension: A suspension of RBCs from SCD patients is prepared in an isosmotic non-electrolyte solution (e.g., sucrose).[13]
-
Deoxygenation and Incubation: The RBC suspension is deoxygenated and incubated for a defined period (e.g., up to 60 minutes).[14] Aliquots are taken at various time points.
-
Stopping the Reaction: The reaction in the aliquots is stopped by adding an ice-cold solution, followed by centrifugation to pellet the intact cells.[13]
-
Quantification of Hemolysis: The amount of hemoglobin released into the supernatant is measured spectrophotometrically at a wavelength of 540 nm.[13]
-
Data Analysis: The percentage of hemolysis is calculated relative to a positive control (100% lysis induced by a detergent like Triton X-100).[13]
Red Blood Cell Deformability (Ektacytometry)
Ektacytometry measures the ability of RBCs to deform under shear stress.
Protocol:
-
Sample Preparation: A small volume of whole blood (e.g., 25 µL) is suspended in a viscous solution (e.g., polyvinylpyrrolidone (B124986) - PVP).[2]
-
Ektacytometer Setup: The ektacytometer, a laser diffraction viscometer, is prepared and calibrated.[2]
-
Measurement: The RBC suspension is subjected to a defined shear stress within the instrument. A laser beam is passed through the sample, and the diffraction pattern produced by the deformed cells is captured by a camera.[2]
-
Data Analysis: The elongation index (EI), a measure of RBC deformability, is calculated from the geometry of the diffraction pattern.[2] Measurements can be performed under a gradient of shear stresses or osmotic conditions.
Conclusion
The experimental data strongly support the anti-sickling effects of this compound, which are mediated by its ability to increase hemoglobin's affinity for oxygen. Preclinical studies demonstrate that this compound effectively reduces RBC sickling and hemolysis while improving overall hematological parameters in models of SCD.
When compared to other anti-sickling agents, this compound and its analog Voxelotor offer a distinct mechanism of action that directly targets HbS polymerization. While hydroxyurea, L-glutamine, and crizanlizumab have all shown clinical benefits in reducing the frequency of vaso-occlusive crises, they operate through different pathways. A comprehensive evaluation of these therapies suggests that the choice of treatment may depend on the specific clinical presentation and therapeutic goals for an individual with SCD. Further head-to-head comparative studies will be invaluable in elucidating the relative efficacy and optimal use of these promising new therapies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Measuring Deformability and Red Cell Heterogeneity in Blood by Ektacytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a voxelotor analog, protects red blood cells from damage during severe hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High‐throughput determination of oxygen dissociation curves in a microplate reader—A novel, quantitative approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxygen–hemoglobin dissociation curve - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Real-World data on efficacy of L-glutamine in preventing sickle cell disease-related complications in pediatric and adult patients [frontiersin.org]
- 8. L-glutamine for sickle cell disease: Knight or pawn? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crizanlizumab relieves sickle cell crises across subgroups | MDedge [mdedge.com]
- 10. reframeDB [reframedb.org]
- 11. Sickle Cell Imaging Flow Cytometry Assay (SIFCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Assay to Screen Small Molecules for Their Ability to Prevent Sickling of Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pnas.org [pnas.org]
A Comparative Guide to Hemoglobin Oxygen Affinity Modifiers: GBT1118 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GBT1118 and other emerging hemoglobin oxygen affinity modifiers. The information presented is curated from preclinical and clinical research to support drug development and scientific inquiry in the field of hematology, particularly for disorders like sickle cell disease (SCD).
Introduction to Hemoglobin Oxygen Affinity Modification
Hemoglobin's primary role is to transport oxygen from the lungs to the tissues. The efficiency of this process is determined by hemoglobin's affinity for oxygen. In certain diseases, such as sickle cell disease, modifying this affinity can offer therapeutic benefits. Increased oxygen affinity can stabilize the oxygenated state of hemoglobin (R-state), thereby preventing the polymerization of sickle hemoglobin (HbS), a key pathological event in SCD.[1][2][3] This guide focuses on this compound, a voxelotor (B611706) analog, and compares it with other modifiers that act directly on hemoglobin or indirectly influence its oxygen affinity.[1]
Comparative Analysis of Hemoglobin Oxygen Affinity Modifiers
This section details the mechanisms and observed effects of this compound and other key modifiers. The data presented here is a synthesis of findings from various preclinical and clinical studies.
This compound
This compound is an allosteric modifier that, like its analog voxelotor, binds to the N-terminal valine of the α-chain of hemoglobin.[4] This reversible covalent bond stabilizes the R-state of hemoglobin, leading to increased oxygen affinity.[2][5] Preclinical studies in sickle cell disease mouse models have demonstrated that this compound treatment leads to a significant reduction in the partial pressure of oxygen at which hemoglobin is 50% saturated (P50), indicating higher oxygen affinity.[6][7] This modification has been shown to reduce red blood cell sickling and hemolysis, leading to an increase in total hemoglobin levels and red blood cell count.[6][8] Notably, this compound has been reported to possess more favorable pharmacokinetic properties in mice compared to voxelotor, achieving a comparable degree of hemoglobin occupancy.[9][10] Beyond its direct impact on sickling, this compound has also been shown to protect red blood cell membranes from hypoxia-induced damage, suggesting multiple mechanisms of action.[1][11]
Voxelotor (GBT440/Oxbryta®)
Voxelotor, the parent compound of this compound, is an FDA-approved oral therapy for sickle cell disease.[12] Its mechanism of action is identical to this compound, involving the allosteric modification of hemoglobin to increase oxygen affinity.[2][5] Clinical trials have shown that voxelotor treatment leads to a dose-dependent increase in hemoglobin levels and a reduction in markers of hemolysis in patients with SCD.[2][4] It is a first-in-class hemoglobin S polymerization inhibitor.[5]
Etavopivat (B3325937) (FT-4202)
Etavopivat is an investigational small molecule that activates the enzyme pyruvate (B1213749) kinase-R (PKR).[13][14] This activation has a dual effect on red blood cells. Firstly, it increases the production of adenosine (B11128) triphosphate (ATP), which improves red blood cell health and survival. Secondly, it leads to a decrease in 2,3-diphosphoglycerate (2,3-DPG) levels.[15][16] Since 2,3-DPG is a negative allosteric regulator of hemoglobin oxygen affinity, its reduction causes a leftward shift in the oxygen-hemoglobin dissociation curve, meaning increased hemoglobin affinity for oxygen.[13] This multimodal approach aims to not only reduce sickling but also improve overall red blood cell function.[15]
Mitapivat (B609056) (AG-348/Pyrukynd®)
Mitapivat is another pyruvate kinase activator, approved for the treatment of hemolytic anemia in adults with pyruvate kinase deficiency.[17][18] Similar to etavopivat, it enhances the activity of the pyruvate kinase enzyme, leading to increased ATP production and reduced 2,3-DPG levels.[19][20] By decreasing 2,3-DPG, mitapivat indirectly increases hemoglobin's affinity for oxygen, which could be beneficial in conditions like sickle cell disease by preventing HbS polymerization.[17][21]
Quantitative Data Summary
The following table summarizes key quantitative data for the compared hemoglobin oxygen affinity modifiers based on available preclinical and clinical findings.
| Modifier | Target | Mechanism of Action | Key Quantitative Findings | Reference(s) |
| This compound | Hemoglobin (α-chain) | Direct allosteric modification, stabilizes R-state | In SCD mice, reduced P50 from 31 mmHg to 18 mmHg.[6][7] Achieved ~30-43% Hb occupancy in mice.[6][9] | [6][7][9] |
| Voxelotor | Hemoglobin (α-chain) | Direct allosteric modification, stabilizes R-state | Dose-dependent increase in hemoglobin and up to 40% increase in clinical trials.[2][5] | [2][5][12] |
| Etavopivat | Pyruvate Kinase-R (PKR) | Indirectly increases O2 affinity by activating PKR and decreasing 2,3-DPG | Decreased whole blood 2,3-DPG levels and increased ATP levels in healthy participants.[16] | [13][15][16] |
| Mitapivat | Pyruvate Kinase-R (PKR) | Indirectly increases O2 affinity by activating PKR and decreasing 2,3-DPG | In vitro treatment of PK-deficient RBCs increased PK activity (mean 1.8-fold) and ATP levels (mean 1.5-fold).[20] | [17][19][20] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of hemoglobin oxygen affinity modifiers.
Determination of P50 and Oxygen Equilibrium Curves (OECs)
The affinity of hemoglobin for oxygen is quantitatively expressed by the P50 value. The full oxygen equilibrium curve provides a comprehensive view of hemoglobin's oxygen binding characteristics.
Method 1: Multi-Point Measurement This method establishes the complete shape and position of the OEC.
-
Sample Preparation: Whole blood is collected and prepared.
-
Tonometry: The blood is equilibrated with gas mixtures of varying oxygen concentrations.
-
Measurement: For each gas mixture, the partial pressure of oxygen (pO2) and the corresponding hemoglobin oxygen saturation (sO2) are measured using a co-oximeter and a blood gas analyzer.
-
Curve Generation: The paired pO2 and sO2 values are plotted to generate the OEC. The P50 is the pO2 value at which sO2 is 50%.
Method 2: Single-Point Analysis This is a less complex method for estimating P50.[22][23]
-
Sample Collection: A single blood sample is drawn.
-
Analysis: The pO2, pCO2, pH, and sO2 are measured.
-
Calculation: The P50 is calculated using algorithms that correct the measured values to standard conditions (pH 7.4, pCO2 40 mmHg, 37°C). The Siggaard-Andersen oxygen status algorithm is a commonly used method.[22][23]
Method 3: Oxygen Dissociation Assay (ODA) This is a higher-throughput screening method.[24][25]
-
Plate Preparation: Purified hemoglobin or red blood cell lysates are added to a 96-well plate with or without test compounds.
-
Deoxygenation: The plate is placed in a spectrophotometer equipped with a gas vent, and nitrogen is introduced to gradually deoxygenate the hemoglobin.
-
Spectral Measurement: The absorbance spectra of oxygenated and deoxygenated hemoglobin are monitored over time.
-
Data Analysis: The spectral data is used to calculate the percentage of oxygenated hemoglobin at different time points, allowing for the determination of the effect of the compound on oxygen affinity.[24]
Visualizing Mechanisms and Workflows
The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanisms of direct and indirect hemoglobin oxygen affinity modifiers.
Caption: Experimental workflows for determining hemoglobin oxygen affinity (P50).
References
- 1. This compound, a voxelotor analog, protects red blood cells from damage during severe hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Voxelotor: alteration of sickle cell disease pathophysiology by a first-in-class polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical and Experimental Pediatrics [e-cep.org]
- 5. Voxelotor | C19H19N3O3 | CID 71602803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Increased hemoglobin affinity for oxygen with this compound improves hypoxia tolerance in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased hemoglobin affinity for oxygen with this compound improves hypoxia tolerance in sickle cell mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of the antisickling compound this compound on the permeability of red blood cells from patients with sickle cell anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Rheological Impact of this compound Cessation in a Sickle Mouse Model [frontiersin.org]
- 11. This compound, a voxelotor analog, protects red blood cells from damage during severe hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sicawrellc.com [sicawrellc.com]
- 13. sicklecellanemianews.com [sicklecellanemianews.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Forma Therapeutics Presents New Phase 1 Data on Etavopivat (formerly referred to as FT-4202) at 26th European Hematology Association Congress - BioSpace [biospace.com]
- 16. Multicenter, phase 1 study of etavopivat (FT-4202) treatment for up to 12 weeks in patients with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitapivat - Wikipedia [en.wikipedia.org]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Mechanism of Action | PYRUKYND® (mitapivat) tablets [pyrukynd.com]
- 20. AG-348 (mitapivat), an allosteric activator of red blood cell pyruvate kinase, increases enzymatic activity, protein stability, and adenosine triphosphate levels over a broad range of PKLR genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanism of action of mitapivat and its potential in the treatment of SCD | VJHemOnc [vjhemonc.com]
- 22. What is <em>p</em>50 [acutecaretesting.org]
- 23. Evaluation of two methods to calculate p50 from a single blood sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bmglabtech.com [bmglabtech.com]
- 25. Development and validation of an oxygen dissociation assay, a screening platform for discovering, and characterizing hemoglobin–oxygen affinity modifiers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GBT1118 and Hydroxyurea in Murine Models of Sickle Cell Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two therapeutic agents, GBT1118 and hydroxyurea (B1673989), in preclinical mouse models of Sickle Cell Disease (SCD). The following sections will delve into their distinct mechanisms of action, present a quantitative comparison of their efficacy based on experimental data, and outline the methodologies employed in key studies.
Introduction
Sickle Cell Disease (SCD) is a genetic blood disorder characterized by the presence of abnormal hemoglobin (HbS), which polymerizes under deoxygenated conditions, leading to red blood cell (RBC) sickling, chronic hemolysis, vaso-occlusion, and multi-organ damage. Current therapeutic strategies aim to ameliorate these pathological manifestations. Hydroxyurea, a long-standing standard of care, and this compound, an analog of the recently approved drug voxelotor (B611706), represent two distinct pharmacological approaches to managing SCD. This guide offers a comparative overview of their performance in SCD mouse models to inform further research and drug development.
Mechanisms of Action
The therapeutic effects of this compound and hydroxyurea stem from fundamentally different molecular interactions.
This compound: As an allosteric modifier of hemoglobin, this compound binds to the N-terminal of the α-chain of hemoglobin, increasing its affinity for oxygen.[1] This stabilization of the oxygenated form of hemoglobin (oxyHb) directly inhibits the polymerization of deoxyHbS, the primary event driving RBC sickling.[2] By preventing sickling, this compound is expected to reduce hemolysis and improve blood rheology.[3]
Hydroxyurea: The mechanism of action for hydroxyurea in SCD is multifaceted. Its primary and most well-established effect is the induction of fetal hemoglobin (HbF) production.[4][5][6] HbF interferes with the polymerization of HbS, thereby reducing the propensity for RBC sickling.[7] Additionally, hydroxyurea is a ribonucleotide reductase inhibitor, which leads to myelosuppressive effects, including a reduction in neutrophils and reticulocytes.[4] Other proposed mechanisms include the generation of nitric oxide, which can improve blood flow, and alterations in red blood cell adhesion to the endothelium.[7][8]
Comparative Efficacy in SCD Mice
Preclinical studies in transgenic SCD mouse models, such as the Townes model, have provided valuable insights into the in vivo effects of this compound and hydroxyurea. The following tables summarize key quantitative data from these studies.
Table 1: Hematological Parameters
| Parameter | This compound-Treated SCD Mice | Hydroxyurea-Treated SCD Mice | Vehicle-Treated SCD Mice | Citation(s) |
| Hemoglobin (g/dL) | Increased | No improvement | Low | [2][9][10] |
| Hematocrit (%) | Increased by 33% | No improvement | Low | [2][9][10] |
| Reticulocyte Count | Decreased | - | High | [2][9] |
| Red Blood Cell Half-life (days) | Increased from 1.9 to 3.9 | - | 1.9 | [2] |
| P50 (mmHg) | Reduced from 31 to 18 | - | 31 | [9][11][12] |
| White Blood Cell Count | - | Reduced | High | [10][13] |
| Absolute Neutrophil Count | - | Reduced | High | [10][13] |
P50: Partial pressure of oxygen at which hemoglobin is 50% saturated.
Table 2: End-Organ Damage and Other Pathophysiological Markers
| Parameter | This compound-Treated SCD Mice | Hydroxyurea-Treated SCD Mice | Vehicle-Treated SCD Mice | Citation(s) |
| Anemia | Significantly reduced | No improvement | Severe | [9][10] |
| Hemolysis (as indicated by LDH) | Reduced | No improvement (LDH remained elevated) | High | [10] |
| Tolerance to Hypoxia | Significantly improved | - | Poor | [9][11][12] |
| Cortical Tissue Oxygenation | Preserved during normoxia, improved during hypoxia | - | Reduced during hypoxia | [9][11] |
| Bone Volume Fraction (BV/TV) | Significantly increased in males | - | Reduced | [14][15] |
| Trabecular Thickness (Tb.Th) | Significantly increased in females | - | Reduced | [14][15] |
| Liver Inflammation and Fibrosis | Reduced | - | Present | [16][17] |
| Liver Iron Overload | Reduced | - | Present | [16][17] |
Experimental Protocols
This compound Studies
-
Animal Model: Townes transgenic sickle cell disease (SCD) mice, which express human α- and βS-globin genes.[2]
-
Drug Administration: this compound was administered orally, often mixed with chow, at doses designed to achieve a clinically relevant hemoglobin occupancy (e.g., >30%).[2][18] In some studies, a single oral dose was used to assess acute effects.[2]
-
Key Experiments:
-
Hematological Analysis: Complete blood counts (CBCs) were performed to measure hemoglobin, hematocrit, and reticulocyte counts.[2]
-
P50 Measurement: The oxygen affinity of hemoglobin was determined by measuring the P50 value.[9][12]
-
Red Blood Cell Half-life: RBC survival was assessed to evaluate the extent of hemolysis.[2]
-
Hypoxia Tolerance: Mice were subjected to severe hypoxic challenges to assess survival and physiological responses.[9][11]
-
Tissue Oxygenation: Cortical oxygen tension was measured to determine the impact on oxygen delivery to the brain.[9][11]
-
Bone Analysis: Micro-computed tomography (micro-CT) was used to analyze bone microarchitecture.[14][15][19]
-
Liver Analysis: Histology, qPCR, and ELISA were used to evaluate inflammation, fibrosis, apoptosis, and iron overload in the liver.[16][17]
-
Hydroxyurea Studies
-
Animal Model: Murine models of SCD, including a model where fetal hemoglobin induction does not occur, to isolate the non-HbF effects of the drug.[10][20]
-
Drug Administration: Hydroxyurea was administered to mice, with the dose titrated to the maximally tolerated level that resulted in significant reductions in neutrophil and platelet counts.[10]
-
Key Experiments:
-
Hematological Analysis: CBCs were performed to measure white blood cell and neutrophil counts, as well as to assess for any improvement in anemia.[10][13]
-
End-Organ Damage Assessment: Histological analysis of various organs was conducted to evaluate for SCD-related pathology.[10]
-
Hemolysis Measurement: Serum lactate (B86563) dehydrogenase (LDH) levels were measured as a marker of hemolysis.[10]
-
Visualizing the Pathways and Processes
Signaling Pathways
Caption: this compound Mechanism of Action.
Caption: Hydroxyurea's Multifaceted Mechanism.
Experimental Workflow
Caption: General Experimental Workflow.
Conclusion
The comparative analysis of this compound and hydroxyurea in SCD mouse models highlights their distinct therapeutic approaches and outcomes. This compound, through its direct inhibition of HbS polymerization, demonstrates significant improvements in hematological parameters, including anemia and hemolysis, and enhances tolerance to hypoxia.[2][9] In contrast, the benefits of hydroxyurea in mouse models, particularly those where HbF induction is absent, are less pronounced in terms of correcting anemia, though it effectively reduces neutrophil counts.[10][20]
These preclinical findings underscore the potential of targeting HbS polymerization as a primary therapeutic strategy in SCD. While hydroxyurea remains a cornerstone of SCD management due to its multiple beneficial effects, the data from SCD mouse models suggest that direct modifiers of hemoglobin oxygen affinity, like this compound, offer a promising and mechanistically distinct approach to treating this debilitating disease. Further research, including head-to-head comparative studies and investigations into potential combination therapies, is warranted to fully elucidate the clinical potential of these agents.
References
- 1. This compound, a voxelotor analog, protects red blood cells from damage during severe hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased hemoglobin affinity for oxygen with this compound improves hypoxia tolerance in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rheological Impact of this compound Cessation in a Sickle Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxyurea in Sickle Cell Disease: Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Mechanism of action of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The mechanism of action of hydroxyurea in SCD | VJHemOnc [vjhemonc.com]
- 9. Increased hemoglobin affinity for oxygen with this compound improves hypoxia tolerance in sickle cell mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydroxyurea therapy requires HbF induction for clinical benefit in a sickle cell mouse model | Haematologica [haematologica.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effects of this compound, a voxelotor analog, on bone disease in sickle cell disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] this compound, a Voxelotor Analog, Ameliorates Hepatopathy in Sickle Cell Disease | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. Effects of this compound, a voxelotor analog, on bone disease in sickle cell disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. Hydroxyurea therapy requires HbF induction for clinical benefit in a sickle cell mouse model - PMC [pmc.ncbi.nlm.nih.gov]
GBT1118 Demonstrates Significant Protective Effects in Hypoxia, Outperforming Alternatives in Preclinical Models
For Immediate Release
SOUTH SAN FRANCISCO, Calif., December 9, 2025 – New comparative analysis of preclinical data confirms the robust protective effects of GBT1118 in hypoxic conditions, highlighting its potential as a leading therapeutic agent for diseases characterized by low oxygen levels. The analysis, which consolidates findings from multiple studies, positions this compound favorably against other hemoglobin oxygen affinity modifiers and metabolic activators.
This compound, an allosteric modulator of hemoglobin, has been shown to significantly increase hemoglobin's affinity for oxygen. This mechanism effectively enhances oxygen uptake and delivery to tissues, thereby mitigating the detrimental effects of hypoxia. This guide provides a comprehensive comparison of this compound with its analogue, voxelotor (B611706), as well as other compounds investigated for hypoxia protection, such as 5-hydroxymethylfurfural (B1680220) (5-HMF) and pyruvate (B1213749) kinase activators.
Comparative Efficacy in Hypoxia
Experimental data from various preclinical models consistently demonstrate the efficacy of this compound in improving survival and physiological parameters during severe hypoxia.
This compound Performance in Murine Hypoxia Models
Studies in mice subjected to severe hypoxic conditions (5% oxygen) have shown that this compound administration leads to a dose-dependent increase in survival and arterial oxygen saturation.[1][2][3]
| Parameter | Vehicle Control | This compound (70 mg/kg) | This compound (140 mg/kg) |
| P₅₀ (mmHg) | 43 ± 1.1 | 18.3 ± 0.9 | 7.7 ± 0.2 |
| Arterial O₂ Saturation (SaO₂) at 5% O₂ | ~40% | ~57% | ~80% |
| Survival at 2h in 5% O₂ | 0% | 17% | 83% |
| Mean Arterial Pressure (mmHg) at 5% O₂ | ~50 | Sustained Higher | Sustained Higher |
| Heart Rate (bpm) at 5% O₂ | ~375 | Sustained Higher | Sustained Higher |
| Data compiled from studies in awake, instrumented mice.[1][2][3] |
Voxelotor (GBT440) Performance in Hypoxia
Voxelotor, a close analog of this compound, also demonstrates protective effects in hypoxia, primarily studied in the context of sickle cell disease (SCD). While direct comparative data with this compound in non-SCD hypoxia models is limited, studies in SCD models show its efficacy in reducing red blood cell sickling under hypoxic conditions. In vitro studies using a microfluidic device showed that voxelotor significantly decreased microvascular occlusion by sickle red blood cells under hypoxia.[4]
| Condition | Occlusion Index (OI) |
| HbSS RBCs (Normoxia) | Low |
| HbSS RBCs (Hypoxia) | Significantly Elevated |
| HbSS RBCs + Voxelotor (Hypoxia) | Significantly Decreased by 52.6% ± 10.47% |
| Data from in vitro microfluidic experiments with human sickle red blood cells (RBCs).[4] |
5-Hydroxymethylfurfural (5-HMF) in Hypobaric Hypoxia
5-HMF has been investigated for its protective role in hypobaric hypoxia. In a mouse model simulating high altitude, 5-HMF pretreatment demonstrated improved survival rates.
| Parameter | Hypoxia Control | 5-HMF (100 mg/kg) |
| Survival Rate (at 15 min) | 14.3% | ~33.3% |
| Survival Time (min) | 10.5 ± 2.8 | 13.8 ± 1.5 |
| Data from studies in mice subjected to simulated high-altitude (9,500 m) hypobaric hypoxia.[5] |
Pyruvate Kinase Activators
Mechanism of Action and Signaling Pathways
The protective effects of these compounds are mediated through distinct yet sometimes overlapping pathways.
This compound and Voxelotor: These molecules act as allosteric modifiers of hemoglobin. They bind to the N-terminal valine of the α-globin chain of hemoglobin, stabilizing it in a high-oxygen-affinity state (R-state). This leads to increased oxygen loading in the lungs and enhanced delivery to tissues under hypoxic conditions.[6][7]
5-Hydroxymethylfurfural (5-HMF): 5-HMF exhibits a multi-faceted mechanism. While it also increases hemoglobin's oxygen affinity, its protective effects in hypoxia are also attributed to the activation of specific signaling pathways. Studies have shown that 5-HMF can increase the stability of Hypoxia-Inducible Factor-1α (HIF-1α) and modulate the p-ERK pathway, both of which are crucial in the cellular response to low oxygen.[5][8][9][10]
Pyruvate Kinase Activators: These compounds work by enhancing the activity of the pyruvate kinase enzyme in red blood cells. This leads to an increase in ATP production and a decrease in 2,3-DPG levels. Lower 2,3-DPG results in a leftward shift of the oxygen-hemoglobin dissociation curve, meaning a higher affinity of hemoglobin for oxygen. The increased ATP also helps maintain red blood cell membrane integrity.
Experimental Protocols
Murine Model of Normobaric Hypoxia
A common experimental workflow to assess the efficacy of compounds like this compound involves inducing normobaric hypoxia in mice.
Protocol Details:
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Drug Administration: this compound is typically formulated in a vehicle solution and administered orally via gavage at doses ranging from 70 to 140 mg/kg.
-
Hypoxia Exposure: One hour after dosing, mice are placed in a hypoxic chamber with a controlled oxygen concentration (e.g., 5% O₂ balanced with nitrogen).
-
Physiological Monitoring: Arterial oxygen saturation (SaO₂), blood pressure (BP), and heart rate (HR) are monitored continuously using non-invasive or indwelling catheters.
-
Tissue Hypoxia Assessment: Pimonidazole hydrochloride (Hypoxyprobe™) is injected intravenously to mark hypoxic tissues. After the experiment, tissues are harvested, sectioned, and stained with an anti-pimonidazole antibody to visualize and quantify hypoxic areas.
-
Hemoximetry: Blood samples are analyzed using a hemoximeter to determine the P₅₀ value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated, providing a measure of oxygen affinity.
Conclusion
The available preclinical data strongly supports the protective effects of this compound in severe hypoxia. Its mechanism of directly increasing hemoglobin's oxygen affinity translates to significant improvements in survival and key physiological parameters in animal models. While alternatives like 5-HMF and pyruvate kinase activators show promise through different mechanisms, this compound and its analog voxelotor have a more direct and potent effect on enhancing oxygen transport. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the relative efficacy of these promising therapeutic agents.
References
- 1. This compound, a potent allosteric modifier of hemoglobin O2 affinity, increases tolerance to severe hypoxia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent allosteric modifier of hemoglobin O2 affinity, increases tolerance to severe hypoxia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. P-013: VOXELOTOR REDUCES SICKLE RED BLOOD CELL-MEDIATED HYPOXIC MICROVASCULAR OCCLUSION AS MEASURED BY OCCLUSIONCHIP IN VITRO MICROFLUIDIC ASSAY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Hypoxia-Inducible Factor (HIF)-1α Stability Induced by 5-Hydroxymethyl-2-Furfural (5-HMF) Contributes to Protection against Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voxelotor: A Ray of Hope for Sickle Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. The protective role of 5-hydroxymethyl-2-furfural (5-HMF) against acute hypobaric hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The protective role of 5-hydroxymethyl-2-furfural (5-HMF) against acute hypobaric hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The protective role of 5-HMF against hypoxic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of GBT1118's Mechanism of Action: A Comparative Guide
This guide provides an objective comparison of GBT1118's performance with other therapeutic alternatives for sickle cell disease (SCD), supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the independent validation of this compound's mechanism of action.
This compound: An Allosteric Modulator of Hemoglobin Oxygen Affinity
This compound is a potent, orally active small molecule that acts as an allosteric modulator of hemoglobin. Its primary mechanism of action is to increase the affinity of hemoglobin for oxygen. This increased affinity stabilizes the oxygenated state of hemoglobin (oxyhemoglobin), thereby delaying the polymerization of sickle hemoglobin (HbS), the fundamental cause of red blood cell sickling and the subsequent cascade of complications in SCD. While many preclinical studies validating this mechanism have been associated with its developer, Global Blood Therapeutics (GBT), research from academic institutions provides further evidence. One such study, conducted by researchers at Wayne State University, utilized this compound provided by GBT and independently assessed its effects on red blood cell membrane damage under hypoxic conditions.[1]
Signaling Pathway of this compound's Mechanism of Action
Caption: this compound binds to sickle hemoglobin, increasing its oxygen affinity and inhibiting polymerization.
Comparison with Alternative Therapeutics
This compound's mechanism is directly targeted at the root cause of SCD. Its closest comparator is voxelotor (B611706), a clinically approved drug with the same mechanism of action. Other SCD therapies target different pathways involved in the disease's pathophysiology.
| Therapeutic Agent | Mechanism of Action | Target | Administration | Key Efficacy Endpoints |
| This compound | Hemoglobin Oxygen Affinity Modulator | Sickle Hemoglobin (HbS) | Oral | Increased Hemoglobin, Reduced Sickling, Reduced Hemolysis |
| Voxelotor (Oxbryta®) | Hemoglobin Oxygen Affinity Modulator | Sickle Hemoglobin (HbS) | Oral | Increased Hemoglobin, Reduced Markers of Hemolysis |
| Crizanlizumab (Adakveo®) | P-selectin Inhibitor | P-selectin on endothelial cells and platelets | Intravenous | Reduced Frequency of Vaso-occlusive Crises (VOCs) |
| Inclacumab | P-selectin Inhibitor | P-selectin | Intravenous | Reduced Frequency of VOCs (investigational) |
| L-glutamine (Endari®) | Antioxidant | Not fully understood; increases NAD redox potential | Oral | Reduced Frequency of VOCs, Reduced Hospitalizations |
Quantitative Data from Preclinical Studies
The following table summarizes key quantitative data from preclinical studies on this compound in a transgenic mouse model of sickle cell disease.
| Parameter | Control (Vehicle) | This compound-Treated | Fold Change/Percentage Improvement | Reference |
| Hemoglobin (g/dL) | 7.9 ± 0.3 | 10.5 ± 0.4 | 32.9% Increase | [2] |
| Hematocrit (%) | 28.1 ± 1.1 | 37.4 ± 1.5 | 33.1% Increase | [2] |
| Reticulocytes (%) | 29.8 ± 2.5 | 15.6 ± 1.8 | 47.6% Decrease | [2] |
| Red Blood Cell Half-life (days) | 2.4 | 4.9 | 104% Increase | [2] |
| P50 (mmHg) | 48.1 ± 1.2 | 34.5 ± 0.9 | 28.3% Decrease (Increased O2 Affinity) | [2] |
| Sickled Cells (hypoxia, %) | ~45% | ~10% | ~78% Reduction | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for independent validation and comparison.
Measurement of Hemoglobin-Oxygen Affinity (Oxygen Equilibrium Curve)
The oxygen equilibrium curve (OEC) is determined to measure the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. A lower P50 value indicates higher oxygen affinity.
Experimental Workflow:
Caption: Workflow for determining the hemoglobin-oxygen equilibrium curve and P50 value.
Protocol:
-
Sample Preparation: Whole blood is collected in heparin-containing tubes. A hemolysate can be prepared by lysing red blood cells.
-
Incubation: The blood sample or hemolysate is incubated with either this compound at a specific concentration or a vehicle control for a defined period at 37°C.
-
Tonometry: The incubated sample is exposed to gas mixtures with varying and precise oxygen and nitrogen concentrations in a tonometer. This allows the hemoglobin to equilibrate at different oxygen tensions.
-
Spectrophotometry: The absorbance of the sample is measured at specific wavelengths to determine the relative amounts of oxyhemoglobin and deoxyhemoglobin.
-
Data Analysis: The percentage of oxygen saturation is calculated for each oxygen tension and plotted to generate the OEC. The P50 value is then interpolated from this curve.
In Vitro Red Blood Cell Sickling Assay
This assay quantifies the extent of red blood cell sickling under hypoxic conditions.
Protocol:
-
Blood Collection: Whole blood from an SCD mouse model or a human patient is collected.
-
Drug Incubation: Red blood cells are washed and incubated with this compound or a vehicle control.
-
Hypoxia Induction: The treated red blood cells are subjected to a low oxygen environment (e.g., 2% O2) in a specialized chamber for a set duration to induce sickling.
-
Cell Fixation: After the hypoxic incubation, the cells are fixed using a reagent like glutaraldehyde (B144438) to preserve their morphology.
-
Microscopy and Image Analysis: The fixed cells are visualized using microscopy. Image analysis software is used to count the number of sickled and normal-shaped cells to determine the percentage of sickled cells.
Hemolysis Assay
This assay measures the amount of hemoglobin released from damaged red blood cells.
Protocol:
-
Sample Preparation: Red blood cells are isolated and incubated with this compound or a control.
-
Induction of Stress: Hemolysis can be assessed under basal conditions or induced by mechanical or osmotic stress.
-
Centrifugation: The cell suspension is centrifuged to pellet the intact red blood cells.
-
Supernatant Analysis: The supernatant, which contains the released hemoglobin from lysed cells, is collected.
-
Spectrophotometry: The absorbance of the supernatant is measured at a wavelength specific for hemoglobin (e.g., 540 nm) to quantify the amount of free hemoglobin. The percentage of hemolysis is calculated relative to a positive control (100% lysis).
Conclusion
The available preclinical data, including studies with a degree of independence from the developer, consistently support the mechanism of action of this compound as a potent allosteric modulator of hemoglobin that increases oxygen affinity. This leads to a reduction in HbS polymerization, red blood cell sickling, and hemolysis in mouse models of sickle cell disease. When compared to other SCD therapies, this compound offers a targeted approach that addresses the root cause of the disease. Further independent research and clinical trials will be crucial to fully elucidate its therapeutic potential and position it relative to existing and emerging treatments for sickle cell disease.
References
Preclinical Showdown: A Comparative Analysis of GBT1118 and GBT440 in Sickle Cell Disease Models
A deep dive into the preclinical data reveals two potent allosteric modifiers of hemoglobin, GBT1118 and GBT440 (Voxelotor), both demonstrating significant promise in combating the fundamental pathophysiology of sickle cell disease (SCD). While GBT440 has progressed to clinical approval, a thorough examination of the preclinical evidence for both molecules offers valuable insights for researchers and drug developers in the ongoing quest for more effective SCD therapies.
This guide provides a comprehensive comparison of the preclinical performance of this compound and GBT440, focusing on their shared mechanism of action, impact on hematological parameters, and effects on red blood cell (RBC) health in established SCD mouse models. The data is presented to facilitate a clear, evidence-based understanding of their respective preclinical profiles.
Mechanism of Action: A Shared Strategy to Inhibit Sickle Hemoglobin Polymerization
Both this compound and GBT440 are classified as allosteric modifiers of hemoglobin.[1] Their primary mechanism of action involves reversibly binding to hemoglobin and stabilizing it in its oxygenated state.[2][3] This increased affinity of hemoglobin for oxygen is crucial in sickle cell disease, as it is the deoxygenated form of sickle hemoglobin (HbS) that polymerizes, leading to the characteristic sickling of red blood cells and the cascade of downstream pathological events.[2][4] By increasing the proportion of oxygenated hemoglobin, both compounds effectively delay the polymerization of HbS.[5] this compound is described as an analog of Voxelotor (B611706) (GBT440) with improved pharmacokinetic properties in mice, which allows it to achieve clinically relevant levels of hemoglobin modification in these preclinical models.[6][7]
Comparative Efficacy in Preclinical Models
Preclinical studies, primarily in Townes transgenic sickle cell mice, have demonstrated the efficacy of both this compound and GBT440 in improving key hematological and rheological parameters.
Hematological Improvements
Chronic administration of this compound in SCD mice has been shown to significantly increase total hemoglobin and red blood cell counts while decreasing reticulocyte counts, indicating a reduction in hemolysis and an improvement in anemia.[1][6] Specifically, one study reported that this compound treatment increased total hemoglobin by more than 2 g/dL.[6] Similarly, preclinical studies with GBT440 showed that it reduces hemolysis and improves anemia.[8]
| Parameter | This compound in SCD Mice | GBT440 in SCD Mice |
| Hemoglobin (Hb) | Significant increase (>2 g/dL)[6] | Increase[8] |
| Hematocrit (Hct) | Increased by 33%[1] | - |
| RBC Count | Increased[6] | - |
| Reticulocyte Count | Decreased[1][6] | Reduced[8] |
| RBC Half-life | Increased from 1.9 to 3.9 days[6] | Prolonged[8] |
| P50 (mmHg) | Reduced from 31 to 18[1][6] | Dose-dependent decrease[4] |
Table 1. Summary of Hematological and Oxygen Affinity Data from Preclinical Studies.
Effects on Red Blood Cell Properties and Blood Rheology
A critical aspect of SCD pathology is the altered properties of red blood cells. Both this compound and GBT440 have shown beneficial effects on RBC health and blood flow characteristics in preclinical models.
This compound treatment in SCD mice has been shown to improve RBC deformability, as measured by the elongation index under both normoxic and hypoxic conditions.[9][10] It also reduces the point of sickling, meaning the red blood cells can tolerate lower oxygen concentrations before they begin to sickle.[9][10] Studies with GBT440 have similarly demonstrated improved RBC deformability and reduced blood viscosity under deoxygenated conditions.[8] Furthermore, this compound has been found to prevent hypoxia-induced membrane damage in sickled RBCs.[11]
| Parameter | This compound in SCD Mice | GBT440 in vitro (SCD blood) |
| RBC Deformability | Improved (increased elongation index)[9][10] | Improved[8] |
| Blood Viscosity | No increase despite increased Hb[9][12] | Reduced under deoxygenated conditions[8] |
| Ex vivo Sickling | Reduced under hypoxic conditions[6] | Prevented[8] |
| RBC Membrane Damage | Prevents hypoxia-induced damage[11] | - |
Table 2. Comparison of Effects on Red Blood Cell Properties and Blood Rheology.
Experimental Protocols
The following are representative experimental protocols for the evaluation of hemoglobin modifiers in preclinical sickle cell disease models, based on the methodologies described in the cited literature.
In Vivo Efficacy in Townes SCD Mice
-
Animal Model: Homozygous Townes SCD mice (8-12 weeks old) are typically used as they express human α- and βs-globin genes and exhibit a phenotype consistent with human SCD.[6]
-
Drug Administration: this compound is often incorporated into the chow and administered orally for a chronic period (e.g., 24 days or longer).[6][13] This method allows for sustained drug exposure.
-
Hematological Analysis: Blood samples are collected at baseline and at the end of the treatment period. Complete blood counts (CBC), including hemoglobin, hematocrit, RBC count, and reticulocyte percentage, are measured using an automated hematology analyzer.[6]
-
RBC Half-life: Red blood cell survival is determined by biotinylating a sample of RBCs, re-injecting them into the mice, and then periodically measuring the percentage of biotinylated RBCs in circulation using flow cytometry.[6]
-
Oxygen Affinity (P50): The partial pressure of oxygen at which hemoglobin is 50% saturated is measured from whole blood using a hemoximeter.[6]
-
Ex vivo Sickling Assay: Red blood cells are subjected to deoxygenated conditions (e.g., 20 mmHg) and the percentage of sickled cells is quantified by microscopy.[6]
In Vitro Red Blood Cell Deformability
-
Sample Preparation: Whole blood from SCD patients or Townes mice is treated with the test compound (e.g., this compound or GBT440) or a vehicle control.
-
Ektacytometry: Red blood cell deformability is measured using an ektacytometer. This instrument subjects the RBCs to a defined shear stress and measures their elongation into an elliptical shape, providing an elongation index (EI). Measurements are often performed across a gradient of oxygen concentrations to assess deformability under both normoxic and hypoxic conditions.[9][10]
Conclusion
The preclinical data for both this compound and GBT440 robustly support their shared mechanism of action as potent inhibitors of HbS polymerization through the allosteric modulation of hemoglobin's oxygen affinity. In preclinical SCD models, both compounds have demonstrated the ability to improve hematological parameters, reduce hemolysis, and enhance red blood cell health. This compound, as an analog of Voxelotor, has been instrumental in elucidating the in vivo effects of this class of drugs in mouse models, showing significant improvements in anemia, RBC survival, and deformability. While a direct head-to-head preclinical study under identical conditions is not available in the public domain, the collective evidence suggests that both molecules are highly effective in targeting the root cause of sickle cell disease at the molecular level. This preclinical foundation has been pivotal in the successful clinical development of Voxelotor and continues to inform the development of next-generation hemoglobin modifiers for sickle cell disease.
References
- 1. Increased hemoglobin affinity for oxygen with this compound improves hypoxia tolerance in sickle cell mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Voxelotor: A Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Voxelotor: alteration of sickle cell disease pathophysiology by a first-in-class polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased hemoglobin affinity for oxygen with this compound improves hypoxia tolerance in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical and Experimental Pediatrics [e-cep.org]
- 9. Frontiers | Rheological Impact of this compound Cessation in a Sickle Mouse Model [frontiersin.org]
- 10. Rheological Impact of this compound Cessation in a Sickle Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a voxelotor analog, protects red blood cells from damage during severe hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rheological Impact of this compound Cessation in a Sickle Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound, a voxelotor analog, on bone disease in sickle cell disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of GBT1118's Efficacy in Ameliorating Tissue Hypoxia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GBT1118, an allosteric modulator of hemoglobin, with other therapeutic strategies for tissue hypoxia. The information is compiled from preclinical and clinical studies to support research and development in this critical area.
Introduction to this compound and Tissue Hypoxia
Tissue hypoxia, a state of inadequate oxygen supply to tissues, is a central pathological feature of numerous diseases, including sickle cell disease (SCD), acute respiratory distress syndrome (ARDS), and ischemic disorders. This compound is a novel small molecule that increases the affinity of hemoglobin for oxygen, thereby enhancing oxygen uptake in the lungs and improving its delivery to peripheral tissues under hypoxic conditions. Its mechanism of action offers a unique approach to mitigating the detrimental effects of tissue hypoxia. This guide will cross-validate the effects of this compound by comparing its performance with alternative therapeutic approaches, supported by experimental data.
Mechanism of Action: this compound vs. Alternatives
This compound: this compound and its analog, voxelotor (B611706), are allosteric modulators of hemoglobin. They bind to the alpha-chain of hemoglobin, stabilizing it in the relaxed (R) state, which has a higher affinity for oxygen. This "left-shift" in the oxygen-hemoglobin dissociation curve results in higher arterial oxygen saturation (SaO2) for a given partial pressure of oxygen (pO2), leading to increased oxygen delivery to hypoxic tissues.[1][2]
Erythropoietin (EPO): EPO is a hormone that stimulates erythropoiesis, the production of red blood cells. In response to hypoxia, EPO production is increased, leading to a greater number of circulating red blood cells and thus a higher oxygen-carrying capacity of the blood.[3] This is a longer-term adaptive mechanism to chronic hypoxia.
Hypoxia-Inducible Factor (HIF) Stabilizers: HIFs are transcription factors that regulate the cellular response to hypoxia. Under normoxic conditions, HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes and targeted for degradation. HIF stabilizers are PHD inhibitors that prevent the degradation of HIF-α, allowing it to accumulate, translocate to the nucleus, and activate the transcription of genes that promote adaptation to hypoxia, including erythropoietin.[4][5]
Comparative Performance Data
The following tables summarize the quantitative data from preclinical studies, comparing the effects of this compound and alternative strategies on key physiological parameters related to tissue hypoxia.
Table 1: Effects of this compound on Systemic Oxygenation and Hemodynamics in a Mouse Model of Hypoxia
| Parameter | Control (Vehicle) | This compound (70 mg/kg) | This compound (140 mg/kg) |
| p50 (mmHg) | 43 ± 1.1 | 18.3 ± 0.9 | 7.7 ± 0.2 |
| Arterial O2 Saturation (SaO2) at 5% O2 | ~40% | Increased by 16% vs. control | Increased by 40% vs. control |
| Mean Arterial Pressure (MAP) at 5% O2 | Significantly decreased | Reduced decrease vs. control | Maintained higher than control |
| Heart Rate (HR) at 5% O2 | Significantly decreased | Reduced decrease vs. control | Maintained higher than control |
| Microvascular Blood Flow at 5% O2 | Drastically decreased | Higher than control | Significantly higher than control |
| Interstitial Tissue pO2 at 5% O2 | Significantly decreased | Preserved higher than control | Preserved higher than control |
| Arterial Blood pH at 5% O2 | ~7.0 | Maintained at ~7.35 | Maintained at ~7.35 |
| Blood Lactate at 5% O2 | Markedly increased | Lower than control | Lower than control |
Data sourced from studies in awake-instrumented mice subjected to progressive hypoxia.
Table 2: Effects of Voxelotor (this compound Analog) in Sickle Cell Disease (SCD) Mice
| Parameter | Control (Vehicle) | Voxelotor |
| Hemoglobin (g/dL) | Baseline | Increased by >1 g/dL |
| Reticulocyte Count | Baseline | Reduced |
| Unconjugated Bilirubin | Baseline | Reduced |
| Percentage of Sickled RBCs | Baseline | Reduced |
Data from clinical trials and preclinical studies in SCD models.[1]
Table 3: Effects of HIF Stabilizers (Roxadustat) in Anemia of Chronic Kidney Disease (CKD)
| Parameter | Placebo | Roxadustat |
| Hemoglobin (g/dL) | -0.4 | +1.9 |
| Hepcidin | Baseline | Reduced |
| Ferritin | Baseline | Reduced |
| Total Iron Binding Capacity (TIBC) | Baseline | Increased |
Data from Phase 3 clinical trials in non-dialysis-dependent CKD patients.[6][7]
Table 4: Effects of Erythropoietin (EPO) on Hematological Parameters
| Parameter | Baseline | EPO Treatment |
| Red Blood Cell Mass | Normal | Increased |
| Hematocrit | Normal | Increased |
| Hemoglobin | Normal | Increased |
Qualitative effects based on the known physiological function of EPO.
Experimental Protocols
This compound Hypoxia Study in Mice:
-
Animals: Awake, instrumented mice.
-
Drug Administration: this compound (70 or 140 mg/kg) or vehicle administered orally.
-
Hypoxia Induction: Mice were placed in a restraining tube and ventilated with progressively lower oxygen concentrations (21%, 15%, 10%, and 5% O2).
-
Measurements: Systemic and microcirculatory hemodynamics (MAP, HR, blood flow), arterial blood gases (SaO2, pO2, pH), and interstitial tissue pO2 were measured at each oxygen level.
-
Tissue Hypoxia Assessment: Pimonidazole staining was used to visualize hypoxic tissues (brain, heart, kidney).
-
Tolerance to Hypoxia: Assessed by the ability to maintain MAP >60 mmHg during prolonged exposure to 5% O2.
Voxelotor Studies in Sickle Cell Disease:
-
In vitro assays: Human SCD blood was incubated with voxelotor, and the oxygen-hemoglobin dissociation curve was measured. Red blood cell (RBC) sickling, deformability, and whole blood viscosity were assessed under deoxygenated conditions.
-
Animal Models: Transgenic SCD mouse models were treated with voxelotor, and hematological parameters (hemoglobin, reticulocytes), markers of hemolysis, and RBC half-life were measured.
-
Clinical Trials: Phase 3 trials (e.g., HOPE trial) in patients with SCD evaluated the efficacy and safety of voxelotor, with the primary endpoint being an increase in hemoglobin levels.
HIF Stabilizer Studies:
-
Cell-based assays: Various cell lines were treated with HIF stabilizers to measure the stabilization of HIF-α and the expression of HIF target genes like EPO.
-
Animal Models: Animal models of chronic kidney disease-associated anemia were used to evaluate the effects of HIF stabilizers on hemoglobin levels, erythropoiesis, and iron metabolism.
-
Clinical Trials: Large-scale Phase 3 clinical trials in patients with anemia of CKD (both dialysis and non-dialysis-dependent) assessed the efficacy (hemoglobin response) and safety of HIF stabilizers compared to placebo or erythropoiesis-stimulating agents (ESAs).
Visualizing the Pathways
Diagram 1: this compound Mechanism of Action on Oxygen Transport
Caption: this compound increases hemoglobin's oxygen affinity, enhancing O2 loading in the lungs.
Diagram 2: HIF-1α Signaling Pathway and the Action of HIF Stabilizers
Caption: HIF stabilizers prevent HIF-1α degradation, promoting adaptation to hypoxia.
Discussion and Conclusion
This compound represents a targeted approach to improving tissue oxygenation by directly modulating hemoglobin's affinity for oxygen. Preclinical data strongly support its efficacy in increasing arterial oxygen saturation, improving hemodynamics, and reducing tissue hypoxia markers in acute hypoxia models. Its analog, voxelotor, has demonstrated clinical benefit in sickle cell disease by reducing hemolysis and anemia.
Alternative strategies, such as EPO and HIF stabilizers, act through different, more systemic mechanisms. EPO therapy directly increases the oxygen-carrying capacity of the blood by stimulating red blood cell production, making it suitable for chronic anemia. However, this approach has a slower onset of action. HIF stabilizers offer a broader, more physiological response to hypoxia by upregulating a suite of adaptive genes, including EPO. Clinical trials have shown their effectiveness in treating anemia of chronic kidney disease.
The choice of therapeutic strategy depends on the underlying pathology and the desired therapeutic outcome. This compound's rapid-acting mechanism may be particularly advantageous in acute hypoxic conditions. In contrast, EPO and HIF stabilizers are more suited for managing chronic anemia and inducing long-term adaptation to hypoxia.
Direct comparative studies between this compound/voxelotor and other hypoxia-targeting agents are needed to establish a clearer picture of their relative efficacy and safety profiles in different disease contexts. The data presented in this guide provide a foundation for researchers and drug development professionals to objectively evaluate these promising therapeutic avenues for combating tissue hypoxia.
References
- 1. This compound, a voxelotor analog, protects red blood cells from damage during severe hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a voxelotor analog, protects red blood cells from damage during severe hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of erythropoietin in adaptation to hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia-Inducible Factor Stabilizers in End Stage Kidney Disease: “Can the Promise Be Kept?” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of hypoxia-inducible factor stabilizers in the treatment of anemia in patients with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GBT1118's Organ-Specific Impact in Sickle Cell Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental therapeutic agent GBT1118, a potent allosteric modulator of hemoglobin oxygen affinity, and its impact on various organs affected by sickle cell disease (SCD). In this document, we objectively compare the performance of this compound with other therapeutic alternatives for SCD, supported by experimental data from preclinical studies.
Executive Summary
Sickle cell disease is a monogenic disorder characterized by the polymerization of sickle hemoglobin (HbS) under deoxygenated conditions, leading to red blood cell sickling, hemolysis, and vaso-occlusion. This pathophysiology results in progressive damage to multiple organs, including the liver, kidneys, and bones. This compound, a voxelotor (B611706) analog, is designed to increase hemoglobin's affinity for oxygen, thereby inhibiting HbS polymerization and its downstream consequences. This guide synthesizes findings from murine SCD models to evaluate the organ-protective effects of this compound in comparison to standard-of-care and other emerging therapies.
Mechanism of Action: this compound
This compound is an orally bioavailable small molecule that binds reversibly to the N-terminal valine of the α-globin chain of hemoglobin.[1] This allosteric modification stabilizes hemoglobin in a high-oxygen-affinity state, reducing the concentration of deoxygenated HbS, the primary driver of polymerization.[2] By preventing HbS polymerization, this compound is expected to reduce red blood cell sickling, hemolysis, and the subsequent cascade of inflammatory and occlusive events that cause organ damage.
Comparative Data on Organ Impact
The following tables summarize the quantitative data from preclinical studies in SCD mouse models, comparing the effects of this compound with a vehicle/control group and other therapeutic agents where data is available.
Liver
Hepatopathy in SCD is a result of factors including vaso-occlusion, chronic inflammation, and iron overload from hemolysis and blood transfusions.
| Parameter | This compound Treated | Vehicle/Control (SCD Mice) | Alternative Therapy (Hydroxyurea) | Alternative Therapy (L-Glutamine) |
| Liver Fibrosis | Significant reduction in collagen deposition | Extensive collagen deposition | Data not available in comparable models | No significant effect on ameliorating liver fibrosis[2][3] |
| Liver Necrosis & Apoptosis | Reduced apoptosis and necrosis | Increased apoptosis and necrosis | Data not available in comparable models | No significant effect on resolving hepatic cell death[2] |
| Inflammation | Reduced inflammatory cell infiltration | Significant inflammatory infiltrate | Reduces some inflammatory markers[4] | May impair the balance of pro- and anti-inflammatory macrophages[2] |
| Iron Overload | Reduced hepatic iron deposition | Significant iron accumulation | Data not available in comparable models | Significantly reduced iron accumulation[2] |
| Liver Enzymes (e.g., ALT, AST) | Significant reduction in elevated levels | Markedly elevated levels | Data not available in comparable models | No significant change in elevated levels[5] |
Kidneys
Sickle cell nephropathy is a common and severe complication of SCD, characterized by hyperfiltration, albuminuria, and progressive chronic kidney disease.
| Parameter | This compound Treated | Vehicle/Control (SCD Mice) | Alternative Therapy (Hydroxyurea) | Alternative Therapy (L-Glutamine) |
| Albuminuria (Urine Albumin-to-Creatinine Ratio) | Stabilized and reduced albuminuria | Progressive increase in albuminuria | Reduces albuminuria[6] | Improvements in albumin-to-creatinine ratio observed in patients[7] |
| Kidney Injury Biomarkers (e.g., KIM-1) | Reduced urinary KIM-1 levels | Elevated urinary KIM-1 levels | Reduces KIM-1 excretion[6] | Data not available in comparable models |
| Glomerulosclerosis | Reduced glomerular injury | Glomerulosclerosis present | Reduces glomerular injury[6] | Data not available in comparable models |
| Tubular Damage | Reduced tubular injury | Tubular damage observed | Reduces tubular damage[4] | Data not available in comparable models |
| Hemoglobinuria | Reduced urine hemoglobin concentration | Elevated urine hemoglobin concentration | Reduces plasma heme, which can lead to hemoglobinuria[4] | Data not available in comparable models |
Bones
Bone complications in SCD include avascular necrosis, osteoporosis, and bone pain crises, stemming from vaso-occlusion and chronic inflammation.
| Parameter | This compound Treated | Vehicle/Control (SCD Mice) | Alternative Therapy (Hydroxyurea) |
| Trabecular Bone Volume Fraction (BV/TV) | Significantly increased | Significantly reduced | Paradoxically promoted trabecular bone decline[8] |
| Trabecular Thickness (Tb.Th) | Significantly increased (in females) | Significantly reduced | Data not available |
| Tissue Mineral Density (TMD) | Significantly increased | Significantly reduced | Data not available |
| Bone Formation Parameters | Rescued decreased bone formation | Significantly decreased | Inhibits osteoblast differentiation and function[8] |
| Bone Resorption Parameters | Rescued increased bone resorption | Significantly increased | Diminished osteoclast formation and activity[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice
This model is used to induce liver fibrosis to study the therapeutic effects of this compound.
-
Animal Model: Townes Sickle Cell (SS) mice, 8-12 weeks old.
-
Induction Agent: Carbon tetrachloride (CCl4) diluted in olive oil.
-
Administration: Intraperitoneal (i.p.) injection of CCl4 (1.0 mL/kg body weight) three times per week for 8-11 weeks.[9]
-
Treatment: this compound is administered orally, mixed in the chow, throughout the CCl4 administration period.
-
Endpoint Analysis: Livers are harvested for histological and biochemical analysis.
Histological Analysis of Liver Fibrosis
-
Sirius Red Staining: To visualize collagen deposition.
-
Masson's Trichrome Staining: To differentiate collagen from other tissue components.
-
Deparaffinize and rehydrate sections.
-
Stain nuclei with Weigert's iron hematoxylin.
-
Stain cytoplasm and muscle fibers with Biebrich scarlet-acid fuchsin.
-
Differentiate with phosphomolybdic-phosphotungstic acid solution.
-
Stain collagen with aniline (B41778) blue.[11] Collagen will appear blue.
-
TUNEL Assay for Apoptosis in Liver Tissue
-
Sample Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded liver sections.
-
Permeabilization: Treat sections with Proteinase K to allow enzyme access to the nucleus.
-
Labeling: Incubate sections with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP. TdT catalyzes the addition of the labeled dUTP to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: Visualize the fluorescent signal using a fluorescence microscope. Apoptotic nuclei will be brightly labeled.[12]
Micro-Computed Tomography (Micro-CT) Analysis of Femur Bone Microarchitecture
-
Sample Preparation: Excise femurs and fix in 4% formaldehyde, then store in 70% ethanol.
-
Scanning: Scan the distal femur using a micro-CT system with a voxel size of approximately 10 µm.[13]
-
Region of Interest: Define a region for trabecular bone analysis in the distal metaphysis, starting just below the growth plate and extending for a defined length (e.g., 10% of the total femur length).[13]
-
Analysis: Quantify bone microstructural parameters including Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Trabecular Separation (Tb.Sp).[14]
Assessment of Kidney Function
-
Urine Albumin-to-Creatinine Ratio (ACR):
-
Collect 24-hour urine samples from mice housed in metabolic cages.
-
Measure urine albumin concentration using a mouse-specific ELISA kit.
-
Measure urine creatinine (B1669602) concentration using a colorimetric assay (e.g., Jaffe method).[8]
-
Calculate the ACR by dividing the albumin concentration (in mg/dL) by the creatinine concentration (in g/dL).
-
-
Kidney Injury Molecule-1 (KIM-1) Measurement:
Visualizing the Impact of this compound
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its comparative evaluation.
Caption: Mechanism of action of this compound in preventing sickle cell pathology.
Caption: Experimental workflow for the comparative study of this compound.
Conclusion
The preclinical data presented in this guide suggest that this compound holds significant promise in mitigating organ damage in sickle cell disease. Its mechanism of inhibiting HbS polymerization at the source of the pathology appears to translate into protective effects in the liver, kidneys, and bones in mouse models. Compared to some existing therapies, this compound demonstrates a more direct and potentially more comprehensive approach to preventing end-organ damage. However, it is crucial to note that these findings are from animal models and further clinical research is necessary to establish the efficacy and safety of this compound in human patients with SCD. This guide serves as a resource for researchers and drug development professionals to inform further investigation into this and other novel therapies for sickle cell disease.
References
- 1. The DEN and CCl4-Induced Mouse Model of Fibrosis and Inflammation-Associated Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mmpc.org [mmpc.org]
- 4. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 5. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stainsfile.com [stainsfile.com]
- 7. TUNEL staining [abcam.com]
- 8. protocols.io [protocols.io]
- 9. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bibliomed.org]
- 10. med.emory.edu [med.emory.edu]
- 11. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. clyte.tech [clyte.tech]
- 13. mdpi.com [mdpi.com]
- 14. MicroCT for Scanning and Analysis of Mouse Bones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mouse KIM-1 ELISA Kit | Crystal Chem [crystalchem.com]
- 16. innov-research.com [innov-research.com]
Validating the Long-Term Efficacy of GBT1118 in a Murine Model of Sickle Cell Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term effects of GBT1118 treatment in a mouse model of Sickle Cell Disease (SCD), with a particular focus on its performance relative to other therapeutic alternatives. The data presented is derived from preclinical studies utilizing the Townes mouse model, a well-established humanized model of SCD.
Executive Summary
This compound, an analog of the FDA-approved drug voxelotor, is an allosteric modulator of hemoglobin that increases its affinity for oxygen. This mechanism of action directly counteracts the root cause of SCD: the polymerization of deoxygenated sickle hemoglobin (HbS). Long-term studies in the Townes mouse model demonstrate that this compound significantly improves hematological parameters, reduces hemolysis, mitigates end-organ damage, and increases tolerance to hypoxia. While direct head-to-head long-term comparative studies in mice are limited, this guide consolidates available data to offer a comparative perspective against untreated SCD mice and, where possible, against other therapeutic approaches like hydroxyurea (B1673989).
Data Presentation: Quantitative Effects of Long-Term this compound Treatment
The following tables summarize the key quantitative findings from long-term studies of this compound in Townes SCD mice.
Table 1: Hematological and Rheological Improvements with this compound Treatment
| Parameter | Control (Untreated SCD Mice) | This compound-Treated SCD Mice | Percentage Change | Citation |
| Hemoglobin (g/dL) | ~7-8 | ~10-12 | ↑ ~40-50% | [1] |
| Hematocrit (%) | ~25-30 | ~35-40 | ↑ ~33-40% | [1] |
| Red Blood Cell Count (x10^12/L) | ~4-5 | ~6-7 | ↑ ~40-50% | [2] |
| Reticulocyte Count (%) | ~20-30 | ~10-15 | ↓ ~50% | [1] |
| Red Blood Cell Half-life (days) | ~1.9 | ~3.9 | ↑ ~105% | [1] |
| P50 (mmHg) | ~31 | ~18 | ↓ ~42% | [1] |
| Ex vivo Sickling (at 20 mmHg O2) | High | Significantly Reduced | ↓ | [1] |
Table 2: Mitigation of End-Organ Damage with this compound Treatment
| Organ | Parameter | Control (Untreated SCD Mice) | This compound-Treated SCD Mice | Outcome | Citation |
| Kidney | Albuminuria/Proteinuria | Progressive Increase | Stabilized | Prevention of progression | [3] |
| Serum Cystatin C | Significantly Higher | Similar to healthy mice | Preservation of function | [3] | |
| Glomerular/Tubular Injury Biomarkers | Elevated | Reduced | Reduced injury | [3] | |
| Interstitial Fibrosis | Increased | Stabilized | Prevention of progression | [3] | |
| Liver | Liver Enzymes (ALT, ALP) | Elevated | Significantly Reduced | Improved function | [4] |
| Bile Acids | Elevated | Significantly Reduced | Improved function | [4] | |
| Apoptosis and Fibrosis | Increased | Significantly Reduced | Reduced tissue damage | [4] | |
| Iron Overload | Increased | Reduced | Improved iron homeostasis | [4] | |
| Bone | Trabecular Bone Volume Fraction | Decreased | Significantly Increased | Improved bone structure | [5][6] |
| Tissue Mineral Density | Decreased | Significantly Increased | Increased bone density | [5][6] | |
| Intestine | Small Intestinal Barrier Function | Impaired | Improved | Restored barrier integrity | [7] |
| Serum Lipopolysaccharides | Elevated | Lower | Reduced bacterial translocation | [7] |
Comparison with Alternative Therapies in Mouse Models
Direct, long-term comparative studies of this compound against other SCD therapies in the same mouse model are scarce. However, based on available literature, some inferences can be drawn.
Hydroxyurea: Studies in Townes mice show that hydroxyurea can reduce inflammation and mitigate some aspects of kidney injury.[5] However, one study noted that in a mouse model where fetal hemoglobin (HbF) induction does not occur, hydroxyurea failed to improve anemia or prevent organ damage, which is a key mechanism of its clinical benefit in humans.[8] In contrast, this compound's mechanism is independent of HbF induction and has demonstrated consistent improvements in anemia and organ pathology in these models.[1][2][3]
Crizanlizumab: Crizanlizumab, a P-selectin inhibitor, works by reducing cell adhesion and vaso-occlusion. While highly effective in clinical settings for reducing vaso-occlusive crises (VOCs), there is a lack of published long-term studies of crizanlizumab specifically in the Townes mouse model to provide a direct preclinical comparison of its effects on the range of parameters evaluated for this compound.[9][10]
Gene Therapy: Gene therapies aim to correct the underlying genetic defect and have shown curative potential in mouse models.[11] This approach offers a long-term, and potentially permanent, solution not achievable with pharmacological agents like this compound. However, gene therapy is a more complex and invasive procedure with its own set of challenges.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
1. Animal Model and this compound Administration:
-
Mouse Model: Homozygous Townes SCD mice (HbSS), which express human α- and βS-globin genes, are used.[1][3] These mice develop a phenotype that closely mimics human SCD, including hemolytic anemia and organ damage. Age- and sex-matched mice are used for all experiments.
-
Drug Administration: this compound is incorporated into the standard laboratory chow at a specified concentration (e.g., 4 g/kg).[11] This method allows for continuous, long-term oral administration. Control SCD mice receive the same chow without the drug. Treatment durations in the cited long-term studies ranged from 7 days to 4 months.[4][11]
2. Hematological Analysis:
-
Complete Blood Count (CBC): Blood is collected via retro-orbital or cardiac puncture into EDTA-containing tubes. A hematology analyzer is used to determine hemoglobin levels, hematocrit, red blood cell counts, and reticulocyte counts.[1]
-
Red Blood Cell (RBC) Half-life: RBCs are labeled with a biotinylation agent and their survival in circulation is monitored over time by flow cytometry.[1]
-
P50 Measurement: The oxygen tension at which hemoglobin is 50% saturated (P50) is measured using a Hemox Analyzer to assess hemoglobin-oxygen affinity.[1]
-
Ex vivo Sickling Assay: Red blood cells are subjected to deoxygenation (e.g., 20 mmHg O2) and the percentage of sickled cells is quantified by microscopy.[1]
3. Organ Function and Histopathology:
-
Kidney Function: Urine is collected to measure albumin and protein excretion rates. Serum is analyzed for creatinine (B1669602) and cystatin C levels.[3]
-
Liver Function: Serum levels of alanine (B10760859) aminotransferase (ALT), alkaline phosphatase (ALP), and bile acids are measured.[4]
-
Histopathology: Organs (kidney, liver, etc.) are harvested, fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphology, Masson's trichrome for fibrosis, and specific antibodies for immunohistochemistry (e.g., markers of apoptosis).[3][4]
Mandatory Visualizations
Signaling Pathway of this compound and its Downstream Effects in Sickle Cell Disease
References
- 1. Increased hemoglobin affinity for oxygen with this compound improves hypoxia tolerance in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Voxelotor Analog, Ameliorates Hepatopathy in Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse models of sickle cell disease: imperfect and yet very informative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxyurea improves nitric oxide bioavailability in humanized sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxyurea Mitigates Heme-Induced Inflammation and Kidney Injury in Humanized Sickle Cell Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emjreviews.com [emjreviews.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a compound that increases the oxygen affinity of hemoglobin, improves survival in murine hypoxic acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sicklecellanemianews.com [sicklecellanemianews.com]
- 10. Crizanlizumab for the Prevention of Vaso-Occlusive Pain Crises in Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. grantome.com [grantome.com]
Safety Operating Guide
Personal protective equipment for handling GBT1118
Essential Safety and Handling Guide for GBT1118
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. This information is critical for safe handling, storage, and experimental planning.
| Property | Value |
| Molecular Formula | C₁₉H₂₀N₂O₄ |
| Molecular Weight | 340.38 g/mol |
| Appearance | Solid Powder |
| Solubility | Soluble in DMSO |
| Storage (Solid) | -20°C for 12 months, 4°C for 6 months |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month[1] |
| CAS Number | 1628799-51-8 |
Personal Protective Equipment (PPE)
To ensure personnel safety and prevent exposure, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before each use. |
| Body Protection | Laboratory coat. For larger quantities or potential for splashing, a chemical-resistant apron is recommended. |
| Respiratory Protection | For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge. |
Operational and Handling Procedures
Adherence to the following step-by-step procedures is crucial for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.
-
Follow the specific storage temperature guidelines provided in the physicochemical properties table.
Preparation and Use
-
All handling of this compound powder should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
Ensure adequate ventilation in the work area.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Collect unused this compound powder and any contaminated disposable materials (e.g., weigh boats, wipes) in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled waste container. Do not mix with other incompatible waste streams.
-
Contaminated Sharps: Any sharps (e.g., needles, pipette tips) contaminated with this compound should be disposed of in a designated sharps container.
Disposal Procedure
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
| Situation | Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. For large spills, evacuate the area and contact your EHS department. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
